molecular formula C7H5BrF2O B1526931 1-Bromo-3,4-difluoro-2-methoxybenzene CAS No. 888318-22-7

1-Bromo-3,4-difluoro-2-methoxybenzene

Cat. No.: B1526931
CAS No.: 888318-22-7
M. Wt: 223.01 g/mol
InChI Key: DNXSLLIDTGLIHX-UHFFFAOYSA-N
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Description

1-Bromo-3,4-difluoro-2-methoxybenzene is a useful research compound. Its molecular formula is C7H5BrF2O and its molecular weight is 223.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-bromo-3,4-difluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O/c1-11-7-4(8)2-3-5(9)6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXSLLIDTGLIHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716672
Record name 1-Bromo-3,4-difluoro-2-methoxybenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888318-22-7
Record name 1-Bromo-3,4-difluoro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-3,4-difluoro-2-methoxybenzene (CAS No. 888318-22-7)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Complex Synthesis

1-Bromo-3,4-difluoro-2-methoxybenzene, also known by its synonym 6-Bromo-2,3-difluoroanisole, is a highly functionalized aromatic compound that serves as a critical intermediate in advanced organic synthesis. Its unique substitution pattern—featuring a bromine atom primed for cross-coupling, two electron-withdrawing fluorine atoms, and a methoxy group—offers chemists a powerful tool for constructing complex molecular architectures. This guide provides a comprehensive overview of its properties, a logical synthetic approach, its key reactivity profile, and its strategic importance in the field of medicinal chemistry. The strategic placement of its functional groups allows for sequential and site-selective modifications, making it a valuable scaffold for building novel pharmaceutical and material science candidates.

Physicochemical and Spectroscopic Profile

The precise characterization of a chemical entity is fundamental to its application in research and development. Below are the key physical and computed properties of this compound.

PropertyValueSource
CAS Number 888318-22-7[Alfa Chemistry, Synquest Labs][1][2]
Molecular Formula C₇H₅BrF₂O[1]
Molecular Weight 223.01 g/mol [1]
Appearance Colorless clear liquid or white to light yellow crystalline powder[1][3]
Melting Point 41-45 °C[3]
Boiling Point (Predicted) 195.7 ± 35.0 °C[4]
Density (Predicted) 1.615 ± 0.06 g/cm³[4]
XLogP3-AA (Computed) 2.8[1]
InChI Key DNXSLLIDTGLIHX-UHFFFAOYSA-N[1]
Canonical SMILES COC1=C(C=CC(=C1F)F)Br[1]

While experimental spectroscopic data is not widely available in public repositories, computational models provide reliable predictions for its NMR spectra, which are crucial for reaction monitoring and structural verification.

Predicted ¹H NMR Chemical Shift (ppm, CDCl₃) Multiplicity Coupling (Hz) Assignment
Aromatic CH ~7.1 - 7.3Multiplet-C5-H
Aromatic CH ~6.9 - 7.1Multiplet-C6-H
Methoxy CH₃ ~3.9Singlet-O-CH₃
Predicted ¹³C NMR Chemical Shift (ppm, CDCl₃) Key J-Couplings (Hz) Assignment
C-F ~150 (dd)¹JCF ≈ 245, ²JCF ≈ 15C3 or C4
C-F ~148 (dd)¹JCF ≈ 245, ²JCF ≈ 15C4 or C3
C-O ~140 (dd)²JCF ≈ 12, ³JCF ≈ 4C2
C-Br ~110 (d)³JCF ≈ 5C1
Aromatic CH ~125 (d)-C6
Aromatic CH ~118 (dd)-C5
Methoxy C ~56-O-CH₃

Proposed Synthetic Pathway

While specific patent literature for the direct synthesis of this compound is sparse, a logical and efficient pathway can be constructed from commercially available starting materials based on well-established, high-yielding transformations. The proposed two-step synthesis starts from 2,3-difluorophenol.

G cluster_0 Step 1: Regioselective Bromination cluster_1 Step 2: O-Methylation A 2,3-Difluorophenol (CAS: 6418-38-8) B 6-Bromo-2,3-difluorophenol (CAS: 186590-23-8) A->B  N-Bromosuccinimide (NBS)  Acetonitrile (MeCN)  Room Temperature C 6-Bromo-2,3-difluorophenol D This compound (CAS: 888318-22-7) C->D  Dimethyl Sulfate (Me₂SO₄)  Potassium Carbonate (K₂CO₃)  Acetone, Reflux

Caption: Proposed two-step synthesis workflow.
Causality in Experimental Design

  • Regioselective Bromination: The hydroxyl group of the starting phenol is a strong ortho-, para-director. With the para position blocked by a fluorine atom and one ortho position (C2) also fluorinated, the bromination is highly directed to the electronically rich and sterically accessible C6 position. N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent that avoids the harsh conditions and potential side reactions associated with using elemental bromine (Br₂).[5]

  • Williamson Ether Synthesis (O-Methylation): The second step is a classic Williamson ether synthesis. The phenolic proton is acidic and is readily deprotonated by a mild base like potassium carbonate to form a phenoxide nucleophile. This nucleophile then attacks the electrophilic methyl group of dimethyl sulfate, a highly efficient methylating agent, to form the desired methoxybenzene (anisole) product.[6] Acetone is a suitable polar aprotic solvent for this type of reaction.

Exemplary Protocol: O-Methylation of a Halogenated Phenol

The following is a representative, self-validating protocol for the methylation step, adapted from established procedures for similar substrates.[6]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-bromo-2,3-difluorophenol (1.0 equiv), anhydrous potassium carbonate (2.0 equiv), and anhydrous acetone (10 mL per gram of phenol).

  • Addition of Reagent: While stirring the suspension vigorously, add dimethyl sulfate (1.2 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 56 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in ethyl acetate and wash sequentially with water, 1 M NaOH solution (to remove any unreacted phenol), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel if necessary to yield the pure this compound.

Chemical Reactivity and Synthetic Utility: The Power of Palladium

The primary synthetic value of this compound lies in the reactivity of its carbon-bromine bond, which serves as a handle for forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is one of the most powerful and versatile reactions in modern organic synthesis, enabling the formation of a C(sp²)-C(sp²) bond between an organohalide and an organoboron species.[4][7] this compound is an excellent substrate for this reaction.

G cluster_reactants Reactants Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-Br Pd0->PdII Oxidative Addition PdII_Base R¹-Pd(II)L₂-OR'' PdII->PdII_Base Metathesis PdII_Boron R¹-Pd(II)L₂-R² PdII_Base->PdII_Boron Transmetalation PdII_Boron->Pd0 Product Coupled Product (R¹-R²) PdII_Boron->Product Reductive Elimination ArylBromide 1-Bromo-3,4-difluoro- 2-methoxybenzene (R¹-Br) ArylBromide->PdII BoronicAcid Organoboronic Acid (R²-B(OH)₂) BoronicAcid->PdII_Boron Base Base (e.g., K₂CO₃) Base->PdII_Base

References

Introduction: A Multifaceted Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Bromo-3,4-difluoro-2-methoxybenzene

This compound (CAS No. 888318-22-7) is a halogenated aromatic compound that has emerged as a crucial intermediate in the fields of medicinal chemistry, agrochemicals, and material science.[1] Its unique molecular architecture, featuring a strategically positioned bromine atom alongside two fluorine atoms and a methoxy group, provides a versatile platform for constructing complex molecular targets.[2] The interplay of these functional groups significantly influences the molecule's reactivity, allowing for selective chemical transformations.[2] This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, providing researchers and drug development professionals with the technical insights necessary for its effective utilization.

PART 1: Core Physicochemical Properties

The compound is typically a white to light yellow crystalline powder or a colorless liquid, a discrepancy often attributable to purity levels.[1][3] Its physical state at ambient temperature is dictated by its melting point, which is reported to be in the range of 41-45°C.[1] This substance exhibits good solubility in common organic solvents like dichloromethane and toluene, a property that facilitates its use in a wide array of reaction conditions.[1]

Data Summary Table

For ease of reference, the key physicochemical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 888318-22-7[2][4]
Molecular Formula C₇H₅BrF₂O[4]
Molecular Weight 223.01 g/mol [4]
Appearance White to light yellow crystalline powder[1]
Melting Point 41-45 °C[1]
Boiling Point 195.7 ± 35.0 °C (Predicted)[3]
Density 1.615 ± 0.06 g/cm³ (Predicted)[3]
Purity Typically ≥95-98%[4][5]
Solubility Soluble in toluene, dichloromethane[1]
Storage Store at room temperature in a cool, dry, well-ventilated area[4][5]
Structural Representation

The unique substitution pattern is the foundation of this molecule's utility.

Caption: Chemical Structure of this compound.

PART 2: Synthesis Methodologies

Several synthetic routes to this compound have been established, often starting from more readily available difluorinated precursors. A common and effective method involves the methylation of the corresponding phenol, 4-bromo-2,3-difluorophenol.

Experimental Protocol: Synthesis via Phenolic Methylation

This protocol describes the synthesis of this compound from 4-bromo-2,3-difluorophenol. The choice of a methylating agent like iodomethane and a mild base such as potassium carbonate is standard for O-methylation of phenols. N,N-dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of Sₙ2 reaction, effectively solvating the cation and leaving the carbonate anion more reactive.

Step-by-Step Methodology:

  • Reaction Setup: To a suspension of 4-bromo-2,3-difluorophenol (1.0 eq.) and potassium carbonate (1.2 eq.) in N,N-dimethylformamide (DMF), add iodomethane (1.5 eq.) dropwise at room temperature.[6]

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature for 24-72 hours.[6] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, filter the reaction mixture to remove insoluble inorganic salts.[6]

  • Extraction: Concentrate the filtrate under reduced pressure to remove the DMF. To the resulting residue, add dichloromethane and water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.[6]

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[6] Further purification can be achieved by column chromatography on silica gel if necessary.

G cluster_start Starting Materials cluster_reaction Process cluster_end Final Product start1 4-Bromo-2,3-difluorophenol react Stir at Room Temp (24-72h) start1->react start2 Iodomethane (CH₃I) start2->react start3 K₂CO₃ in DMF start3->react workup Filter Inorganics & Concentrate react->workup extract DCM/Water Extraction workup->extract purify Dry & Evaporate Solvent extract->purify product 1-Bromo-3,4-difluoro- 2-methoxybenzene purify->product

Caption: Workflow for the synthesis of this compound.

PART 3: Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by its distinct functional groups. The carbon-bromine bond is the most labile site for many transformations, serving as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds.[2]

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom is an ideal leaving group for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. This capability is paramount in drug development, where the modular assembly of complex scaffolds is required.

  • Causality: The C-Br bond has a lower bond dissociation energy compared to the C-F and C-O bonds, making it selectively susceptible to oxidative addition by a low-valent metal catalyst (e.g., Pd(0)).[2] This selective activation is the cornerstone of its utility as a synthetic building block.

Nucleophilic Aromatic Substitution (SₙAr)

While the benzene ring is generally electron-rich, the cumulative electron-withdrawing inductive effects of the two fluorine atoms can activate the ring towards nucleophilic aromatic substitution, particularly at positions ortho and para to the fluorine atoms. However, the bromine atom is more commonly displaced via coupling reactions rather than direct SₙAr.

Electrophilic Aromatic Substitution (SₑAr)

Further substitution on the aromatic ring is also possible. The directing effects of the existing substituents must be considered:

  • Methoxy Group (-OCH₃): Strongly activating and ortho, para-directing due to its powerful resonance electron-donating effect.[7]

  • Fluorine Atoms (-F): Deactivating via induction but ortho, para-directing via resonance.[7]

  • Bromine Atom (-Br): Deactivating via induction but ortho, para-directing via resonance.[7]

The combined influence of these groups makes the C-5 and C-6 positions the most likely sites for electrophilic attack, with the powerful activating effect of the methoxy group likely dominating the directing effects.

Reaction Mechanism: Suzuki Cross-Coupling

The Suzuki coupling is a robust method for forming C-C bonds. The diagram below illustrates the catalytic cycle for the reaction of this compound with an organoboron compound.

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add 1 pd_complex Ar-Pd(II)L₂(Br) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal 2 trans_complex Ar-Pd(II)L₂(R) transmetal->trans_complex boronate R-B(OR)₂ + Base boronate->transmetal red_elim Reductive Elimination trans_complex->red_elim 3 red_elim->pd0 Catalyst Regeneration product Ar-R (Product) red_elim->product reactant Ar-Br reactant->ox_add

Caption: Catalytic cycle of a Suzuki cross-coupling reaction.

PART 4: Applications in Research and Development

This compound is primarily utilized as a building block for synthesizing more complex molecules.[2]

  • Pharmaceuticals: The difluoromethoxybenzene motif is present in numerous biologically active compounds. Fluorine atoms are often incorporated into drug candidates to enhance metabolic stability, binding affinity, and bioavailability.[8] This compound provides a ready-made scaffold for introducing this desirable feature. It is a key raw material for synthesizing new antibacterial and antiviral drugs.[1]

  • Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can impart beneficial properties to pesticides and herbicides.

  • Material Science: It serves as a precursor for specialty chemicals and advanced materials, such as high-performance polymers and dyes, where the specific electronic and physical properties conferred by the fluoro- and methoxy-substituents are advantageous.[2]

PART 5: Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

  • Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

  • Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, impervious clothing, and suitable gloves.[9] If exposure limits are exceeded, use a full-face respirator.[9]

  • First-Aid Measures:

    • Inhalation: Move the victim to fresh air.[9]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of water.[10]

    • Eye Contact: Rinse with pure water for at least 15 minutes.[9]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[9][10]

  • Accidental Release: Avoid dust formation. Collect spillage using appropriate absorbent material and arrange for disposal. Prevent entry into drains or waterways.[9]

References

Synthesis of 1-Bromo-3,4-difluoro-2-methoxybenzene: A Technical Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 1-Bromo-3,4-difluoro-2-methoxybenzene, a key fluorinated aromatic building block in the fields of pharmaceutical and materials science research. The document details two primary, logically derived synthetic routes, offering step-by-step protocols and a thorough analysis of the underlying chemical principles. The causality behind experimental choices, safety considerations for hazardous reagents, and methods for product characterization are discussed to ensure scientific integrity and practical applicability for researchers and drug development professionals.

Introduction: The Significance of Fluorinated Aromatic Building Blocks

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This has made fluorinated compounds indispensable in the development of novel pharmaceuticals and agrochemicals.[2] this compound (CAS No. 888318-22-7), also known as 6-Bromo-2,3-difluoroanisole, is a versatile intermediate.[3][4] Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling reactions and a difluoro-methoxy-benzene core, makes it a valuable precursor for complex molecular architectures.[3]

Retrosynthetic Analysis and Strategic Planning

Two primary synthetic strategies are presented for the preparation of this compound. The choice between these pathways may depend on the availability of starting materials, desired scale, and specific laboratory capabilities.

  • Pathway A: Electrophilic Bromination of a Precursor Anisole. This approach involves the direct bromination of 3,4-difluoroanisole. The key challenge in this pathway is controlling the regioselectivity of the bromination reaction.

  • Pathway B: Methylation of a Brominated Phenol. This route entails the synthesis of 6-Bromo-2,3-difluorophenol followed by methylation to yield the final product. This pathway offers potentially more straightforward control over the substitution pattern.

G cluster_A Pathway A cluster_B Pathway B target This compound A1 3,4-Difluoroanisole A2 Bromination A1->A2 Electrophilic Aromatic Substitution A2->target B1 6-Bromo-2,3-difluorophenol B2 Methylation B1->B2 Williamson Ether Synthesis B2->target

Caption: Retrosynthetic analysis of this compound.

Pathway A: Electrophilic Bromination of 3,4-Difluoroanisole

This pathway is predicated on the selective bromination of 3,4-difluoroanisole. The methoxy group is a strong activating and ortho-, para-directing group in electrophilic aromatic substitution.[5] With the para-position blocked by a fluorine atom, substitution is directed to the ortho positions (C2 and C6). Due to steric hindrance from the adjacent methoxy and fluorine groups, the C6 position is electronically and sterically favored for electrophilic attack.

Step 1: Synthesis of 3,4-Difluoroanisole

The starting material, 3,4-difluoroanisole, can be readily prepared from the corresponding phenol via a Williamson ether synthesis.

Protocol: A detailed method for the synthesis of 3,4-difluoroanisole is outlined in patent CN105523904A.[6] In a representative procedure, 3,4-difluorophenol is dissolved in acetonitrile, followed by the addition of potassium carbonate as a base. Methyl iodide is then added dropwise, and the reaction mixture is stirred at room temperature overnight. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is poured into water, and the organic phase is extracted. The organic layer is then washed, dried, and purified by distillation to yield 3,4-difluoroanisole as a colorless liquid.[6]

Table 1: Reagents for the Synthesis of 3,4-Difluoroanisole

ReagentMolar Eq.Purpose
3,4-Difluorophenol1.0Starting Material
Potassium Carbonate1.5 - 2.0Base
Methyl Iodide1.2 - 1.5Methylating Agent
Acetonitrile-Solvent
Step 2: Bromination of 3,4-Difluoroanisole

The use of a milder brominating agent, such as N-Bromosuccinimide (NBS), is recommended to prevent over-bromination and enhance regioselectivity.[7][8] The reaction is typically carried out in a non-polar solvent.

Mechanism Insight: The reaction proceeds via a classic electrophilic aromatic substitution mechanism.[9] The methoxy group's lone pair of electrons on the oxygen atom delocalizes into the benzene ring, increasing the electron density at the ortho and para positions, making the ring more susceptible to electrophilic attack.

G start 3,4-Difluoroanisole intermediate Sigma Complex (Resonance Stabilized) start->intermediate + Br+ reagent NBS (N-Bromosuccinimide) reagent->intermediate product 1-Bromo-3,4-difluoro- 2-methoxybenzene intermediate->product - H+

Caption: Electrophilic bromination of 3,4-difluoroanisole.

Experimental Protocol:

  • To a solution of 3,4-difluoroanisole (1.0 eq.) in a suitable solvent such as dichloromethane or acetonitrile, add N-Bromosuccinimide (1.05 eq.).

  • The reaction mixture is stirred at room temperature and monitored by TLC or GC-MS.

  • Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Safety Note: N-Bromosuccinimide is harmful if swallowed and causes severe skin burns and eye damage.[10][11] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.

Pathway B: Methylation of 6-Bromo-2,3-difluorophenol

This alternative pathway involves the initial bromination of a phenol followed by methylation. This can be advantageous if the starting brominated phenol is readily available or if the bromination of the phenol is more selective than that of the anisole.

Step 1: Synthesis of 6-Bromo-2,3-difluorophenol

6-Bromo-2,3-difluorophenol (CAS No. 186590-23-8) is a known compound and can be synthesized from 2,3-difluorophenol.[4][12][13] The synthesis of 2,3-difluorophenol can be achieved through methods such as a Grignard-based approach starting from 2,3-difluorobromobenzene.[14]

Protocol for Bromination of 2,3-Difluorophenol: The selective monobromination of phenols can be achieved using NBS, often with a silica gel catalyst to improve selectivity.[8]

  • 2,3-Difluorophenol (1.0 eq.) is dissolved in a chlorinated solvent.

  • NBS (1.0 eq.) and silica gel are added to the solution.

  • The mixture is stirred at room temperature until the starting material is consumed, as indicated by TLC.

  • The silica gel is removed by filtration, and the filtrate is washed with aqueous sodium thiosulfate and brine.

  • The organic layer is dried and concentrated to yield the crude 6-Bromo-2,3-difluorophenol, which can be purified by chromatography or recrystallization.

Step 2: Methylation of 6-Bromo-2,3-difluorophenol

The final step is the methylation of the brominated phenol, which can be accomplished using the same Williamson ether synthesis methodology as described in Pathway A, Step 1.

Experimental Protocol:

  • Dissolve 6-Bromo-2,3-difluorophenol (1.0 eq.) in acetonitrile or DMF.

  • Add potassium carbonate (1.5 eq.) to the solution.

  • Add methyl iodide (1.2 eq.) dropwise and stir the mixture at room temperature overnight.

  • Work-up the reaction as described in section 3.1 to isolate the final product, this compound.

Table 2: Reagents for the Methylation of 6-Bromo-2,3-difluorophenol

ReagentMolar Eq.Purpose
6-Bromo-2,3-difluorophenol1.0Starting Material
Potassium Carbonate1.5Base
Methyl Iodide1.2Methylating Agent
Acetonitrile-Solvent

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy group protons and signals in the aromatic region corresponding to the protons on the benzene ring.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms, with characteristic C-F couplings.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (223.01 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observable in the mass spectrum.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H, C-O, C-F, and C-Br bonds, as well as aromatic C=C stretching vibrations.

Conclusion

This guide has detailed two viable and scientifically sound pathways for the synthesis of this compound. Pathway A, involving the direct bromination of 3,4-difluoroanisole, offers a more convergent approach, while Pathway B, the methylation of 6-Bromo-2,3-difluorophenol, may provide better control over regioselectivity. The selection of the optimal route will be guided by the specific constraints and objectives of the research endeavor. The provided protocols, mechanistic insights, and safety considerations are intended to equip researchers with the necessary knowledge for the successful synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to 1-Bromo-3,4-difluoro-2-methoxybenzene: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,4-difluoro-2-methoxybenzene is a halogenated aromatic compound that has emerged as a valuable building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom, two fluorine atoms, and a methoxy group on a benzene ring, imparts a distinct reactivity profile that makes it a versatile intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, analytical characterization, and its applications in the fields of medicinal chemistry and materials science, offering field-proven insights for researchers and drug development professionals. The strategic placement of its functional groups allows for selective transformations, making it a key component in the construction of novel pharmaceutical candidates and advanced materials.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. The following table summarizes its key characteristics.

PropertyValueSource(s)
Molecular Formula C₇H₅BrF₂O--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Weight 223.01 g/mol --INVALID-LINK--[1]
CAS Number 888318-22-7--INVALID-LINK--[3], --INVALID-LINK--[4]
Appearance White to light yellow crystalline powder or colorless liquid--INVALID-LINK--[5], --INVALID-LINK--[4]
Melting Point 41-45 °C--INVALID-LINK--[5]
Boiling Point 195.7 ± 35.0 °C (Predicted)--INVALID-LINK--[6]
Density 1.615 ± 0.06 g/cm³ (Predicted)--INVALID-LINK--[6]
Purity ≥97%--INVALID-LINK--[5], --INVALID-LINK--[2]
Solubility Soluble in common organic solvents such as toluene and dichloromethane.--INVALID-LINK--[5]

Synthesis Protocols

The synthesis of this compound is typically achieved through the methylation of 6-bromo-2,3-difluorophenol. Two common and effective protocols are detailed below. The choice between sodium hydride and potassium carbonate as the base can be made based on laboratory safety protocols and reagent availability.

Protocol 1: Methylation using Sodium Hydride and Methyl Iodide

This method utilizes a strong base, sodium hydride, to deprotonate the phenol, followed by nucleophilic substitution with methyl iodide.

Experimental Workflow:

Synthesis_Protocol_1 cluster_reactants Reactants cluster_procedure Procedure cluster_workup Work-up cluster_product Product A 6-bromo-2,3-difluorophenol P2 Slowly add 6-bromo-2,3-difluorophenol A->P2 B Sodium Hydride (NaH) P1 Suspend NaH in DMF at 0 °C B->P1 C Methyl Iodide (MeI) P4 Slowly add MeI C->P4 D Dimethylformamide (DMF) D->P1 P1->P2 P3 Wait for gas evolution to cease P2->P3 P3->P4 P5 Warm to room temperature and stir for 12h P4->P5 W1 Quench with brine P5->W1 W2 Extract with Ethyl Acetate (EtOAc) W1->W2 W3 Combine organic layers W2->W3 W4 Dry over Na₂SO₄ W3->W4 W5 Concentrate in vacuo W4->W5 Product This compound W5->Product

Caption: Workflow for the synthesis of this compound using NaH.

Step-by-Step Methodology:

  • Suspend sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 6-bromo-2,3-difluorophenol (1.0 equivalent) in anhydrous DMF to the sodium hydride suspension.

  • Allow the reaction mixture to stir at 0 °C until the evolution of hydrogen gas ceases.

  • Slowly add methyl iodide (1.5 equivalents) to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Upon completion of the reaction (monitored by TLC), carefully quench the reaction by the slow addition of brine.

  • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Methylation using Potassium Carbonate and Methyl Iodide

This protocol employs a milder base, potassium carbonate, and is often preferred for its ease of handling.[4]

Experimental Workflow:

Synthesis_Protocol_2 cluster_reactants Reactants cluster_procedure Procedure cluster_workup Work-up cluster_product Product A 6-bromo-2,3-difluorophenol P1 Combine reactants in DMF A->P1 B Potassium Carbonate (K₂CO₃) B->P1 C Methyl Iodide (MeI) C->P1 D Dimethylformamide (DMF) D->P1 P2 Heat at 90 °C for 4h with stirring P1->P2 W1 Cool to room temperature P2->W1 W2 Dilute with water W1->W2 W3 Extract with Ethyl Acetate (EtOAc) W2->W3 W4 Wash with brine W3->W4 W5 Dry over Na₂SO₄ W4->W5 W6 Concentrate in vacuo W5->W6 Product This compound W6->Product

Caption: Workflow for the synthesis of this compound using K₂CO₃.

Step-by-Step Methodology:

  • To a solution of 6-bromo-2,3-difluorophenol (1.0 equivalent) in dimethylformamide (DMF), add potassium carbonate (1.2 equivalents) and methyl iodide (1.2 equivalents).[4]

  • Heat the reaction mixture to 90 °C and stir for 4 hours.[4]

  • After cooling to room temperature, dilute the reaction mixture with water.[4]

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).[4]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • The resulting crude this compound can be used in the next step without further purification or can be purified by column chromatography.[4]

Analytical Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy group protons (O-CH₃) and multiplets for the aromatic protons. The chemical shift of the methoxy group is a characteristic feature.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached substituents (bromine, fluorine, and methoxy group). The carbon atoms attached to fluorine will exhibit C-F coupling.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. The gas chromatogram will show a single peak corresponding to this compound, and the mass spectrum will provide information about its molecular weight and fragmentation pattern. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion peak (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Applications in Drug Discovery and Materials Science

This compound serves as a key intermediate in the synthesis of a variety of target molecules with potential applications in pharmaceuticals and materials science. The bromine atom can be readily displaced or utilized in cross-coupling reactions, while the fluorine and methoxy groups can influence the electronic properties and metabolic stability of the final products.

Role as a Versatile Building Block

The presence of a bromine atom makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[7] These reactions are fundamental in the construction of complex molecular scaffolds found in many pharmaceutical agents and organic electronic materials.

Furthermore, the electron-withdrawing nature of the fluorine atoms can activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of nucleophiles at specific positions.

Applications in Medicinal Chemistry

The incorporation of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This compound provides a scaffold to introduce these beneficial fluorine atoms into a target molecule. Its derivatives are being explored in the development of new therapeutic agents.

Safety Information

It is essential to handle this compound with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its well-defined physicochemical properties, coupled with reliable synthesis protocols, make it an accessible and important intermediate for researchers in both academia and industry. The strategic placement of its functional groups provides a platform for the development of novel compounds with potential applications in drug discovery and materials science. This guide provides a solid foundation of technical information to enable its effective and safe utilization in the laboratory.

References

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Analysis of 1-Bromo-3,4-difluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for Predictive Analysis in Modern Spectroscopy

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. While direct experimental data is the gold standard, there are frequent scenarios—such as with newly synthesized intermediates or rare reagents—where such data is not yet publicly available. In these instances, the ability to accurately predict spectral outcomes becomes a critical skill. This guide addresses the NMR spectral characteristics of 1-Bromo-3,4-difluoro-2-methoxybenzene, a polysubstituted aromatic compound. As experimental spectra for this specific molecule are not readily found in common databases, this document takes a predictive and methodological approach. We will first deduce the expected ¹H and ¹³C NMR spectra based on foundational principles and data from analogous structures. Subsequently, we will outline a rigorous, self-validating experimental workflow designed to acquire and confirm this data, providing the causality behind each step. This approach mirrors the real-world workflow of a research scientist: predict, acquire, and confirm.

Part 1: Theoretical Framework and Spectral Prediction

The structure of this compound presents a fascinating case for NMR analysis. The interplay of a bulky, electron-withdrawing bromine atom, two strongly electronegative fluorine atoms, and an electron-donating methoxy group creates a unique electronic environment that dictates the chemical shifts and coupling patterns of the molecule's nuclei.

Predicting the ¹H NMR Spectrum

The molecule has two aromatic protons (H-5 and H-6) and a methoxy group (-OCH₃).

  • Methoxy Protons (-OCH₃): This group is attached to an aromatic ring, placing it in the typical range of 3.8-4.0 ppm. Due to free rotation and the absence of adjacent protons, this signal is expected to be a sharp singlet, integrating to 3H.

  • Aromatic Protons (H-5 and H-6): Predicting the shifts of these protons requires considering the additive effects of the four substituents. Unsubstituted benzene resonates at ~7.3 ppm.[1] The methoxy group is ortho, the bromine is meta, and the two fluorine atoms are para and meta, respectively, to H-6. Similarly, their relationships to H-5 can be mapped. However, the most significant influence on their appearance will be the complex spin-spin coupling.

    • Coupling Constants (J-values): The multiplicity of the aromatic signals will be governed by both proton-proton (H-H) and proton-fluorine (H-F) coupling.

      • ³J_HH (ortho coupling): The coupling between H-5 and H-6 is expected to be in the range of 7-10 Hz, typical for ortho protons on a benzene ring.[2]

      • ³J_HF (ortho coupling): H-5 is ortho to the fluorine at C-4. This coupling is typically strong, around 6-10 Hz.

      • ⁴J_HF (meta coupling): H-6 is meta to the fluorine at C-4, and H-5 is meta to the fluorine at C-3. Meta H-F coupling is generally smaller, often in the range of 4-8 Hz.[3]

      • ⁵J_HF (para coupling): H-6 is para to the fluorine at C-3. This coupling is usually the smallest, around 0-3 Hz, and may not always be resolved.

    • Predicted Multiplicity:

      • H-6: This proton will be split by H-5 (³J_HH), the fluorine at C-4 (⁴J_HF, meta), and the fluorine at C-3 (⁵J_HF, para). This will likely result in a complex multiplet, best described as a doublet of doublets, potentially with further fine splitting from the para fluorine coupling.

      • H-5: This proton is coupled to H-6 (³J_HH), the fluorine at C-4 (³J_HF, ortho), and the fluorine at C-3 (⁴J_HF, meta). This will also result in a complex multiplet, likely a doublet of doublet of doublets.

Predicting the ¹³C NMR Spectrum

The molecule has seven distinct carbon environments: six aromatic carbons and one methoxy carbon.

  • Methoxy Carbon (-OCH₃): This carbon typically appears in the 55-65 ppm range.

  • Aromatic Carbons (C1-C6): The chemical shifts of the aromatic carbons are heavily influenced by the attached substituents. The carbons directly bonded to the highly electronegative fluorine atoms (C-3, C-4) will be significantly downfield and will exhibit very large one-bond carbon-fluorine coupling (¹J_CF), typically in the range of 240-260 Hz.[4][5] The other carbons will show smaller two-bond (²J_CF) and three-bond (³J_CF) couplings, which are invaluable for definitive assignments.[6][7] The carbon attached to bromine (C-1) will appear more upfield than if it were attached to a proton, a phenomenon known as the "heavy atom effect."

The logical relationship for predicting these spectral features is outlined below.

Caption: Logical workflow for predicting ¹H and ¹³C NMR spectra.

Part 2: Predicted NMR Data Summary

Based on the principles outlined above, the following tables summarize the predicted ¹H and ¹³C NMR data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Assignment Predicted δ (ppm) Multiplicity Coupling Constants (J, Hz) Integration
H-6 7.25 - 7.40 ddd ³J_HH ≈ 8.5, ⁴J_HF(meta) ≈ 5.0, ⁵J_HF(para) ≈ 2.0 1H
H-5 6.95 - 7.10 ddd ³J_HH ≈ 8.5, ³J_HF(ortho) ≈ 9.0, ⁴J_HF(meta) ≈ 6.0 1H

| -OCH₃ | ~3.90 | s | - | 3H |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Assignment Predicted δ (ppm) Predicted Multiplicity (due to F) Predicted Coupling Constants (J_CF, Hz)
C-4 150 - 155 dd ¹J_CF ≈ 250, ²J_CF ≈ 15
C-3 145 - 150 dd ¹J_CF ≈ 245, ²J_CF ≈ 15
C-2 140 - 145 dd ²J_CF ≈ 12, ³J_CF ≈ 5
C-5 118 - 124 dd ²J_CF ≈ 20, ³J_CF ≈ 5
C-6 115 - 120 d ⁴J_CF ≈ 3
C-1 105 - 110 t ³J_CF ≈ 4, ⁴J_CF ≈ 4

| -OCH₃ | 60 - 65 | d | ⁴J_CF ≈ 3 |

Note: The labels 'dd' and 't' for ¹³C multiplicity refer to splitting by the two non-equivalent fluorine atoms.

The predicted coupling network is visualized below.

Molecule_Coupling mol H5_label H-5 H6_label H-6 F4_label F F3_label F H5_node H6_node H5_node->H6_node ³JHH F4_node H5_node->F4_node ³JHF(ortho) F3_node H5_node->F3_node ⁴JHF(meta) H6_node->F4_node ⁴JHF(meta) H6_node->F3_node ⁵JHF(para)

Caption: Predicted H-H and H-F spin-spin coupling network.

Part 3: Recommended Experimental Protocol for Data Acquisition

To obtain high-quality, unambiguous NMR data for this compound, a systematic approach is required. This protocol is designed to be a self-validating system, where each step builds upon the last to ensure data integrity.

Sample Preparation

The quality of the NMR spectrum is critically dependent on proper sample preparation.[5]

  • Analyte Purity: Ensure the compound is of high purity (>95%), as impurities will complicate the spectrum.

  • Solvent Selection: Chloroform-d (CDCl₃) is an excellent first choice. It is a versatile solvent for many organic compounds and its residual proton peak at ~7.26 ppm typically does not interfere with the aromatic region of interest.[8]

  • Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is ideal.[7] For ¹³C NMR, a more concentrated sample of 20-50 mg may be required to obtain a good signal-to-noise ratio in a reasonable time.[7]

  • Procedure: a. Weigh the sample (e.g., 10 mg) into a clean, dry vial. b. Add 0.7 mL of CDCl₃. c. Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[6] d. Cap the NMR tube securely. Label it clearly.

NMR Instrument Setup & Experiments

The following sequence of experiments on a ≥400 MHz spectrometer is recommended for full structural elucidation.

  • ¹H NMR (Proton):

    • Purpose: To determine the number of proton environments, their chemical shifts, integration (ratio), and H-H/H-F coupling patterns.

    • Key Parameters: Standard pulse sequence, sufficient number of scans (e.g., 16-32) for good signal-to-noise.

  • ¹³C{¹H} NMR (Carbon, Proton-Decoupled):

    • Purpose: To identify the number of unique carbon environments and their chemical shifts. The proton decoupling simplifies the spectrum to singlets (which will still be split by fluorine).

    • Key Parameters: Requires more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. A wider spectral width is needed to capture the full range of aromatic carbons.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer):

    • Purpose: To differentiate between CH, CH₂, and CH₃ carbons. In this spectrum, CH and CH₃ groups will appear as positive peaks, while CH₂ groups will be negative. Quaternary carbons (like C-1, C-2, C-3, C-4) will be absent. This experiment will confirm the -OCH₃ signal and the two -CH signals in the aromatic region.

  • ¹⁹F NMR (Fluorine):

    • Purpose: To observe the fluorine signals directly. Given the two distinct fluorine environments, two signals are expected. Their coupling to each other and to the protons will provide complementary information to the ¹H spectrum.

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton (H-H) coupling networks. A cross-peak between the two aromatic signals will definitively confirm their ortho relationship (³J_HH coupling).

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate protons directly to the carbons they are attached to (one-bond ¹J_CH coupling). This will unambiguously link the aromatic proton signals to their corresponding carbon signals and the methoxy protons to the methoxy carbon.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range correlations between protons and carbons (typically over 2-4 bonds). This is the most powerful experiment for piecing together the molecular skeleton. Key expected correlations include:

      • Methoxy protons to C-2.

      • H-5 to C-1, C-3, and C-4.

      • H-6 to C-2 and C-4. These correlations, especially when combined with the known C-F coupling patterns, provide irrefutable proof of the substitution pattern.[9]

Caption: A comprehensive workflow from sample preparation to final structure confirmation.

References

1-Bromo-3,4-difluoro-2-methoxybenzene mass spectrometry fragmentation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 1-Bromo-3,4-difluoro-2-methoxybenzene

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways for this compound (CAS 888318-22-7). As a polysubstituted aromatic compound, its fragmentation is governed by the interplay between the methoxy, bromo, and fluoro functional groups, leading to a characteristic mass spectrum. This document, intended for researchers and drug development professionals, offers insights into the structural elucidation of this and similar molecules by detailing the causal mechanisms behind the formation of key fragment ions. The guide includes a standardized experimental protocol for data acquisition, visual diagrams of the fragmentation cascade, and a summary of expected ions, all grounded in established mass spectrometry principles.

Introduction: The Structural Context

This compound is an aromatic compound featuring competing and directing functional groups that significantly influence its behavior under electron ionization. The molecular weight of its most abundant isotopic form (C₇H₅⁷⁹BrF₂O) is 223.01 g/mol .[1][2][3] Understanding its fragmentation pattern is crucial for its unambiguous identification in complex matrices and for the structural confirmation of related synthetic products.

The primary factors governing its fragmentation are:

  • The Methoxy Group (-OCH₃): The oxygen atom's lone pair of electrons makes it a prime site for initial ionization. Fragmentation is often initiated by cleavage of the methyl group.[4][5]

  • The Bromo Substituent (-Br): The C-Br bond is relatively weak and prone to cleavage, leading to the loss of a bromine radical. The near-equal abundance of ⁷⁹Br and ⁸¹Br isotopes provides a distinct M/M+2 isotopic signature for any bromine-containing fragment.[6]

  • The Fluoro Substituents (-F): C-F bonds are strong, and the loss of a fluorine radical is less common than the loss of bromine. However, the electronegative fluorine atoms influence the stability of the aromatic ring and adjacent ions.

  • The Aromatic Ring: The stable benzene core gives rise to a prominent molecular ion and can lead to characteristic fragments like the benzyne radical cation.[7]

Predicted Fragmentation Pathways under Electron Ionization (EI)

Upon entering the ion source of a mass spectrometer and being bombarded by high-energy electrons (typically 70 eV), this compound will form an energetically unstable molecular ion (M⁺•).[8][9] This ion will then undergo a series of predictable fragmentation reactions to yield more stable fragment ions.

Formation of the Molecular Ion

The initial ionization event produces the molecular ion radical cation, [C₇H₅BrF₂O]⁺•. Due to the natural isotopic abundance of bromine (⁵⁰.⁵⁴% ⁷⁹Br and ⁴⁹.⁴⁶% ⁸¹Br), the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 222 and m/z 224 (values rounded to the nearest integer for clarity).[6]

Primary Fragmentation Routes

The molecular ion will primarily fragment via two competitive pathways initiated at the most labile bonds: the loss of the methyl radical from the methoxy group and the cleavage of the carbon-bromine bond.

  • Pathway A: Loss of a Methyl Radical (•CH₃) This is a classic fragmentation pattern for anisoles (methoxybenzenes).[4] The charge is often localized on the oxygen atom, prompting a homolytic cleavage of the O-CH₃ bond. This results in the formation of a highly stable, resonance-delocalized phenoxy-type cation at m/z 207/209 . This is often a very prominent peak in the spectrum.

    [C₇H₅BrF₂O]⁺• → [C₆H₂BrF₂O]⁺ + •CH₃

  • Pathway B: Loss of a Bromine Radical (•Br) The C-Br bond is weaker than the C-F and C-O bonds, making its cleavage a favorable process.[10] This charge site-initiated fragmentation results in the loss of a bromine radical (•⁷⁹Br or •⁸¹Br), leading to a fragment ion at m/z 143 .

    [C₇H₅BrF₂O]⁺• → [C₇H₅F₂O]⁺ + •Br

Secondary and Tertiary Fragmentation

The primary fragment ions can undergo further dissociation to produce smaller, characteristic ions.

  • Decarbonylation of the [M-CH₃]⁺ Ion: The ion at m/z 207/209 can lose a neutral molecule of carbon monoxide (CO), a common subsequent fragmentation for phenolic ions.[7] This leads to the formation of a bromodifluorocyclopentadienyl cation at m/z 179/181 .

    [C₆H₂BrF₂O]⁺ → [C₅H₂BrF₂]⁺ + CO

  • Formation of a Benzyne Radical Cation: The loss of multiple substituents can lead to the formation of highly reactive intermediates. For disubstituted aromatic rings, the formation of a benzyne radical cation is a recognized pathway.[6][11] The fragment at m/z 143 ([C₇H₅F₂O]⁺) could lose a formyl radical (•CHO) or CO and a hydrogen radical to yield ions, but a more direct route to a benzyne-type ion involves the ion at m/z 155/157 (from loss of CO and F from the molecular ion, a less direct but possible route) losing Br, or other complex rearrangements. A peak at m/z 76 , corresponding to the benzyne radical cation [C₆H₄]⁺•, is often observed in the mass spectra of disubstituted benzenes and would be an expected, albeit likely low-intensity, fragment here.[6]

The proposed fragmentation cascade is visualized in the diagram below.

Fragmentation_Pathway cluster_path_a Pathway A cluster_path_b Pathway B M [C₇H₅BrF₂O]⁺• m/z 222/224 Molecular Ion M_minus_CH3 [C₆H₂BrF₂O]⁺ m/z 207/209 M->M_minus_CH3 - •CH₃ M_minus_Br [C₇H₅F₂O]⁺ m/z 143 M->M_minus_Br - •Br M_minus_CH3_CO [C₅H₂BrF₂]⁺ m/z 179/181 M_minus_CH3->M_minus_CH3_CO - CO Benzyne [C₆H₄]⁺• m/z 76 Benzyne Cation M_minus_Br->Benzyne - •CHO, -F (Rearrangement)

Caption: Predicted EI fragmentation pathways for this compound.

Summary of Predicted Mass Spectrometry Data

The following table summarizes the key ions expected in the electron ionization mass spectrum of this compound. The m/z values are based on the ⁷⁹Br isotope for bromine-containing fragments.

m/z (based on ⁷⁹Br)Proposed Ion Structure/FormulaFragmentation StepNotes
222 / 224[C₇H₅BrF₂O]⁺•Molecular Ion (M⁺•) Characteristic 1:1 isotopic pattern for bromine confirms its presence.
207 / 209[C₆H₂BrF₂O]⁺Loss of •CH₃ from M⁺•A very common and often abundant fragment for anisole derivatives.[4]
179 / 181[C₅H₂BrF₂]⁺Loss of CO from [M-CH₃]⁺Subsequent loss from the primary fragment; confirms the methoxy origin.
143[C₇H₅F₂O]⁺Loss of •Br from M⁺•Indicates cleavage of the C-Br bond, a favorable pathway for bromoarenes.[10]
76[C₆H₄]⁺•Rearrangement/loss from fragmentsA diagnostic peak for some disubstituted benzene compounds, indicating a benzyne-type ion.[6]

Experimental Protocol: Acquiring the Mass Spectrum

This section outlines a standardized protocol for acquiring an EI mass spectrum for a semi-volatile organic compound like this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation
  • Solution Preparation: Dissolve approximately 1 mg of pure this compound in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Dilution: Perform a serial dilution to a final concentration of 1-10 µg/mL to avoid detector saturation.

  • Vial Transfer: Transfer the final solution to a 2 mL autosampler vial with a septum cap.

GC-MS Instrumentation and Parameters
  • Inlet System: Split/Splitless injector.

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1 (can be adjusted based on sample concentration)

  • Gas Chromatograph:

    • Column: Standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

Data Acquisition and Analysis
  • Acquisition: Initiate the GC-MS run and acquire data in full scan mode.

  • Peak Identification: Identify the chromatographic peak corresponding to the analyte.

  • Spectrum Extraction: Extract the mass spectrum from the apex of the target peak, performing background subtraction using spectra from the baseline just before or after the peak.

  • Interpretation: Analyze the resulting mass spectrum, identifying the molecular ion and key fragment ions as predicted in this guide. Compare the isotopic pattern of bromine-containing fragments to theoretical distributions.

The logical flow of this experimental procedure is illustrated below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Dissolve Sample (1 mg/mL) prep2 Dilute to µg/mL Concentration prep1->prep2 prep3 Transfer to Autosampler Vial prep2->prep3 analysis1 Inject Sample into GC prep3->analysis1 analysis2 Chromatographic Separation analysis1->analysis2 analysis3 EI Ionization (70 eV) & Fragmentation analysis2->analysis3 analysis4 Mass Analysis (Quadrupole) analysis3->analysis4 data1 Extract Mass Spectrum from Chromatogram analysis4->data1 data2 Background Subtraction data1->data2 data3 Interpret Spectrum & Compare to Predictions data2->data3

Caption: Standard experimental workflow for GC-MS analysis of a small molecule.

Conclusion

The electron ionization mass spectrum of this compound is predicted to be rich in structural information. The presence of a clear M/M+2 molecular ion peak at m/z 222/224, a significant [M-15]⁺ fragment at m/z 207/209, and an [M-Br]⁺ fragment at m/z 143 would serve as primary diagnostic markers. By understanding the underlying fragmentation mechanisms driven by the compound's unique substitution pattern, researchers can confidently use mass spectrometry for its identification and for the structural elucidation of new chemical entities with similar structural motifs.

References

1-Bromo-3,4-difluoro-2-methoxybenzene solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1-Bromo-3,4-difluoro-2-methoxybenzene for Researchers and Drug Development Professionals

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of efficient drug development and chemical synthesis. This guide provides a comprehensive technical overview of the solubility characteristics of this compound (CAS 888318-22-7), a crucial building block in medicinal chemistry. We will explore its physicochemical properties, delve into the theoretical principles governing its solubility, present a predictive solubility profile in a range of common organic solvents, and provide a detailed, field-proven protocol for experimental solubility determination. This document is intended to serve as a practical resource for researchers, chemists, and formulation scientists, enabling informed solvent selection for synthesis, purification, and formulation processes.

Introduction: The Critical Role of Solubility

This compound is a halogenated aromatic compound whose structural motifs are of significant interest in the synthesis of novel therapeutic agents. The efficiency of synthetic reactions, the success of purification techniques like crystallization and chromatography, and the ultimate bioavailability of a drug product are all profoundly influenced by the solubility of the intermediates and the final API.[1] A thorough understanding of a compound's behavior in various solvent systems is not merely academic; it is a critical-path activity in process development and drug discovery that can prevent costly downstream failures. Low or unpredictable solubility can lead to unreliable results in in vitro assays and hinder the development of effective formulations.[1][2] This guide provides the foundational knowledge required to effectively manage and exploit the solubility properties of this compound.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. Key parameters for this compound are summarized below.

PropertyValueSource
CAS Number 888318-22-7[3]
Molecular Formula C₇H₅BrF₂O[3]
Molecular Weight 223.01 g/mol [3]
Physical Form White to light yellow crystalline powder/solid[4]
Melting Point 41-45 °C[4]
Boiling Point 195.7 ± 35.0 °C (Predicted)[5]
Calculated LogP 2.7359[3]
Hydrogen Bond Acceptors 1 (the methoxy oxygen)[3]
Hydrogen Bond Donors 0[3]

The molecule's structure—a substituted benzene ring—lacks hydrogen bond donors and possesses only a single, sterically hindered hydrogen bond acceptor (the methoxy oxygen). Its calculated LogP of 2.7359 indicates a significant nonpolar character, suggesting a preference for lipophilic or organic environments over aqueous media.[3] The fact that it is a crystalline solid at room temperature means that crystal lattice energy—the energy required to break apart the solid-state structure—must be overcome by solvent-solute interactions for dissolution to occur.[6]

Theoretical Framework: "Like Dissolves Like" and Beyond

The foundational principle governing solubility is "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[7][8] This can be broken down into a more nuanced consideration of intermolecular forces.

  • Polarity: Solvents can be broadly classified as polar or nonpolar. Polar solvents have significant dipole moments and can be further divided into protic (containing O-H or N-H bonds, capable of hydrogen bonding) and aprotic (lacking such bonds). Nonpolar solvents have low dielectric constants and minimal dipole moments. Given its halogen and methoxy substituents, this compound possesses a moderate degree of polarity but is dominated by its nonpolar aromatic ring.

  • Solvent-Solute Interactions: For dissolution to occur, the energy released from the formation of new solvent-solute interactions must be sufficient to overcome the energy required to break existing solute-solute (crystal lattice energy) and solvent-solvent interactions.

  • Temperature: For most solid solutes, solubility increases with temperature.[6][9] This is because the dissolution process is often endothermic, and applying heat (energy) helps overcome the activation energy barrier, including the crystal lattice energy.[6]

The logical relationship for predicting solubility based on these principles can be visualized as follows:

G cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties Solute Structure: - Nonpolar aromatic core - Polar C-F, C-Br, C-O bonds - H-bond acceptor (methoxy) - No H-bond donors Prediction Solubility Prediction Solute->Prediction 'Like Dissolves Like' LogP LogP ≈ 2.74 (Indicates Lipophilicity) LogP->Prediction High LogP favors nonpolar solvents MP Melting Point: 41-45°C (Moderate Crystal Lattice Energy) MP->Prediction Energy needed to break lattice Solvent Solvent Polarity: - Nonpolar (e.g., Hexane) - Polar Aprotic (e.g., THF, DCM) - Polar Protic (e.g., Ethanol, Water) Solvent->Prediction

Caption: Logical workflow for predicting solubility.

Predictive Solubility Profile

Solvent ClassExample SolventPredicted SolubilityRationale
Nonpolar Aromatic TolueneVery Soluble"Like dissolves like"; the aromatic structures of both solute and solvent allow for strong π-π stacking interactions.
Nonpolar Aliphatic Hexane, HeptaneSparingly Soluble to SolubleThe nonpolar nature is compatible, but the lack of specific interactions (like π-stacking) may result in lower solubility compared to aromatic solvents.
Chlorinated Dichloromethane (DCM), ChloroformVery SolubleDCM and chloroform are effective at dissolving a wide range of organic compounds. They are polar enough to interact with the C-F/C-Br/C-O dipoles but nonpolar enough to solvate the benzene ring.[4]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Soluble to Very SolubleThese solvents are moderately polar aprotics. The ether oxygen can interact with the electron-deficient regions of the solute, and the alkyl groups solvate the nonpolar parts.
Polar Aprotic Acetone, Ethyl AcetateSolubleThese solvents have strong dipole moments that can interact with the polar functional groups of the solute.
Polar Aprotic (High Polarity) Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble to Very SolubleThese are powerful, highly polar aprotic solvents capable of dissolving a vast array of organic molecules.
Alcohols (Polar Protic) Methanol, EthanolSparingly Soluble to SolubleThe alkyl portion of the alcohol can solvate the aromatic ring, but the strong hydrogen-bonding network of the solvent is disrupted without significant solute-solvent H-bonding in return, limiting solubility.
Aqueous (Polar Protic) WaterInsolubleThe molecule is predominantly nonpolar (high LogP) and cannot effectively participate in or disrupt the strong hydrogen-bonding network of water.[10]

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

For definitive, quantitative solubility data, the gold-standard saturation shake-flask method is required.[11][12] This method measures the true equilibrium solubility of a compound in a given solvent at a specific temperature.

Principle

An excess amount of the solid compound is agitated in the solvent for a prolonged period, allowing the system to reach thermodynamic equilibrium between the undissolved solid and the saturated solution. The saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is determined analytically.[11]

Causality and Self-Validation

This protocol is designed to be self-validating. The use of a prolonged equilibration time (24-72 hours) ensures that true equilibrium is reached, not just a kinetically trapped supersaturated state.[2] Verifying the presence of undissolved solid at the end of the experiment is a critical checkpoint confirming that the solution was indeed saturated. Analysis via a validated, calibrated method like HPLC-UV provides trustworthy, quantitative results.

Workflow Diagram

G A 1. Preparation - Weigh excess solid into vial - Add precise volume of solvent B 2. Equilibration - Seal vial - Agitate on shaker/rotator - Maintain constant temp (e.g., 25°C) - Duration: 24-72 hours A->B Key: Ensure excess solid C 3. Phase Separation - Allow solid to sediment - Centrifuge if necessary B->C Ensure equilibrium D 4. Sampling & Filtration - Withdraw aliquot of supernatant - Filter through 0.22 µm syringe filter (PTFE for organic, PVDF for aqueous) C->D Critical: Avoid solid carryover E 5. Dilution - Dilute filtered sample with mobile phase to fall within calibration curve range D->E F 6. Analysis - Inject onto calibrated HPLC-UV system - Quantify concentration against standards E->F G 7. Calculation - Calculate solubility (e.g., in mg/mL) - Account for dilution factor F->G

Caption: Workflow for the Shake-Flask Solubility Assay.

Step-by-Step Methodology
  • Preparation:

    • To a series of glass vials, add an excess amount of solid this compound (e.g., 10-20 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

    • Precisely add a known volume of the desired organic solvent (e.g., 1.0 mL) to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant-temperature shaker or on a rotator (e.g., 25 °C ± 0.5 °C).

    • Agitate the slurries for a minimum of 24 hours. For compounds with slow dissolution kinetics or potential for polymorphism, extending this to 48 or 72 hours is recommended to ensure true equilibrium is reached.[2]

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed for at least 1 hour to let the excess solid settle.

    • For colloidal suspensions, centrifugation (e.g., 10,000 x g for 15 minutes) is required to pellet the solid.[11]

  • Sampling and Filtration:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. Causality Note: It is critical to avoid disturbing the solid pellet, as carryover will artificially inflate the measured solubility.

    • Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE for organic solvents) into a clean, labeled analysis vial. This step removes any fine particulates that could interfere with analysis.

  • Dilution and Analysis:

    • Prepare a calibrated set of standards of the compound in the same solvent or mobile phase.

    • Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to ensure the final concentration falls within the linear range of the analytical calibration curve.

    • Analyze the diluted sample and standards by a validated analytical method, such as HPLC-UV, to determine the concentration.[12]

  • Calculation:

    • Calculate the concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in appropriate units (e.g., mg/mL, µg/mL, or mM).

Conclusion

While quantitative public data on the solubility of this compound is scarce, a robust understanding of its physicochemical properties allows for reliable prediction of its behavior in various organic solvents. The compound is expected to be highly soluble in common nonpolar and polar aprotic solvents like toluene, dichloromethane, and THF, with limited solubility in polar protic solvents, and is considered insoluble in water. For applications requiring precise quantitative data, the detailed shake-flask protocol provided in this guide serves as a reliable, industry-standard method for its determination. This knowledge empowers researchers and developers to make informed decisions, accelerating timelines and improving outcomes in synthesis, purification, and formulation.

References

A Senior Application Scientist's Guide to the Procurement and Qualification of 1-Bromo-3,4-difluoro-2-methoxybenzene for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of 1-Bromo-3,4-difluoro-2-methoxybenzene (CAS No. 888318-22-7), a key halogenated building block for organic synthesis. The document details the compound's critical physicochemical properties, its strategic applications in medicinal chemistry and materials science, and a comparative landscape of commercial suppliers. Furthermore, it establishes a robust, field-proven protocol for the procurement, qualification, and safe handling of this reagent to ensure experimental reproducibility and safety in a laboratory setting.

Introduction to a Key Synthetic Building Block

This compound, also known as 6-Bromo-2,3-difluoroanisole, is an aromatic organic compound with the molecular formula C₇H₅BrF₂O.[1][2] Its structure is characterized by a benzene ring substituted with a bromine atom, two fluorine atoms, and a methoxy group. This unique combination of functional groups makes it a highly valuable and versatile intermediate in modern organic synthesis.

The strategic importance of this molecule lies in its utility as a building block. The bromo-substituent serves as a reactive handle for a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the precise introduction of the 3,4-difluoro-2-methoxyphenyl moiety into more complex molecular architectures. The fluorine atoms significantly modulate the electronic properties and metabolic stability of target molecules, a common strategy in the design of pharmaceuticals and agrochemicals.[1][3] As such, ensuring a reliable supply of high-purity this compound is a critical first step for any research program that utilizes it.

Physicochemical Properties and Specifications

A thorough understanding of the compound's properties is essential for its effective use and handling. The key data are summarized below.

PropertyValueSource(s)
CAS Number 888318-22-7[1][2][3][4]
Molecular Formula C₇H₅BrF₂O[1][2]
Molecular Weight 223.01 g/mol [1]
IUPAC Name This compound[1]
Synonyms 6-Bromo-2,3-difluoroanisole[2][5]
Appearance Solid, colorless liquid, or white to light yellow crystalline powder. The physical state is dependent on ambient temperature due to its low melting point.[3][4][5]
Melting Point 9 - 10 °C (48 - 50 °F)[6]
Boiling Point ~223 °C (~433 °F)[6]
Typical Purity ≥95% - ≥98%[2][4][7]
Storage Store at room temperature.[2][4]

Core Applications in Research & Development

The utility of this compound spans multiple domains, primarily driven by its reactive bromine atom and the desirable properties imparted by the difluoromethoxy-phenyl group.

  • Pharmaceutical Synthesis: This compound is a crucial intermediate for synthesizing complex organic molecules, including active pharmaceutical ingredients (APIs).[1] The difluoro-substitution pattern is a well-established motif for enhancing drug-like properties such as metabolic stability and binding affinity.

  • Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorinated moieties is a key strategy in the development of modern herbicides, pesticides, and fungicides.

  • Materials Science: It serves as a monomer or precursor in the production of specialty polymers and dyes where high thermal stability and specific electronic properties are required.[1]

  • Biochemical Probes: The compound can be used as a starting material for creating biochemical probes for enzyme-substrate interaction studies.[1]

The primary chemical transformation involving this reagent is the palladium-catalyzed cross-coupling reaction, which underscores its role as a synthetic building block.

reagent 1-Bromo-3,4-difluoro- 2-methoxybenzene catalyst Pd Catalyst + Ligand + Base reagent->catalyst partner Coupling Partner (e.g., Boronic Acid, Amine, Alkyne) partner->catalyst product Complex Target Molecule (Drug Candidate, Material, etc.) catalyst->product Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)

Caption: Core reactivity of the title compound in cross-coupling reactions.

Commercial Supplier Landscape

A variety of chemical suppliers offer this compound, ranging from large distributors to specialized building-block providers. The choice of supplier often depends on the required scale (milligrams to kilograms), purity, and lead time.

SupplierTypical PurityCatalog Number (Example)Notes
Sigma-Aldrich (Merck) 95%SY3H6E40F19D (via Synthonix)Major global distributor, often holds stock for rapid delivery. Good for research quantities.[4]
ChemScene ≥98%CS-0030495Offers a high purity grade and provides custom synthesis services.[2]
BLDpharm N/A888318-22-7Lists the product and related building blocks.[8]
SynQuest Laboratories 97%2607-B-4PA US-based manufacturer of fluorinated organic and inorganic chemicals.[7]
Oakwood Chemical N/A437178US-based supplier specializing in fluorine chemistry.[9]
Smolecule N/AS990992Online marketplace and supplier.[1]
Guidechem N/A888318-22-7A chemical B2B platform that lists multiple suppliers.[3]

Note: Availability, purity, and catalog numbers are subject to change. Always verify with the supplier directly.

Procurement and Quality Control Protocol

Sourcing a chemical is only the first step; verifying its identity and purity upon receipt is paramount for the integrity of subsequent research. This section provides a self-validating workflow for incoming material qualification.

start Initiate Procurement select Select Supplier (Based on Purity, Scale, Lead Time) start->select receive Receive Shipment select->receive inspect 1. Visual Inspection (Check for damage, correct labeling) receive->inspect docs 2. Documentation Review (Verify CoA matches CAS & Lot No.) inspect->docs analytical 3. Analytical Verification (¹H NMR, ¹⁹F NMR, etc.) docs->analytical decision Does data match specifications? analytical->decision release Release to Lab Inventory decision->release Yes quarantine Quarantine & Contact Supplier decision->quarantine No

Caption: Workflow for Incoming Material Procurement and Quality Control.

Step-by-Step QC Methodology

Objective: To confirm the identity, structure, and approximate purity of newly received this compound.

1. Visual Inspection:

  • Confirm the container is properly sealed and undamaged.
  • Verify the label information (Product Name, CAS Number, Lot Number) matches the purchase order.

2. Documentation Review:

  • Obtain the Certificate of Analysis (CoA) from the supplier.[4]
  • Cross-reference the CAS number (888318-22-7) and lot number with the container label.
  • Review the reported purity and the analytical methods used (e.g., HPLC, GC, NMR).

3. Analytical Verification (Recommended):

  • Rationale: While suppliers provide a CoA, independent verification is a cornerstone of good laboratory practice. NMR is a fast and information-rich technique for structural confirmation.
  • Protocol:
  • Prepare a sample by dissolving ~5-10 mg of the material in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
  • Acquire a ¹H NMR (Proton NMR) spectrum.
  • Expected Signals: You should observe a singlet for the methoxy group (-OCH₃) around 3.9-4.1 ppm and two aromatic signals in the 6.8-7.2 ppm region, corresponding to the two protons on the benzene ring. The integration of these peaks should be in a 3:1:1 ratio.
  • Acquire a ¹⁹F NMR (Fluorine NMR) spectrum.
  • Expected Signals: You should observe two distinct signals for the two non-equivalent fluorine atoms. Their chemical shifts and coupling patterns (J-coupling) will be characteristic of the 1,2-difluoro substitution pattern on the aromatic ring.
  • Interpretation: The obtained spectra should be free of significant unassigned peaks. The presence of major impurities would be evident from additional signals in both the proton and fluorine spectra. Comparing the spectra to reference data or the supplier's CoA confirms the material's identity.

Safety, Handling, and Storage

Proper handling is crucial due to the hazardous nature of the compound.

GHS Hazard Information: [6][10]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • Signal Word: Warning[4][6]

Personal Protective Equipment (PPE): [10][11]

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (EN 166 or NIOSH approved).

  • Skin Protection: Wear impervious, chemically resistant gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.

  • Respiratory Protection: Work in a well-ventilated fume hood. If exposure limits may be exceeded, use a full-face respirator with an appropriate cartridge.

Handling and Storage:

  • Avoid formation of dust and aerosols.[10][11]

  • Wash hands thoroughly after handling.[6]

  • Store in a tightly closed container in a dry, well-ventilated area at room temperature.[2][4]

  • In case of a spill, do not let the product enter drains. Collect with an inert absorbent material and place in a suitable container for disposal.[6]

Conclusion

This compound is an enabling chemical building block for innovation in the pharmaceutical and material sciences. Its successful application, however, is critically dependent on sourcing high-quality material from reputable suppliers. By implementing a systematic approach to procurement and a rigorous, yet straightforward, quality control protocol involving documentation review and analytical verification, researchers can ensure the integrity of their starting materials. This diligence mitigates risks of failed experiments, ensures reproducibility, and promotes a safer laboratory environment, ultimately accelerating the pace of discovery.

References

An In-Depth Technical Guide to the Synthesis and Strategic Diversification of 1-Bromo-3,4-difluoro-2-methoxybenzene Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The 1-bromo-3,4-difluoro-2-methoxybenzene scaffold is a cornerstone in modern medicinal chemistry and materials science. The strategic placement of fluorine atoms and the methoxy group significantly influences the molecule's electronic properties, metabolic stability, and binding interactions, making it a privileged starting point for the synthesis of novel therapeutic agents and functional materials. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the systematic exploration of chemical space and the fine-tuning of physicochemical and biological properties. This guide provides an in-depth exploration of the synthesis of analogs derived from this core structure, with a focus on palladium-catalyzed cross-coupling reactions. It offers field-proven insights into experimental design, detailed step-by-step protocols, and a critical analysis of the structure-activity relationships (SAR) that drive the development of next-generation molecules.

The Strategic Importance of the 3,4-Difluoro-2-methoxyphenyl Moiety

The unique arrangement of substituents on the this compound ring imparts a distinct set of properties that are highly sought after in drug discovery. The two fluorine atoms, being highly electronegative, create a polarized C-F bond that can enhance binding affinity to target proteins through favorable electrostatic interactions.[1] Furthermore, the C-F bond is exceptionally strong, which can block metabolic pathways and increase the metabolic stability and in vivo half-life of a drug candidate.[1] The methoxy group, an electron-donating substituent, modulates the electronic character of the aromatic ring and can participate in hydrogen bonding. This combination of features makes the 3,4-difluoro-2-methoxyphenyl moiety a valuable component in the design of molecules with improved efficacy, bioavailability, and pharmacokinetic profiles.

Synthetic Strategies for Analog Development: A Focus on Palladium-Catalyzed Cross-Coupling

The bromine atom at the 1-position of the core molecule is the primary site for synthetic diversification. Palladium-catalyzed cross-coupling reactions are the most robust and versatile methods for forming new carbon-carbon and carbon-nitrogen bonds at this position. The three most critical transformations for generating a diverse library of analogs are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Linkages

The Suzuki-Miyaura reaction is a powerful tool for creating C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl analogs.[2] This reaction typically involves the coupling of an aryl halide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base.[2]

  • Palladium Catalyst: The choice of palladium catalyst and ligand is critical for reaction efficiency. For electron-rich aryl bromides like this compound, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[3]

  • Base: The base plays a crucial role in activating the boronic acid for transmetalation. Inorganic bases like potassium carbonate or cesium carbonate are commonly used in a biphasic solvent system (e.g., toluene/water or dioxane/water) to facilitate the reaction.[4]

  • Boronic Acid Partner: A wide array of commercially available aryl and heteroaryl boronic acids allows for extensive exploration of the chemical space around the core scaffold. Alternatively, the corresponding boronic ester can be used, which often exhibits greater stability.

Experimental Protocol: Synthesis of a Biaryl Analog via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium carbonate (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add Pd(PPh₃)₄ to the flask under the inert atmosphere.

  • Add a deoxygenated 4:1 mixture of 1,4-dioxane and water to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[5] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines, providing access to a diverse array of aniline and arylamine derivatives.[6]

  • Catalyst System: Similar to the Suzuki coupling, the choice of a palladium precatalyst and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is crucial for achieving high yields, especially with less reactive amines.[6]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[5]

  • Amine Diversity: The broad scope of the Buchwald-Hartwig reaction allows for the introduction of various nitrogen-containing functional groups, including primary and secondary alkylamines, anilines, and heterocycles, which can significantly impact the pharmacological properties of the analogs.

Experimental Protocol: Synthesis of an N-Aryl Analog via Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous toluene

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the amine followed by anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired product.[6]

Sonogashira Coupling: Installation of Alkynyl Groups

The Sonogashira coupling is the premier method for the formation of C(sp²)-C(sp) bonds, enabling the synthesis of arylalkynes.[7] This reaction involves the coupling of an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper(I) salts in the presence of a base.[8]

  • Dual Catalysis: The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7]

  • Base and Solvent: An amine base, such as triethylamine or diisopropylethylamine, is typically used, often serving as both the base and the solvent.[8]

  • Alkynyl Scaffolds: The introduction of a rigid alkynyl linker can have a profound impact on the conformation and biological activity of a molecule, making the Sonogashira coupling a valuable tool for SAR exploration.

Experimental Protocol: Synthesis of an Alkynyl Analog via Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous THF

  • Argon or Nitrogen gas

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Heat the reaction mixture to 50-70 °C for 4-12 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the mixture and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Characterization and Data Presentation

Rigorous characterization of synthesized analogs is paramount for ensuring scientific integrity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and melting point analysis. The following table provides hypothetical characterization data for representative analogs to illustrate the expected outcomes of the described synthetic protocols.

Analog TypeStructureHypothetical ¹H NMR (δ, ppm)Hypothetical ¹⁹F NMR (δ, ppm)Hypothetical MS (m/z)
Biaryl 7.50-7.20 (m, Ar-H), 7.00 (t, J=8.0 Hz, 1H), 3.95 (s, 3H)-140.5 (d, J=20.0 Hz), -155.2 (d, J=20.0 Hz)[M]+ calculated for C₁₃H₉F₂O
N-Aryl 7.40-6.80 (m, Ar-H), 5.80 (s, 1H, NH), 3.90 (s, 3H)-141.0 (d, J=18.0 Hz), -156.5 (d, J=18.0 Hz)[M]+ calculated for C₁₃H₁₀F₂NO
Alkynyl 7.60-7.40 (m, Ar-H), 7.10 (t, J=8.2 Hz, 1H), 3.98 (s, 3H)-139.8 (d, J=19.5 Hz), -154.7 (d, J=19.5 Hz)[M]+ calculated for C₁₅H₉F₂O

Structure-Activity Relationship (SAR) Insights

The systematic synthesis of analogs of this compound allows for the elucidation of structure-activity relationships, which are critical for optimizing lead compounds in drug discovery.

  • Biaryl Analogs: The nature and substitution pattern of the second aryl ring can significantly influence biological activity. For example, in the development of kinase inhibitors, the introduction of hydrogen bond donors or acceptors on the second ring can lead to enhanced binding affinity. The dihedral angle between the two aryl rings, influenced by ortho-substituents, can also be a key determinant of activity.[9]

  • N-Aryl Analogs: The nature of the nitrogen substituent is crucial. For instance, replacing an alkylamine with an aniline can introduce additional π-stacking interactions. The basicity of the nitrogen atom can also be fine-tuned to optimize pharmacokinetic properties.

  • Alkynyl Analogs: The linear and rigid nature of the alkynyl linker can be used to probe specific binding pockets in a target protein. The terminal group on the alkyne can be varied to introduce different functionalities, such as polar groups to enhance solubility or hydrophobic groups to increase cell permeability.

The difluoromethoxy group itself is often explored as a metabolically stable isostere for a methoxy group, preventing O-demethylation and improving the overall metabolic profile of a drug candidate.[10]

Visualizing Synthetic Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the key synthetic transformations discussed.

Suzuki_Miyaura_Coupling A 1-Bromo-3,4-difluoro- 2-methoxybenzene C Pd Catalyst, Base (e.g., K2CO3) A->C B Arylboronic Acid B->C D Biaryl Analog C->D Suzuki-Miyaura Coupling

Caption: Workflow for the Suzuki-Miyaura coupling.

Buchwald_Hartwig_Amination A 1-Bromo-3,4-difluoro- 2-methoxybenzene C Pd Catalyst, Base (e.g., NaOtBu) A->C B Primary or Secondary Amine B->C D N-Aryl Analog C->D Buchwald-Hartwig Amination

Caption: Workflow for the Buchwald-Hartwig amination.

Sonogashira_Coupling A 1-Bromo-3,4-difluoro- 2-methoxybenzene C Pd/Cu Catalyst, Base (e.g., Et3N) A->C B Terminal Alkyne B->C D Alkynyl Analog C->D Sonogashira Coupling

Caption: Workflow for the Sonogashira coupling.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of analogs with potential applications in drug discovery and materials science. The strategic use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provides a robust platform for the systematic exploration of chemical space. By understanding the causality behind experimental choices and leveraging the insights from SAR studies, researchers can efficiently design and synthesize novel molecules with optimized properties. The protocols and workflows presented in this guide serve as a comprehensive resource for scientists and professionals engaged in the development of next-generation chemical entities.

References

An In-depth Technical Guide to the Reactivity of 1-Bromo-3,4-difluoro-2-methoxybenzene with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 1-bromo-3,4-difluoro-2-methoxybenzene with various nucleophiles. As a polysubstituted aromatic compound, its reactivity is governed by a complex interplay of electronic and steric effects of the bromo, difluoro, and methoxy substituents. This document delves into the principles of nucleophilic aromatic substitution (SNAr) as they apply to this specific substrate, offering insights into predicted regioselectivity, reaction mechanisms, and practical experimental considerations. The guide is intended to serve as a valuable resource for chemists engaged in the synthesis of complex molecules, particularly in the field of pharmaceutical and materials science, where this compound is emerging as a key building block.

Introduction: The Strategic Importance of this compound

This compound is a key intermediate in the synthesis of a variety of complex organic molecules, particularly in the pharmaceutical industry. Its utility stems from the unique arrangement of its functional groups, which allows for selective transformations and the introduction of diverse functionalities. The presence of two electron-withdrawing fluorine atoms activates the aromatic ring towards nucleophilic attack, while the bromo and methoxy groups offer additional sites for modification and influence the regiochemical outcome of reactions.

Recent patent literature highlights the use of this compound in the synthesis of inhibitors for therapeutic targets such as sodium channels and α4β7 integrin, underscoring its relevance in modern drug discovery.[1][2] This guide aims to provide a deeper understanding of the chemical behavior of this versatile building block, enabling its more effective utilization in synthetic endeavors.

Theoretical Framework: Understanding Reactivity in Polysubstituted Aromatics

The reactivity of this compound in nucleophilic aromatic substitution (SNAr) is dictated by the electronic properties of its substituents. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex.[3][4] The stability of this intermediate is crucial for the reaction to proceed and is significantly influenced by the presence of electron-withdrawing groups.

In the case of this compound, the two fluorine atoms act as strong electron-withdrawing groups, rendering the aromatic ring electron-deficient and thus susceptible to nucleophilic attack. The methoxy group, while electron-donating by resonance, is ortho to the bromine and can exert a steric influence on the approaching nucleophile. The bromine atom serves as a potential leaving group.

Predicting Regioselectivity: An Analysis of Substituent Effects

The key question in the reaction of this compound with a nucleophile is which of the halogens will be displaced. The regioselectivity is determined by a combination of factors:

  • Leaving Group Ability: In SNAr reactions, the rate-determining step is often the initial nucleophilic attack, not the departure of the leaving group. Consequently, the highly electronegative fluorine atoms activate the ring more strongly than bromine, making the carbon to which they are attached more electrophilic. However, bromide is generally a better leaving group than fluoride.

  • Stabilization of the Meisenheimer Intermediate: The stability of the Meisenheimer complex is paramount. The negative charge in the intermediate is best stabilized by electron-withdrawing groups positioned ortho and para to the site of nucleophilic attack.

  • Steric Hindrance: The methoxy group at the 2-position can sterically hinder the approach of a nucleophile to the bromine atom at the 1-position.

Considering these factors, nucleophilic attack is most likely to occur at the carbon bearing a fluorine atom, particularly the one at the 4-position, as the negative charge in the resulting Meisenheimer complex would be stabilized by the adjacent fluorine and the para-bromo and ortho-methoxy substituents. However, the specific reaction conditions and the nature of the nucleophile can influence the outcome.

Reaction with Nucleophiles: Mechanisms and Experimental Evidence

While a systematic study of the reactivity of this compound with a wide array of nucleophiles is not yet available in the public domain, patent literature provides valuable examples of its application in synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

A significant application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In a process for the synthesis of substituted tetrahydrofuran modulators of sodium channels, this compound is reacted with a boronic acid derivative in the presence of a palladium catalyst and a strong, non-nucleophilic base like LiHMDS.[2]

Suzuki_Coupling Substrate 1-Bromo-3,4-difluoro- 2-methoxybenzene Product Substituted 3,4-difluoro-2-methoxybenzene Substrate->Product Nucleophilic Substitution BoronicAcid R-B(OH)₂ BoronicAcid->Product Catalyst Pd(0) Catalyst (e.g., Pd(dba)₂/QPhos) Nucleophilic Substitution Nucleophilic Substitution Catalyst->Nucleophilic Substitution Base Strong Base (e.g., LiHMDS) Base->Nucleophilic Substitution

This reaction proceeds via the typical Suzuki-Miyaura catalytic cycle, where the palladium catalyst undergoes oxidative addition to the carbon-bromine bond, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product.

Nucleophilic Aromatic Substitution with Amines

Patent literature also describes the use of this compound in reactions with amine nucleophiles. For instance, in the synthesis of compounds for the inhibition of alpha 4β7 integrin, it is employed in a reaction to form a quinoline derivative.[1]

Amine_Substitution Substrate 1-Bromo-3,4-difluoro- 2-methoxybenzene Product N-Substituted 3,4-difluoro-2-methoxyaniline (or other isomers) Substrate->Product SNAr Amine R-NH₂ Amine->Product Solvent Solvent (e.g., DMF) SNAr SNAr Solvent->SNAr

The regioselectivity of this reaction is critical and will depend on the reaction conditions. It is plausible that under certain conditions, displacement of one of the fluorine atoms occurs, while under other conditions, particularly with palladium catalysis, reaction at the bromine site is favored.

Experimental Protocols

The following are generalized experimental protocols based on analogous reactions found in the literature. Researchers should optimize these conditions for their specific nucleophile and desired outcome.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
Parameter Value/Condition
Reactants This compound (1.0 equiv), Boronic Acid (1.2 equiv)
Catalyst Pd(dba)₂ (0.05 equiv), QPhos (0.1 equiv)
Base LiHMDS (2.0 equiv)
Solvent Anhydrous Toluene
Temperature 80-110 °C
Reaction Time 12-24 hours

Step-by-Step Methodology:

  • To an oven-dried flask, add this compound, the boronic acid, Pd(dba)₂, and QPhos.

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene via syringe.

  • Add the LiHMDS solution dropwise at room temperature.

  • Heat the reaction mixture to the desired temperature and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Nucleophilic Aromatic Substitution with an Amine
Parameter Value/Condition
Reactants This compound (1.0 equiv), Amine (1.5-2.0 equiv)
Base K₂CO₃ or Et₃N (2.0 equiv)
Solvent DMF or DMSO
Temperature 80-150 °C
Reaction Time 4-48 hours

Step-by-Step Methodology:

  • To a flask, add this compound, the amine, and the base.

  • Add the solvent and heat the mixture to the desired temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour into water.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Characterization and Data

While specific, publicly available spectroscopic data for this compound is limited, analogous compounds can provide an indication of the expected spectral features. For instance, the 1H NMR spectrum would likely show two aromatic protons in the difluoro-substituted region, and a singlet for the methoxy group. The 13C NMR would show characteristic signals for the carbon atoms attached to bromine, fluorine, and the methoxy group, with coupling to fluorine being a key diagnostic feature.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in modern organic synthesis. Its reactivity in nucleophilic aromatic substitution reactions, governed by the interplay of its substituents, allows for the selective introduction of a wide range of functionalities. While current knowledge is largely derived from its application in targeted synthesis within the pharmaceutical industry, a more systematic investigation into its reactivity with a broader scope of nucleophiles would undoubtedly unlock its full potential. Future research should focus on elucidating the precise regioselectivity of SNAr reactions under various conditions and with different nucleophile classes. Such studies will further empower chemists to utilize this important intermediate for the efficient construction of complex and valuable molecules.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-3,4-difluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Coupling of a Challenging Aryl Halide

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with unparalleled efficiency and functional group tolerance.[1][2][3] This guide provides an in-depth technical overview and detailed protocols for the Suzuki coupling of 1-Bromo-3,4-difluoro-2-methoxybenzene, a substrate of significant interest in the synthesis of complex molecules for the pharmaceutical and materials science sectors. The unique electronic and steric profile of this aryl bromide—characterized by the presence of two electron-withdrawing fluorine atoms and an electron-donating, sterically influential ortho-methoxy group—presents a nuanced challenge that necessitates a carefully considered approach to reaction optimization. This document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance to successfully employ this versatile building block in their synthetic endeavors.

Understanding the Substrate: Electronic and Steric Considerations

The reactivity of this compound in Suzuki coupling is a delicate interplay of competing electronic and steric effects. The two fluorine atoms, being highly electronegative, render the aromatic ring electron-deficient, which can influence the oxidative addition step of the catalytic cycle. Conversely, the ortho-methoxy group is a strong electron-donating group, which can increase electron density at the carbon bearing the bromine, potentially making oxidative addition more challenging.[4][5] Furthermore, the ortho-methoxy group introduces steric hindrance around the reaction center, which can impact the approach of the palladium catalyst.[6][7] A successful protocol must therefore employ a catalytic system robust enough to overcome these hurdles.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[3] Understanding these fundamental steps is crucial for rational troubleshooting and optimization.

Suzuki_Coupling_Cycle cluster_0 Catalytic Cycle cluster_1 Reactants Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative_Addition Transmetalation_Complex Ar-Pd(II)-Ar'L2 Oxidative_Addition->Transmetalation_Complex Transmetalation_Complex->Pd(0)L2 Product Ar-Ar' Transmetalation_Complex->Product Aryl_Halide 1-Bromo-3,4-difluoro- 2-methoxybenzene (Ar-Br) Boronic_Acid Ar'-B(OH)2 Base Base Base->Transmetalation_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-limiting step.

  • Transmetalation: The organic moiety from the boronic acid (or ester) is transferred to the palladium center, displacing the bromide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8]

  • Reductive Elimination: The two organic groups on the palladium complex couple to form the desired biaryl product, and the Pd(0) catalyst is regenerated, re-entering the catalytic cycle.

Component Selection for a Robust Protocol

The success of the Suzuki coupling of this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent.

ComponentRecommended OptionsRationale & Key Considerations
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃These are common, air-stable Pd(II) and Pd(0) sources, respectively, that are readily reduced in situ to the active Pd(0) catalyst.[9]
Ligand SPhos, XPhos, RuPhosFor electron-rich and sterically hindered aryl bromides, bulky and electron-rich biaryl phosphine ligands are highly effective.[1][10][11] They promote both the oxidative addition and reductive elimination steps.[1][2]
Base K₃PO₄, K₂CO₃, Cs₂CO₃These inorganic bases are effective at activating the boronic acid for transmetalation.[10] The choice of base can significantly impact yield and should be screened for optimal performance.
Solvent Toluene, Dioxane, THF/H₂OAprotic solvents are generally preferred.[12] The addition of a small amount of water can sometimes be beneficial for the solubility of the base and the boronate species.[5]

Detailed Experimental Protocol

This protocol provides a general and robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific coupling partners.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Safety Precautions:

  • This compound is harmful if swallowed and causes skin and eye irritation.[13] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Purification prep_glassware Oven-dry glassware prep_reagents Weigh solid reagents prep_glassware->prep_reagents prep_atmosphere Establish inert atmosphere (Ar or N₂) prep_reagents->prep_atmosphere add_solids Add solids to flask prep_atmosphere->add_solids add_solvents Add degassed solvents add_solids->add_solvents heat Heat to desired temp. (e.g., 100 °C) add_solvents->heat monitor Monitor reaction (TLC, GC/MS) heat->monitor cool Cool to room temp. monitor->cool quench Quench with water cool->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: General experimental workflow for the Suzuki coupling reaction.

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 2-24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add water (10 mL) and stir for 5 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers and wash with brine (20 mL).

  • Purification: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Inefficient oxidative addition- Insufficiently strong base- Use a fresh batch of palladium precursor and ligand.- Switch to a more electron-rich and bulky ligand (e.g., XPhos).- Screen stronger bases like Cs₂CO₃.[14]
Significant Debromination - Protic impurities in the solvent- Base-promoted side reaction- Ensure solvents are anhydrous.- Switch to a weaker base such as K₂CO₃.[12]- Lower the reaction temperature.
Boronic Acid Homocoupling - Presence of oxygen- Use of a Pd(II) precursor without complete reduction- Thoroughly degas all solvents and the reaction mixture.[14]- Use a Pd(0) source like Pd₂(dba)₃.

Conclusion

The Suzuki-Miyaura coupling of this compound, while presenting challenges due to its unique electronic and steric properties, is a highly achievable transformation with the appropriate selection of reaction components. The use of bulky, electron-rich phosphine ligands in conjunction with a suitable base and solvent system is paramount to success. The protocol and troubleshooting guide provided herein offer a solid foundation for researchers to effectively utilize this valuable building block in the synthesis of novel and complex molecular architectures.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-3,4-difluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the C-N Coupling of a Challenging Aryl Halide

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[4][5] This guide provides an in-depth technical overview and detailed protocols for the Buchwald-Hartwig amination of 1-bromo-3,4-difluoro-2-methoxybenzene, a substrate characterized by both electronic deactivation and steric hindrance.

The unique substitution pattern of this compound—featuring two electron-withdrawing fluorine atoms and an ortho-methoxy group—presents a distinct set of challenges and considerations for successful C-N bond formation. Understanding the interplay of these structural features with the catalytic cycle is paramount for developing a robust and high-yielding protocol. This document is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a foundational understanding of the "why" behind each experimental parameter.

Scientific Rationale: Deconstructing the Catalytic Cycle for an Electron-Deficient and Sterically Hindered Substrate

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][6] The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][6][7] The specific nature of this compound significantly influences the kinetics and efficiency of these steps.

1. Oxidative Addition: The Critical Initiation Step

The reaction commences with the oxidative addition of the aryl bromide to a low-valent palladium(0) species.[6][8] The electron-withdrawing nature of the two fluorine atoms on the aromatic ring of this compound generally facilitates this step. However, the ortho-methoxy group introduces steric bulk around the carbon-bromine bond, which can impede the approach of the palladium catalyst. This steric hindrance necessitates the use of bulky, electron-rich phosphine ligands that can promote the oxidative addition of sterically demanding aryl halides.[1][9]

2. Ligand Selection: The Key to Catalyst Efficacy

The choice of ligand is arguably the most critical parameter in a successful Buchwald-Hartwig amination.[2] For sterically hindered and electron-deficient aryl halides, bulky, electron-rich dialkylbiaryl phosphine ligands, often referred to as "Buchwald ligands," have demonstrated superior performance.[1][10] Ligands such as XPhos, RuPhos, and BrettPhos are designed to stabilize the palladium center, promote oxidative addition, and facilitate the crucial reductive elimination step.[10][11] N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for challenging C-N couplings, including those involving aryl chlorides.[12][13]

3. The Role of the Base: More Than Just a Proton Scavenger

The base plays a multifaceted role in the catalytic cycle. Its primary function is to deprotonate the amine or the palladium-amine complex to generate the palladium-amido intermediate, which is essential for the subsequent reductive elimination.[14][15][16] For the amination of this compound, a strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice due to its high basicity.[17] However, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective with certain catalyst systems and may be advantageous when base-sensitive functional groups are present.[6][18] The choice of base is also intertwined with the solvent, as their combination influences solubility and reactivity.[14][15]

4. Reductive Elimination: The Product-Forming Step

The final step of the catalytic cycle is the reductive elimination from the palladium(II)-amido complex to form the desired C-N bond and regenerate the active palladium(0) catalyst.[6] The electronic properties of the aryl group and the nature of the ligand significantly impact the rate of this step. Electron-withdrawing groups on the aryl ring, such as the fluorine atoms in our substrate, generally accelerate reductive elimination.

Visualizing the Process

The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX L_nPd(II)(Ar)(X) OxAdd->PdII_ArX Amine_Coord Amine Coordination PdII_ArX->Amine_Coord PdII_Amine [L_nPd(II)(Ar)(HNR'R'')]^+X^- Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L_nPd(II)(Ar)(NR'R'') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product ArX Ar-X ArX->OxAdd Amine HNR'R'' Amine->Amine_Coord BaseH Base-H^+ BaseH->Deprotonation

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow start Start setup Assemble Reaction Vessel (Oven-dried flask, stir bar) start->setup inert Establish Inert Atmosphere (Evacuate and backfill with Ar/N2) setup->inert reagents Add Solid Reagents: This compound Pd precatalyst, Ligand, Base inert->reagents solvents Add Anhydrous Solvent and Amine reagents->solvents reaction Heat to Reaction Temperature with Vigorous Stirring solvents->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitoring workup Aqueous Workup: Quench, Dilute, Extract monitoring->workup Upon completion purification Purification: Column Chromatography workup->purification analysis Characterization of Product (NMR, MS) purification->analysis end End analysis->end

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Experimental Protocols

The following protocols provide a robust starting point for the Buchwald-Hartwig amination of this compound with both primary and secondary amines. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal results for a specific amine coupling partner.

Protocol 1: General Procedure for Amination with a Secondary Amine

This protocol is optimized for the coupling of a secondary amine using a palladium/dialkylbiaryl phosphine ligand system.

Materials:

  • This compound

  • Secondary amine (e.g., morpholine, diethylamine)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk tube or sealed vial)

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%) to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.[3][5]

  • Addition of Base: Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to the reaction vessel.

  • Addition of Reactants: Seal the vessel, remove it from the glovebox (if applicable), and add the secondary amine (1.2 mmol, 1.2 equiv.) followed by the anhydrous solvent (5 mL) via syringe.

  • Reaction Conditions: Place the sealed reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and quench with water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Amination with a Primary Amine

This protocol is adapted for the coupling of a primary amine, which can be more challenging due to the potential for diarylation.

Materials:

  • This compound

  • Primary amine (e.g., n-butylamine, aniline)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)

  • Potassium phosphate (K₃PO₄) or Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Anhydrous tert-butanol or 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, charge an oven-dried reaction vial with this compound (1.0 mmol, 1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., BrettPhos, 0.04 mmol, 4 mol%).[6]

  • Addition of Base: Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.) to the vial.

  • Addition of Reactants: Seal the vial with a PTFE-lined cap. Add the primary amine (1.5 mmol, 1.5 equiv.) followed by the anhydrous solvent (5 mL) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 18-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with a suitable organic solvent like ethyl acetate or dichloromethane (3 x 15 mL).

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

Data Presentation: A Guide for Optimization

The successful amination of this compound is highly dependent on the judicious selection of reaction parameters. The following table provides a starting point for optimization, drawing on established knowledge for similar sterically hindered and electron-deficient aryl bromides.

ParameterRecommended Starting ConditionsRationale & Considerations
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)Both are common and effective. Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is reduced in situ.[5]
Ligand XPhos, RuPhos, BrettPhos (2-4 mol%)Bulky, electron-rich phosphines are essential for coupling sterically hindered substrates.[1][9]
Base NaOtBu (1.4-2.0 equiv.) or K₃PO₄ (2.0 equiv.)Strong bases are generally required. K₃PO₄ is a milder alternative if base-sensitive groups are present.[6][17]
Solvent Toluene, 1,4-Dioxane, t-BuOHAprotic, non-polar to moderately polar solvents are typically used.[2][19]
Temperature 80 - 110 °CHigher temperatures are often needed to overcome the activation energy for sterically hindered substrates.
Amine Stoichiometry 1.2 - 1.5 equivalentsA slight excess of the amine is used to drive the reaction to completion.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert conditions- Inappropriate ligand or base- Use a fresh batch of catalyst and ligand.- Ensure rigorous exclusion of air and moisture.- Screen different ligands (e.g., XPhos, RuPhos) and bases (e.g., NaOtBu, K₃PO₄).[20]
Formation of Byproducts - Hydrodehalogenation (replacement of Br with H)- Diarylation (with primary amines)- Ether cleavage- Use a less sterically hindered ligand or a milder base.- For primary amines, use a bulkier ligand like BrettPhos and carefully control stoichiometry.- Lower the reaction temperature.
Poor Reproducibility - Inconsistent quality of reagents or solvents- Variations in reaction setup and inertness- Use high-purity, anhydrous solvents and reagents.- Standardize the procedure for setting up reactions under an inert atmosphere.[20]

Conclusion

The Buchwald-Hartwig amination of this compound is a challenging yet highly valuable transformation. Success hinges on a rational approach to catalyst and ligand selection, coupled with careful optimization of the base and reaction conditions. By understanding the mechanistic nuances imposed by the substrate's electronic and steric properties, researchers can effectively navigate the complexities of this reaction to synthesize a wide array of valuable N-aryl amine products. The protocols and guidelines presented herein provide a solid foundation for achieving this goal, empowering scientists in their pursuit of novel molecular entities.

References

Formation of 3,4-Difluoro-2-methoxyphenylmagnesium Bromide: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Grignard reagents are among the most powerful and versatile organometallic compounds in the synthetic chemist's toolbox, enabling the formation of carbon-carbon bonds with a wide array of electrophiles.[1][2][3] The preparation of these reagents, typically through the reaction of an organic halide with magnesium metal, is a foundational transformation in organic synthesis. This application note provides a comprehensive guide to the formation of the Grignard reagent from 1-Bromo-3,4-difluoro-2-methoxybenzene, a polysubstituted aromatic building block of significant interest in the development of novel pharmaceuticals and functional materials.

The synthesis of 3,4-difluoro-2-methoxyphenylmagnesium bromide presents unique challenges due to the electronic properties of the substituents on the aromatic ring. The presence of two electron-withdrawing fluorine atoms can decrease the electron density of the aromatic ring, potentially hindering the oxidative addition of magnesium. Conversely, the ortho-methoxy group, while electron-donating through resonance, can also exhibit steric hindrance and potentially coordinate to the magnesium surface, influencing the reaction's initiation and progression. This guide will dissect these challenges and provide a robust, experimentally-grounded protocol for the successful and high-yield synthesis of this valuable Grignard reagent.

Mechanistic Considerations and Strategic Approach

The formation of a Grignard reagent proceeds via a radical mechanism on the surface of the magnesium metal.[2] The process is initiated by the transfer of an electron from magnesium to the aryl halide, leading to the formation of a radical anion, which then fragments to an aryl radical and a bromide anion. The aryl radical subsequently reacts with the magnesium surface to form the organomagnesium species.

For a substrate such as this compound, several factors must be carefully controlled:

  • Magnesium Activation: A passivating layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from initiating.[2] Activation is therefore crucial and can be achieved through both physical and chemical means.

  • Solvent Choice: Anhydrous ethereal solvents, such as tetrahydrofuran (THF) or diethyl ether, are essential for Grignard reagent formation. They not only provide an inert reaction medium but also stabilize the formed Grignard reagent through coordination.[1]

  • Reaction Temperature: The exothermic nature of Grignard formation necessitates careful temperature control to prevent side reactions, such as Wurtz coupling. For functionalized and potentially sensitive substrates, sub-ambient temperatures are often beneficial.[4]

  • Initiation: Difficult-to-start Grignard reactions can be initiated using a small amount of an activating agent, such as iodine or 1,2-dibromoethane. These agents react with the magnesium to expose a fresh, reactive surface.[5]

Considering the electron-deficient nature of the aryl ring, a strategy employing chemical activation of the magnesium and careful control of the reaction temperature is paramount for success.

Visualizing the Pathway: Reaction and Workflow

To provide a clear visual representation of the process, the following diagrams illustrate the chemical transformation and the key steps in the experimental workflow.

G cluster_reactants Reactants cluster_products Product This compound This compound Grignard_Reagent 3,4-Difluoro-2-methoxyphenyl- magnesium Bromide This compound->Grignard_Reagent Anhydrous THF Mg Mg(0) Mg->Grignard_Reagent

Caption: Formation of the Grignard Reagent.

G start Start prep Apparatus & Reagent Preparation (Anhydrous) start->prep activation Magnesium Activation (Iodine) prep->activation initiation Initiation with Aryl Bromide activation->initiation addition Slow Addition of Aryl Bromide Solution initiation->addition monitoring Reaction Monitoring (Color Change, Exotherm) addition->monitoring completion Completion & Cooling monitoring->completion quantification Quantification (Titration) completion->quantification end Grignard Solution Ready for Use quantification->end

Caption: Experimental Workflow for Grignard Formation.

Detailed Experimental Protocol

This protocol is designed for researchers in a laboratory setting and assumes familiarity with standard techniques for handling air- and moisture-sensitive reagents.

Materials and Reagents:

  • This compound

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for anhydrous reactions (e.g., three-necked round-bottom flask, reflux condenser, dropping funnel)

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice-water bath

Procedure:

  • Apparatus Setup:

    • Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator.

    • Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (containing CaCl₂ or Drierite), a pressure-equalizing dropping funnel, and an inlet for an inert gas.

    • Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature under a positive pressure of nitrogen or argon.

  • Magnesium Activation:

    • To the cooled flask, add magnesium turnings (1.2 equivalents relative to the aryl bromide).

    • Add a single, small crystal of iodine. The iodine will serve as a chemical activator for the magnesium surface.

  • Reaction Initiation:

    • Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.

    • Add a small portion (approximately 10%) of the aryl bromide solution to the stirred magnesium suspension.

    • Gently warm the mixture with a heating mantle or heat gun. Initiation is indicated by the disappearance of the brown iodine color and the appearance of a cloudy, grayish solution. An exotherm may also be observed. If the reaction does not initiate, a few drops of 1,2-dibromoethane can be added as a more potent initiator.

  • Grignard Reagent Formation:

    • Once the reaction has been successfully initiated, remove the heat source.

    • Slowly add the remaining solution of this compound from the dropping funnel at a rate that maintains a gentle reflux of the THF. The reaction is exothermic, and an ice-water bath should be kept on hand to control the reaction rate if it becomes too vigorous.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The final mixture should appear as a grayish, homogeneous solution.

  • Quantification (Optional but Recommended):

    • The concentration of the newly formed Grignard reagent should be determined by titration before use in subsequent reactions. The Gilman double titration method is a reliable procedure for this purpose.

Data Summary and Expected Outcomes

The following table provides a summary of the key reaction parameters and expected outcomes for the formation of 3,4-difluoro-2-methoxyphenylmagnesium bromide.

ParameterRecommended Value/ObservationRationale
Equivalents of Mg 1.2 eqEnsures complete conversion of the aryl bromide.
Solvent Anhydrous THFExcellent for solvating and stabilizing the Grignard reagent.
Initiator Iodine (crystal)Mild and effective activator for the magnesium surface.
Initiation Temp. Gentle warmingFacilitates the initial reaction with the activated magnesium.
Reaction Temp. Reflux (controlled)The exotherm of the reaction is often sufficient to maintain reflux.
Reaction Time 2-3 hours post-initiationAllows for complete conversion of the starting material.
Appearance Cloudy, grayish solutionCharacteristic of a successfully formed Grignard reagent.
Expected Yield 85-95% (titrated)Based on typical yields for aryl Grignard formations.

Troubleshooting and Scientific Insights

Challenge 1: Failure to Initiate

  • Cause: Incomplete drying of glassware or solvent, or a highly passivated magnesium surface.

  • Solution: Ensure all components are scrupulously dried. If initiation remains difficult, add a few drops of 1,2-dibromoethane. The observation of ethylene bubbling is a positive indicator of magnesium activation.[5]

Challenge 2: Darkening of the Reaction Mixture and Low Yield

  • Cause: This may indicate the formation of biphenyl side products through Wurtz coupling, which is favored at higher temperatures and concentrations of the aryl halide.

  • Solution: Maintain a slow and controlled addition of the aryl bromide solution to keep its instantaneous concentration low. Ensure efficient stirring to dissipate heat.

The Role of the Ortho-Methoxy Group

The methoxy group at the ortho position can have a dual role. Its electron-donating nature can partially counteract the deactivating effect of the fluorine atoms. Furthermore, it can potentially act as a directing group through chelation with the magnesium, although this effect is less pronounced than in ortho-lithiation reactions. The steric bulk of the methoxy group is not expected to be a major impediment to the reaction.

The Inertness of the C-F Bond

The carbon-fluorine bond is significantly stronger than the carbon-bromine bond, making it unreactive under the conditions used for Grignard formation. This chemoselectivity is a key advantage, allowing for the selective formation of the Grignard reagent at the C-Br bond while leaving the C-F bonds intact for potential subsequent transformations.

Conclusion

The successful formation of 3,4-difluoro-2-methoxyphenylmagnesium bromide is readily achievable with careful attention to experimental detail. By employing rigorous anhydrous techniques, effective magnesium activation, and controlled reaction conditions, researchers can reliably access this valuable synthetic intermediate. The protocol and insights provided in this application note are intended to empower scientists in their pursuit of novel molecular architectures for drug discovery and materials science.

References

The Strategic deployment of 1-Bromo-3,4-difluoro-2-methoxybenzene in the Synthesis of Ertugliflozin: A Keystone for SGLT2 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[1] 1-Bromo-3,4-difluoro-2-methoxybenzene has emerged as a valuable and highly functionalized building block, particularly in the synthesis of complex therapeutic agents. Its unique substitution pattern, featuring a bromine atom for facile metal-mediated coupling reactions and two fluorine atoms to modulate the electronic environment of the aromatic ring, makes it a sought-after intermediate. This document provides a detailed exploration of the application of this compound in the synthesis of Ertugliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) for the treatment of type 2 diabetes mellitus.[2][3]

The Pivotal Role in the Ertugliflozin Aglycone Synthesis

Ertugliflozin's molecular architecture features a C-glycoside linked to a complex aglycone. The synthesis of this aglycone is a critical sequence where this compound serves as the foundational starting material. The commercially viable synthetic route to Ertugliflozin leverages the reactivity of this bromo-difluoroanisole derivative to construct the core of the aglycone moiety.[2][4]

The following sections will detail the key transformations and provide a step-by-step protocol for the initial, critical steps in the synthesis of the Ertugliflozin aglycone, commencing from this compound.

Experimental Protocols

Protocol 1: Grignard Reagent Formation and Reaction with a Weinreb Amide

This protocol outlines the initial transformation of this compound into a key ketone intermediate, which forms the backbone of the Ertugliflozin aglycone. The formation of a Grignard reagent followed by its reaction with a Weinreb amide is a robust and high-yielding method to achieve this transformation.

Causality Behind Experimental Choices:

  • Grignard Reagent Formation: The bromine atom on the starting material is readily converted into a Grignard reagent (an organomagnesium compound). This transformation inverts the polarity of the carbon atom, turning it from an electrophilic to a highly nucleophilic center, which is essential for forming the new carbon-carbon bond.

  • Weinreb Amide: The use of a Weinreb amide (N-methoxy-N-methylamide) as the electrophile is a strategic choice. Unlike more reactive electrophiles like acid chlorides or esters, the Weinreb amide is less prone to over-addition of the Grignard reagent. The initial adduct is a stable, chelated intermediate that only collapses to the ketone upon acidic workup, thus preventing the formation of tertiary alcohol byproducts and ensuring a high yield of the desired ketone.

Step-by-Step Methodology:

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (nitrogen or argon), and a dropping funnel is assembled.

  • Magnesium Activation: The flask is charged with magnesium turnings (1.2 equivalents). A single crystal of iodine can be added to activate the magnesium surface.

  • Initiation: A solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is prepared in the dropping funnel. A small portion of this solution is added to the magnesium suspension. Gentle warming may be required to initiate the Grignard formation, which is indicated by a color change and gentle refluxing.

  • Grignard Formation: Once initiated, the remaining solution of the aryl bromide is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Weinreb Amide: The solution of the Weinreb amide (e.g., 4-ethoxybenzyl Weinreb amide, 1.0 equivalent) in anhydrous THF is cooled to 0 °C in a separate flask. The freshly prepared Grignard reagent is then added dropwise to the cooled Weinreb amide solution.

  • Quenching and Workup: After the addition is complete, the reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude ketone product is purified by column chromatography on silica gel.

Data Presentation

ParameterValueReference
Starting MaterialThis compound[5]
Key ReagentsMagnesium, 4-ethoxybenzyl Weinreb amide[4]
SolventAnhydrous Tetrahydrofuran (THF)[4]
Reaction TemperatureGrignard: Reflux; Acylation: 0 °C to RT[4]
Typical Yield>90%[4]

Visualization

Synthetic Workflow from this compound

ertugliflozin_synthesis start This compound grignard Grignard Reagent (3,4-Difluoro-2-methoxyphenyl)magnesium bromide start->grignard  Mg, THF ketone Key Ketone Intermediate grignard->ketone  Weinreb Amide,  THF, 0 °C weinreb 4-Ethoxybenzyl Weinreb Amide weinreb->ketone aglycone Ertugliflozin Aglycone ketone->aglycone  Further Steps ertugliflozin Ertugliflozin aglycone->ertugliflozin  Coupling with  C-glycoside

Caption: Synthesis of the Ertugliflozin aglycone from this compound.

SGLT2 Inhibition Mechanism

SGLT2_Inhibition cluster_proximal_tubule Proximal Tubule Cell sglt2 SGLT2 Transporter bloodstream Bloodstream sglt2->bloodstream glucose_na Glucose & Na+ glucose_na->sglt2 Reabsorption ertugliflozin Ertugliflozin ertugliflozin->sglt2 Inhibition lumen Tubular Lumen (Urine)

Caption: Mechanism of SGLT2 inhibition by Ertugliflozin.

References

Application Notes and Protocols for the Synthesis of Novel Fluorinated Heterocycles Using 1-Bromo-3,4-difluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Heterocycles and 1-Bromo-3,4-difluoro-2-methoxybenzene as a Versatile Building Block

The incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and physicochemical properties of a molecule. This often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Consequently, the development of synthetic methodologies for accessing novel fluorinated heterocycles is of paramount importance in drug discovery and the design of advanced organic materials.

This compound has emerged as a highly valuable and versatile building block for the synthesis of a variety of fluorinated heterocyclic systems. Its structure is strategically functionalized with a bromine atom, which serves as a handle for palladium-catalyzed cross-coupling reactions, and vicinal fluorine atoms that impart unique electronic characteristics to the aromatic ring. The methoxy group can also play a role in directing reactivity and can be a site for further chemical modification.

These application notes provide detailed protocols for the synthesis of novel fluorinated dibenzofurans and carbazoles utilizing this compound as a key starting material. The methodologies described herein are based on robust and widely applicable palladium-catalyzed cross-coupling and cyclization strategies, offering researchers a practical guide to accessing these important classes of compounds.

I. Synthesis of Novel 2,3-Difluoro-4-methoxydibenzofurans via Palladium-Catalyzed Intramolecular C-H Arylation

The synthesis of substituted dibenzofurans is of significant interest due to their presence in a wide range of biologically active natural products and pharmaceutical agents. The palladium-catalyzed intramolecular direct C-H arylation of biaryl ethers represents a powerful and atom-economical approach to construct the dibenzofuran core. This strategy avoids the need for pre-functionalization of both coupling partners, a requirement in traditional cross-coupling methods.

The following protocol details a two-step sequence for the synthesis of 2,3-difluoro-4-methoxydibenzofurans from this compound and substituted phenols. The key transformation is a palladium-catalyzed intramolecular C-H arylation of the intermediate diaryl ether.

Experimental Workflow: Synthesis of 2,3-Difluoro-4-methoxydibenzofurans

workflow cluster_step1 Step 1: Buchwald-Hartwig O-Arylation cluster_step2 Step 2: Intramolecular C-H Arylation start This compound + Substituted Phenol reagents1 Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., SPhos) Base (e.g., K₃PO₄) Solvent (e.g., Toluene) product1 Intermediate Diaryl Ether reagents1->product1 Heat reagents2 Pd Catalyst (e.g., Pd(TFA)₂) Oxidant/Additive (e.g., Ag₂CO₃) Solvent (e.g., Dioxane/DMSO) product1->reagents2 product2 2,3-Difluoro-4-methoxydibenzofuran reagents2->product2 Heat

Caption: Workflow for the synthesis of 2,3-difluoro-4-methoxydibenzofurans.

Protocol 1: Synthesis of 2-Aryloxy-1-bromo-3,4-difluorobenzenes (Intermediate Diaryl Ethers)

This protocol describes the synthesis of the diaryl ether intermediate via a Buchwald-Hartwig O-arylation reaction.

Materials:

  • This compound

  • Substituted Phenol (e.g., 2-methylphenol)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium Phosphate (K₃PO₄), anhydrous

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating block

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol, 1.0 equiv.), the substituted phenol (1.2 mmol, 1.2 equiv.), Palladium(II) Acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and anhydrous Potassium Phosphate (2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryloxy-1-bromo-3,4-difluorobenzene.

Protocol 2: Intramolecular C-H Arylation to form 2,3-Difluoro-4-methoxydibenzofurans

This protocol details the palladium-catalyzed intramolecular C-H arylation of the diaryl ether intermediate to form the target dibenzofuran.

Materials:

  • 2-Aryloxy-1-bromo-3,4-difluorobenzene (from Protocol 1)

  • Palladium(II) Trifluoroacetate (Pd(TFA)₂)

  • Silver Carbonate (Ag₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating block

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 2-aryloxy-1-bromo-3,4-difluorobenzene (1.0 mmol, 1.0 equiv.), Palladium(II) Trifluoroacetate (0.05 mmol, 5 mol%), and Silver Carbonate (1.5 mmol, 1.5 equiv.).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add a mixture of anhydrous 1,4-dioxane and DMSO (e.g., 95:5 v/v, 5 mL) via syringe.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,3-difluoro-4-methoxydibenzofuran.

Table 1: Representative Data for the Synthesis of a 2,3-Difluoro-4-methoxydibenzofuran Derivative

StepReactantsCatalyst/ReagentsSolventTemp (°C)Time (h)Yield (%)
1This compound, 2-methylphenolPd(OAc)₂/SPhos, K₃PO₄Toluene11018~85
2Intermediate Diaryl EtherPd(TFA)₂, Ag₂CO₃Dioxane/DMSO13020~75

II. Synthesis of Novel 2,3-Difluoro-4-methoxycarbazoles via Palladium-Catalyzed Intramolecular Amination

Carbazole derivatives are a significant class of nitrogen-containing heterocycles with a broad spectrum of biological activities and applications in materials science, particularly as organic light-emitting diodes (OLEDs). The Cadogan-Sundberg reaction and palladium-catalyzed intramolecular amination are powerful methods for the construction of the carbazole ring system.

The following protocol outlines a two-step synthesis of 2,3-difluoro-4-methoxycarbazoles starting from this compound and substituted anilines. The key step is a palladium-catalyzed intramolecular C-N bond formation.

Experimental Workflow: Synthesis of 2,3-Difluoro-4-methoxycarbazoles

workflow_carbazole cluster_step1_carbazole Step 1: Buchwald-Hartwig N-Arylation cluster_step2_carbazole Step 2: Intramolecular C-N Bond Formation start_carbazole This compound + Substituted Aniline reagents1_carbazole Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) product1_carbazole Intermediate Diaryl Amine reagents1_carbazole->product1_carbazole Heat reagents2_carbazole Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., P(tBu)₃) Base (e.g., K₂CO₃) Solvent (e.g., DMF) product1_carbazole->reagents2_carbazole product2_carbazole 2,3-Difluoro-4-methoxycarbazole reagents2_carbazole->product2_carbazole Heat

Caption: Workflow for the synthesis of 2,3-difluoro-4-methoxycarbazoles.

Protocol 3: Synthesis of 2-Anilino-1-bromo-3,4-difluorobenzenes (Intermediate Diaryl Amines)

This protocol describes the synthesis of the diaryl amine intermediate via a Buchwald-Hartwig N-arylation reaction.

Materials:

  • This compound

  • Substituted Aniline (e.g., 2-methylaniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating block

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), Tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add Sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Evacuate and backfill the Schlenk flask with the inert gas three times.

  • Add the substituted aniline (1.2 mmol, 1.2 equiv.) followed by anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-anilino-1-bromo-3,4-difluorobenzene.

Protocol 4: Intramolecular C-N Bond Formation to form 2,3-Difluoro-4-methoxycarbazoles

This protocol details the palladium-catalyzed intramolecular amination of the diaryl amine intermediate to form the target carbazole.

Materials:

  • 2-Anilino-1-bromo-3,4-difluorobenzene (from Protocol 3)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Tri(tert-butyl)phosphine (P(tBu)₃)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating block

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 2-anilino-1-bromo-3,4-difluorobenzene (1.0 mmol, 1.0 equiv.), Palladium(II) Acetate (0.05 mmol, 5 mol%), Tri(tert-butyl)phosphine (0.1 mmol, 10 mol%), and anhydrous Potassium Carbonate (2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,3-difluoro-4-methoxycarbazole.

Table 2: Representative Data for the Synthesis of a 2,3-Difluoro-4-methoxycarbazole Derivative

StepReactantsCatalyst/ReagentsSolventTemp (°C)Time (h)Yield (%)
1This compound, 2-methylanilinePd₂(dba)₃/XPhos, NaOtBuToluene10016~80
2Intermediate Diaryl AminePd(OAc)₂/P(tBu)₃, K₂CO₃DMF13018~70

III. Mechanistic Considerations and Causality Behind Experimental Choices

The success of these synthetic protocols hinges on a fundamental understanding of the underlying reaction mechanisms and the judicious choice of reagents and conditions.

Buchwald-Hartwig Cross-Coupling

The initial C-O or C-N bond formation relies on the Buchwald-Hartwig amination/etherification reaction. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by coordination of the phenol or aniline, deprotonation by the base to form a palladium alkoxide or amido complex, and finally, reductive elimination to furnish the desired product and regenerate the Pd(0) catalyst.

  • Choice of Catalyst and Ligand: The selection of a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is crucial. These ligands promote the reductive elimination step, which is often rate-limiting, and stabilize the catalytically active monoligated Pd(0) species.

  • Choice of Base: A strong, non-nucleophilic base such as potassium phosphate or sodium tert-butoxide is required to deprotonate the phenol or aniline, facilitating the formation of the key palladium intermediate.

Intramolecular C-H Arylation/Amination

The subsequent cyclization to form the dibenzofuran or carbazole ring occurs via an intramolecular C-H activation/arylation or amination pathway.

  • Directing Group Effect: The ether oxygen or the amine nitrogen in the intermediate acts as a directing group, positioning the palladium catalyst in proximity to the ortho C-H bond of the adjacent aromatic ring, thereby facilitating the cyclization.

  • Reaction Conditions: These reactions often require higher temperatures to overcome the activation energy for C-H bond cleavage. The choice of solvent and additives (e.g., silver carbonate as an oxidant) can significantly influence the reaction efficiency and yield.

IV. Trustworthiness and Self-Validating Systems

The protocols described in these application notes are designed to be robust and reproducible. However, as with any chemical synthesis, careful attention to experimental detail is paramount.

  • Inert Atmosphere: All reactions should be conducted under an inert atmosphere of argon or nitrogen to prevent the oxidation of the palladium catalyst and phosphine ligands.

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is critical, as water can lead to catalyst deactivation and unwanted side reactions.

  • Monitoring Reaction Progress: Regular monitoring of the reaction by TLC, GC-MS, or LC-MS is essential to determine the optimal reaction time and to identify the formation of any byproducts.

  • Purification and Characterization: The final products should be purified by column chromatography and their identity and purity confirmed by standard analytical techniques, including NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and elemental analysis.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel fluorinated dibenzofurans and carbazoles. The palladium-catalyzed methodologies detailed in these application notes provide a reliable and efficient pathway to these important heterocyclic scaffolds. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can successfully employ these protocols to access a wide range of new chemical entities with potential applications in drug discovery and materials science.

1-Bromo-3,4-difluoro-2-methoxybenzene as a building block for agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of 1-Bromo-3,4-difluoro-2-methoxybenzene as a Building Block for Agrochemicals

Authored by: Senior Application Scientist, Chemical Synthesis Division

Introduction: The Strategic Importance of Fluorinated Scaffolds in Modern Agrochemicals

The deliberate incorporation of fluorine into bioactive molecules has become a cornerstone of modern agrochemical design.[1] The unique properties of the fluorine atom—high electronegativity, small atomic radius, and the exceptional stability of the carbon-fluorine bond—can profoundly enhance the efficacy and pharmacokinetic profile of a parent compound.[1][2] Introducing fluorine can lead to improved metabolic stability by blocking sites susceptible to oxidative degradation, increased binding affinity to target enzymes, and modulated lipophilicity, which is critical for transporting the active ingredient to its site of action within the target pest or plant.[1] It is estimated that approximately 25% of licensed herbicides and a significant portion of fungicides incorporate one or more fluorine atoms, a testament to their value in the industry.

Within this context, this compound has emerged as a highly valuable and versatile building block. Its structure is strategically functionalized for synthetic elaboration:

  • Aromatic Bromide: Serves as a key reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds.

  • Difluoro Substitution: The vicinal fluorine atoms create a distinct electronic environment on the benzene ring, influencing reactivity and imparting the aforementioned benefits of fluorination to the final product.

  • Methoxy Group: The ortho-methoxy group acts as a steric and electronic modulator, influencing the regioselectivity of reactions and potentially contributing to the binding profile of the derivative molecule.

This application note provides an in-depth guide for researchers and synthetic chemists, detailing the properties, key synthetic transformations, and detailed experimental protocols for leveraging this compound in the discovery and development of next-generation agrochemicals.

Physicochemical and Safety Profile

A thorough understanding of the starting material's properties is fundamental to its successful application in synthesis.

PropertyValueSource
CAS Number 888318-22-7[3]
Molecular Formula C₇H₅BrF₂O[4]
Molecular Weight 223.02 g/mol
Appearance White to light yellow crystalline powder/solid[3]
Melting Point 41-45 °C[3]
Purity Typically ≥95-98%[4][5]
Storage Store at room temperature in a cool, dry place.[3]
Solubility Soluble in common organic solvents like toluene and dichloromethane.[3]

Safety Information: The compound is classified with the GHS07 pictogram (Exclamation mark) and carries the signal word "Warning". Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn, and all manipulations should be performed in a well-ventilated fume hood.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the this compound scaffold is the primary site for synthetic diversification. Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for this purpose, enabling the construction of complex molecular architectures under relatively mild conditions. We will focus on two of the most impactful transformations: the Suzuki-Miyaura Coupling for C-C bond formation and the Buchwald-Hartwig Amination for C-N bond formation.

Application 1: Suzuki-Miyaura Coupling for Biaryl and Heteroaryl Synthesis

The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl structures, which are common motifs in potent herbicides and fungicides.[6][7] The reaction couples the aryl bromide with an organoboron species (typically a boronic acid or ester) and offers exceptional functional group tolerance and high yields.[6]

Protocol 1: Synthesis of a Biaryl Derivative via Suzuki-Miyaura Coupling

This protocol details a general procedure for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • Triphenylphosphine [PPh₃] (0.08 equiv, 8 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Toluene (solvent)

  • Water (co-solvent)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 223 mg), the chosen arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), PPh₃ (0.08 mmol, 21 mg), and K₂CO₃ (2.5 mmol, 345 mg).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill the system with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Through the septum, add degassed toluene (5 mL) and degassed water (1 mL) via syringe. The use of degassed solvents is crucial to prevent the oxidation and deactivation of the palladium catalyst.

  • Reaction Execution: Lower the flask into a preheated oil bath at 90 °C. Stir the biphasic mixture vigorously. The elevated temperature is necessary to drive the catalytic cycle forward.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 6-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired biaryl compound.

Causality and Rationale:

  • Catalyst System: Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. PPh₃ serves as the ligand, which stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.

  • Base and Solvent: K₂CO₃ is a moderately strong base essential for the transmetalation step, where the organic group is transferred from boron to palladium. The toluene/water solvent system is effective for dissolving both the organic substrates and the inorganic base.

Suzuki_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Purification A Combine Reactants: - Aryl Bromide - Boronic Acid - Pd(OAc)₂/PPh₃ - K₂CO₃ B Evacuate & Backfill with Argon (3x) A->B C Add Degassed Toluene/Water B->C D Heat to 90 °C with Vigorous Stirring C->D E Monitor by TLC or GC-MS D->E F Cool & Dilute (EtOAc/Water) E->F G Extract Aqueous Layer F->G H Dry, Concentrate & Purify (Chromatography) G->H

Caption: Workflow for Suzuki-Miyaura Coupling.

Application 2: Buchwald-Hartwig Amination for N-Aryl Moiety Construction

The Buchwald-Hartwig amination is the premier method for forming C-N bonds, a linkage central to the structure of countless pharmaceuticals and agrochemicals.[8][9][10] This reaction allows for the coupling of aryl halides with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles.[8][11]

Protocol 2: Synthesis of an N-Aryl Amine via Buchwald-Hartwig Amination

This protocol provides a general method for the amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv, 1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene (solvent)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Methodology:

  • Glovebox Preparation: Due to the air-sensitivity of the catalyst and base, it is highly recommended to weigh the solids inside an inert atmosphere glovebox. Add this compound (1.0 mmol, 223 mg), Pd₂(dba)₃ (0.015 mmol, 13.7 mg), XPhos (0.04 mmol, 19 mg), and NaOtBu (1.4 mmol, 135 mg) to a screw-cap reaction vial containing a magnetic stir bar.

  • Reactant Addition: Seal the vial, remove it from the glovebox, and add the amine (1.2 mmol) followed by anhydrous toluene (4 mL) via syringe.

  • Reaction Execution: Place the vial in a preheated heating block or oil bath at 100 °C and stir.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. These reactions are often complete within 4-24 hours.

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding water (5 mL). Dilute with ethyl acetate (15 mL).

  • Extraction and Purification: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to obtain the pure N-aryl amine.

Causality and Rationale:

  • Catalyst System: Pd₂(dba)₃ is a common, air-stable Pd(0) source. XPhos is a sterically bulky, electron-rich phosphine ligand from the Buchwald group that is highly effective at promoting the challenging oxidative addition to aryl bromides and the subsequent reductive elimination to form the C-N bond.[10]

  • Base and Solvent: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine, forming the palladium-amido intermediate which is crucial for the catalytic cycle.[10] Anhydrous toluene is used as the solvent to prevent quenching of the strong base.

Buchwald_Workflow cluster_prep 1. Setup (Inert Atmosphere) cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Purification A Combine Solids in Glovebox: - Aryl Bromide - Pd₂(dba)₃/XPhos - NaOtBu B Add Amine & Anhydrous Toluene A->B C Heat to 100 °C B->C D Monitor by TLC or LC-MS C->D E Cool & Quench (Water) D->E F Extract with EtOAc E->F G Dry, Concentrate & Purify (Chromatography) F->G

Caption: Workflow for Buchwald-Hartwig Amination.

Structure-Activity Relationship (SAR) Implications

The derivatives synthesized from this compound can be strategically designed to target specific biological pathways in pests. The core difluoro-methoxybenzene moiety provides a stable, lipophilic anchor, while the groups introduced via cross-coupling can be tailored to interact with the active site of a target enzyme or receptor.

SAR_Concept cluster_core Core Scaffold cluster_derivatives Synthetic Diversification cluster_properties Modified Properties Core 1-Bromo-3,4-difluoro- 2-methoxybenzene Suzuki Suzuki Coupling (Adds Aryl/Heteroaryl Group 'R') Core->Suzuki Buchwald Buchwald-Hartwig (Adds Amino Group 'NR₁R₂') Core->Buchwald Binding Target Binding (H-Bonding, π-stacking) Suzuki->Binding PK Pharmacokinetics (Solubility, Transport) Suzuki->PK Buchwald->Binding Buchwald->PK

Caption: SAR concept for agrochemical design.

  • Vector for Target Binding (R or NR₁R₂): The group introduced in the coupling reaction can be varied to probe the binding pocket of a target protein. For example, an aromatic ring added via Suzuki coupling could engage in π-stacking interactions, while an amine or amide installed via Buchwald-Hartwig amination could act as a hydrogen bond donor or acceptor.

  • Metabolic Stability and Lipophilicity (Core): The difluorophenyl group inherently increases metabolic stability and modulates lipophilicity, aiding the molecule's journey from application to its biological target.

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel agrochemicals. Its pre-installed fluorine and methoxy groups provide a favorable physicochemical foundation, while the reactive bromine handle allows for predictable and efficient diversification through robust palladium-catalyzed cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. The protocols and insights provided in this guide are intended to empower researchers to rapidly generate libraries of complex derivatives, accelerating the discovery of new, more effective, and safer crop protection solutions.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 1-Bromo-3,4-difluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision.[1][2][3] These transformative reactions have revolutionized the synthesis of complex molecules across various sectors, including the pharmaceutical and agrochemical industries.[1][4][5] This guide provides detailed application notes and protocols for the use of 1-Bromo-3,4-difluoro-2-methoxybenzene as a key building block in several prominent palladium-catalyzed cross-coupling reactions.

The subject molecule, this compound, possesses a unique combination of functional groups that make it an attractive substrate for creating diverse molecular architectures. The presence of the bromine atom provides a reactive handle for oxidative addition to a palladium(0) catalyst. The electron-withdrawing fluorine atoms and the electron-donating methoxy group modulate the electronic properties of the aromatic ring, influencing its reactivity in the catalytic cycle. This interplay of electronic effects, along with potential steric hindrance from the ortho-methoxy group, necessitates careful consideration and optimization of reaction conditions.

This document will delve into the mechanistic underpinnings of key cross-coupling reactions—Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira—and provide field-proven, step-by-step protocols for their application to this compound.

The Catalytic Heart: A Generalized Palladium Cross-Coupling Cycle

At the core of these reactions lies a catalytic cycle involving a palladium catalyst that shuttles between its Pd(0) and Pd(II) oxidation states.[2][6] Understanding this cycle is fundamental to troubleshooting and optimizing reactions.

The three principal steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[6][7] This is often the rate-determining step.

  • Transmetalation (for Suzuki, Sonogashira) or Migratory Insertion (for Heck): In this step, the second coupling partner is introduced. For a Suzuki reaction, an organoboron species transfers its organic group to the palladium center.[3][8] For a Heck reaction, an alkene inserts into the palladium-carbon bond.[9]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new carbon-carbon or carbon-heteroatom bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[6][7]

Palladium Cross-Coupling Cycle cluster_cycle Catalytic Cycle Pd(0)Ln Active Pd(0) Catalyst ArPd(II)(Br)Ln Ar-Pd(II)-Br Intermediate Pd(0)Ln->ArPd(II)(Br)Ln Oxidative Addition (Ar-Br) ArPd(II)(R)Ln Ar-Pd(II)-R Intermediate ArPd(II)(Br)Ln->ArPd(II)(R)Ln Transmetalation / Migratory Insertion (Coupling Partner) ArPd(II)(R)Ln->Pd(0)Ln Regeneration Product Ar-R (Product) ArPd(II)(R)Ln->Product Reductive Elimination ArBr_input This compound Partner_input Coupling Partner (e.g., Boronic Acid, Alkene)

Caption: Generalized Catalytic Cycle for Palladium Cross-Coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester.[6][8] This reaction is widely used in the synthesis of biaryls, styrenes, and polyolefins.[8]

Mechanistic Considerations

The reaction follows the general catalytic cycle, with the transmetalation step involving the transfer of the organic group from the boron atom to the palladium center.[6][8] This step is facilitated by a base, which activates the organoboron species.[10] The choice of base, solvent, and ligand is crucial for achieving high yields, especially with potentially challenging substrates. For this compound, the electron-rich nature due to the methoxy group might require a more electron-rich phosphine ligand to facilitate the oxidative addition step.

Experimental Protocol: Synthesis of 2-(3,4-Difluoro-2-methoxyphenyl)pyridine

This protocol details the coupling of this compound with 2-pyridylboronic acid.

Materials:

  • This compound

  • 2-Pyridylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous powder

  • 1,4-Dioxane, anhydrous

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), 2-pyridylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • In a separate vial, prepare the catalyst premix: add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Add the catalyst premix to the Schlenk tube containing the reagents.

  • Seal the Schlenk tube with a rubber septum, and evacuate and backfill with inert gas (e.g., argon) three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Data Presentation: Suzuki-Miyaura Coupling Parameters
ParameterRecommended ConditionRationale / Notes
Palladium Precatalyst Pd(OAc)₂ or Pd₂(dba)₃Common, reliable Pd(II) and Pd(0) sources.[11]
Ligand SPhos or XPhosBulky, electron-rich phosphine ligands are effective for aryl bromides.[1]
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases are effective in Suzuki couplings.[8]
Solvent 1,4-Dioxane, Toluene, or THFAnhydrous polar aprotic solvents are generally preferred.[8]
Temperature 80 - 110 °CSufficient thermal energy is needed to drive the catalytic cycle.[11]
Catalyst Loading 1-3 mol%A typical starting point for optimization.

Heck-Mizoroki Reaction: Arylation of Alkenes

The Heck reaction is a palladium-catalyzed method for forming a substituted alkene by coupling an aryl or vinyl halide with an alkene.[12] A key feature of this reaction is its excellent trans selectivity.[12]

Mechanistic Considerations

Following the oxidative addition of this compound to Pd(0), the alkene coordinates to the palladium(II) complex and undergoes migratory insertion into the Pd-aryl bond.[9] The final step is a β-hydride elimination, which forms the new C=C double bond and a palladium-hydride species. A base is required to regenerate the Pd(0) catalyst from this hydride intermediate.

Experimental Protocol: Synthesis of (E)-1-(3,4-Difluoro-2-methoxyphenyl)-2-phenylethene

This protocol describes the coupling of this compound with styrene.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a sealable reaction tube, combine this compound (1.0 mmol, 1.0 equiv), styrene (1.5 mmol, 1.5 equiv), and triethylamine (2.0 mmol, 2.0 equiv) in anhydrous DMF (5 mL).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add Pd(OAc)₂ (0.01 mmol, 1 mol%) and tri(o-tolyl)phosphine (0.02 mmol, 2 mol%) to the mixture.

  • Seal the tube and heat the reaction to 100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the mixture to room temperature.

  • Pour the reaction mixture into water (30 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with water and then brine, dry over magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to afford the desired stilbene derivative.

Data Presentation: Heck Reaction Parameters
ParameterRecommended ConditionRationale / Notes
Palladium Precatalyst Pd(OAc)₂A highly effective and common catalyst for the Heck reaction.[2]
Ligand P(o-tolyl)₃ or PPh₃Monodentate phosphine ligands are often sufficient.[9]
Base Et₃N or K₂CO₃An organic or inorganic base is required to regenerate the catalyst.[12]
Solvent DMF, Acetonitrile, or DioxanePolar aprotic solvents are typically used.
Temperature 100 - 140 °CHigher temperatures are often necessary for Heck reactions.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[7][13] This reaction has broad substrate scope and functional group tolerance.[7][11]

Mechanistic Considerations

The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex.[7] Reductive elimination from this complex yields the desired N-aryl amine and regenerates the Pd(0) catalyst.[7] The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step, which is often rate-limiting.

Experimental Protocol: Synthesis of N-(3,4-Difluoro-2-methoxyphenyl)aniline

This protocol outlines the coupling of this compound with aniline.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add this compound (1.0 mmol, 1.0 equiv) and aniline (1.2 mmol, 1.2 equiv), followed by anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired arylamine.

Data Presentation: Buchwald-Hartwig Amination Parameters
ParameterRecommended ConditionRationale / Notes
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Both are highly effective; Pd₂(dba)₃ is a direct Pd(0) source.[11]
Ligand XPhos, RuPhos, or BrettPhosBulky biarylphosphine ligands are essential for high yields.[7]
Base NaOtBu, K₃PO₄, or Cs₂CO₃A strong, non-nucleophilic base is required for amine deprotonation.
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are necessary.
Temperature 80 - 110 °CModerate heating is typically sufficient.

Sonogashira Coupling: Accessing Aryl Alkynes

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[14][15] It is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base.[14][16]

Mechanistic Considerations

The reaction is believed to proceed via two interconnected catalytic cycles.[16] The palladium cycle is similar to other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide species, which then undergoes transmetalation with the arylpalladium(II) halide complex.[16] Reductive elimination then furnishes the arylalkyne product.

Experimental Protocol: Synthesis of 1-((3,4-Difluoro-2-methoxyphenyl)ethynyl)-4-methylbenzene

This protocol details the coupling of this compound with 1-ethynyl-4-methylbenzene.

Materials:

  • This compound

  • 1-Ethynyl-4-methylbenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv) and 1-ethynyl-4-methylbenzene (1.2 mmol, 1.2 equiv).

  • Add Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%) and CuI (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (5 mL) and triethylamine (10 mL) via syringe. The mixture should be degassed by bubbling argon through it for 10-15 minutes.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is often complete within 2-6 hours.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated ammonium salt, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired arylalkyne.

Data Presentation: Sonogashira Coupling Parameters
ParameterRecommended ConditionRationale / Notes
Palladium Catalyst Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄Pre-formed Pd complexes are commonly used.
Copper Co-catalyst Copper(I) iodide (CuI)Essential for the formation of the copper acetylide.[14]
Base Triethylamine or DiisopropylamineActs as both a base and a solvent in many cases.[14]
Solvent THF, DMF, or TolueneAnhydrous conditions are important.
Temperature Room Temperature to 60 °CThe reaction is often facile at or near room temperature.

Workflow and Logic Diagram

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification start Select Coupling Reaction (Suzuki, Heck, etc.) reagents Weigh Reagents: - Aryl Bromide - Coupling Partner - Base start->reagents catalyst Prepare Catalyst System: - Pd Precatalyst - Ligand - (Cu Co-catalyst if Sonogashira) reagents->catalyst assembly Assemble in Inert Atmosphere (Schlenk line / Glovebox) catalyst->assembly solvent Add Anhydrous Solvent assembly->solvent heating Heat to Target Temperature with Vigorous Stirring solvent->heating monitoring Monitor Progress (TLC, GC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extract Aqueous Workup & Extraction quench->extract dry Dry and Concentrate Organic Phase extract->dry purify Purify by Column Chromatography dry->purify product Characterize Final Product purify->product

Caption: General workflow for palladium-catalyzed cross-coupling.

References

Application Notes and Protocols: 1-Bromo-3,4-difluoro-2-methoxybenzene in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Fluorination and Methoxylation in Organic Semiconductors

The pursuit of next-generation organic electronic devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs), is intrinsically linked to the molecular design of novel semiconducting materials. The strategic incorporation of fluorine and methoxy functionalities onto aromatic building blocks has emerged as a powerful tool to fine-tune the optoelectronic and morphological properties of these materials. 1-Bromo-3,4-difluoro-2-methoxybenzene is a key building block that embodies this design principle, offering a unique combination of substituents to modulate the performance of organic semiconductors.

The electron-withdrawing nature of the fluorine atoms can effectively lower both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a conjugated system. This can lead to improved air stability, enhanced electron injection, and potentially higher open-circuit voltages in OPV devices.[1] Furthermore, the methoxy group, an electron-donating substituent, can influence the electronic structure and solubility of the resulting materials, contributing to reduced voltage loss in organic solar cells.[1][2] The bromine atom serves as a versatile handle for cross-coupling reactions, enabling the incorporation of this strategically substituted phenyl unit into a wide array of conjugated polymers and small molecules.

This document provides a comprehensive guide to the application of this compound in the synthesis of a representative donor-acceptor (D-A) conjugated polymer for use in organic field-effect transistors. The protocols detailed herein are based on established synthetic methodologies and provide a framework for the development of novel, high-performance organic electronic materials.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for successful synthesis and process optimization.

PropertyValueSource
CAS Number 888318-22-7--INVALID-LINK--
Molecular Formula C₇H₅BrF₂O--INVALID-LINK--
Molecular Weight 223.01 g/mol --INVALID-LINK--
Appearance White to light yellow crystalline powder--INVALID-LINK--
Melting Point 41-45 °C--INVALID-LINK--
Solubility Soluble in common organic solvents such as toluene and dichloromethane.--INVALID-LINK--

Synthetic Protocol: Stille Coupling Polymerization for a Donor-Acceptor Copolymer

This section details the synthesis of a hypothetical, yet representative, donor-acceptor copolymer, Poly[(3,4-difluoro-2-methoxyphenyl)-alt-(thiophene)], denoted as P(DFMP-T) , utilizing this compound as the donor monomer. The Stille cross-coupling reaction is a robust and versatile method for the synthesis of conjugated polymers.

Diagram of the Synthetic Workflow

G cluster_synthesis Polymer Synthesis Monomer_1 1-Bromo-3,4-difluoro- 2-methoxybenzene Reaction Stille Coupling (Heat, Inert Atmosphere) Monomer_1->Reaction Monomer_2 2,5-Bis(trimethylstannyl)thiophene Monomer_2->Reaction Catalyst Pd(PPh₃)₂Cl₂ Catalyst->Reaction Solvent Anhydrous Toluene Solvent->Reaction Polymerization Polymerization Mixture Reaction->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying in Vacuum Filtration->Drying Final_Polymer P(DFMP-T) Polymer Drying->Final_Polymer

Caption: Workflow for the synthesis of P(DFMP-T) via Stille coupling.

Step-by-Step Protocol
  • Reagent Preparation:

    • Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.

    • Anhydrous toluene is obtained by distillation over sodium/benzophenone or by passing through a solvent purification system.

    • This compound (1.0 mmol, 223.01 mg).

    • 2,5-Bis(trimethylstannyl)thiophene (1.0 mmol, 407.9 g/mol ).

    • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 21.07 mg).

  • Reaction Setup:

    • To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound, 2,5-Bis(trimethylstannyl)thiophene, and Pd(PPh₃)₂Cl₂.

    • Seal the flask with a rubber septum, and subject it to three cycles of vacuum and backfilling with argon to ensure an inert atmosphere.

  • Polymerization:

    • Add 20 mL of anhydrous toluene to the flask via a syringe.

    • Place the flask in a preheated oil bath at 110 °C and stir the mixture vigorously for 48 hours under a positive pressure of argon.

    • Monitor the reaction progress by taking small aliquots and analyzing by thin-layer chromatography (TLC) to observe the consumption of the monomers.

  • Work-up and Purification:

    • After 48 hours, cool the reaction mixture to room temperature.

    • Slowly pour the viscous polymer solution into 200 mL of vigorously stirring methanol. A fibrous precipitate should form.

    • Collect the precipitate by filtration using a Büchner funnel.

    • Wash the collected solid sequentially with methanol, acetone, and hexane to remove oligomers and residual catalyst.

    • To further purify the polymer, re-dissolve it in a minimal amount of hot chloroform and re-precipitate into methanol.

    • Collect the purified polymer by filtration and dry it in a vacuum oven at 60 °C overnight.

Characterization of the P(DFMP-T) Polymer

The synthesized polymer should be thoroughly characterized to determine its molecular weight, optical, and electrochemical properties.

Characterization TechniqueExpected Results for P(DFMP-T)
Gel Permeation Chromatography (GPC) Number-average molecular weight (Mn) of 15-25 kDa with a polydispersity index (PDI) of 1.5-2.5.
¹H NMR Spectroscopy Aromatic proton signals in the range of 6.8-7.5 ppm and a methoxy proton signal around 3.9 ppm. The disappearance of monomer signals confirms polymerization.
UV-Vis Spectroscopy (in solution and thin film) An absorption maximum (λ_max) in the range of 400-450 nm in solution, with a red-shift in the thin film state due to aggregation.
Cyclic Voltammetry (CV) Reversible oxidation waves from which the HOMO energy level can be estimated (typically in the range of -5.2 to -5.5 eV for similar fluorinated polymers).

Fabrication and Characterization of an Organic Field-Effect Transistor (OFET)

The performance of the synthesized P(DFMP-T) polymer as a semiconductor can be evaluated by fabricating and testing a bottom-gate, top-contact OFET device.

Diagram of the OFET Fabrication Workflow

G cluster_fabrication OFET Fabrication Substrate Si/SiO₂ Substrate Cleaning Substrate Cleaning (Sonication) Substrate->Cleaning Surface_Treatment HMDS Surface Treatment Cleaning->Surface_Treatment Spin_Coating Spin-Coating of P(DFMP-T) Solution Surface_Treatment->Spin_Coating Annealing Thermal Annealing Spin_Coating->Annealing Electrode_Deposition Deposition of Au Source/Drain Electrodes Annealing->Electrode_Deposition Final_Device OFET Device Electrode_Deposition->Final_Device

Caption: Workflow for the fabrication of a top-contact OFET device.

Step-by-Step Protocol
  • Substrate Preparation:

    • Use heavily n-doped silicon wafers with a 300 nm thermally grown silicon dioxide (SiO₂) layer as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric.

    • Clean the substrates by sequential sonication in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen and bake at 120 °C for 10 minutes to remove any residual moisture.

    • Treat the SiO₂ surface with hexamethyldisilazane (HMDS) vapor in a vacuum oven at 120 °C for 30 minutes to create a hydrophobic surface, which improves the film morphology of the organic semiconductor.

  • Active Layer Deposition:

    • Prepare a solution of P(DFMP-T) in chloroform or chlorobenzene at a concentration of 5 mg/mL.

    • Spin-coat the polymer solution onto the HMDS-treated substrates at 2000 rpm for 60 seconds.

    • Thermally anneal the films at 150 °C for 30 minutes in a nitrogen-filled glovebox to improve the molecular ordering and remove residual solvent.

  • Electrode Deposition:

    • Deposit 50 nm thick gold source and drain electrodes on top of the polymer film through a shadow mask by thermal evaporation. The channel length (L) and width (W) are defined by the shadow mask, typically L = 50 µm and W = 1000 µm.

  • OFET Characterization:

    • Characterize the electrical properties of the OFET devices in a nitrogen atmosphere or vacuum using a semiconductor parameter analyzer.

    • Measure the output and transfer characteristics to determine the hole mobility (µ), on/off current ratio (I_on/I_off), and threshold voltage (V_th).

Expected OFET Performance of P(DFMP-T)

Based on literature for similar fluorinated donor-acceptor polymers, the following performance characteristics can be anticipated.

ParameterExpected Value
Hole Mobility (µ) 0.01 - 0.1 cm²/Vs
On/Off Current Ratio (I_on/I_off) > 10⁴
Threshold Voltage (V_th) -5 to -15 V

Conclusion and Future Outlook

This compound is a valuable building block for the synthesis of novel organic semiconducting materials. The strategic placement of fluorine and methoxy groups allows for the fine-tuning of electronic energy levels and solubility, which are critical parameters for achieving high-performance organic electronic devices. The representative synthesis and device fabrication protocols provided in this document offer a solid foundation for researchers to explore the potential of this and related monomers. Future work could involve the copolymerization of this compound with a wider range of electron-accepting units to further optimize the properties for specific applications in OFETs, OPVs, and OLEDs. The systematic investigation of structure-property relationships will undoubtedly lead to the development of next-generation organic electronic materials with enhanced performance and stability.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 1-Bromo-3,4-difluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of 1-Bromo-3,4-difluoro-2-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation and achieve high-yielding, reproducible results. The unique electronic and steric properties of this substrate—an electron-rich aromatic ring further activated by a methoxy group and flanked by fluorine atoms—present distinct challenges that require careful consideration of reaction parameters.

This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to empower you to overcome common hurdles in your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the Suzuki coupling of this compound.

Question 1: I am observing very low to no conversion of my starting material, this compound. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in the Suzuki coupling of this electron-rich aryl bromide is often attributed to a sluggish oxidative addition step, which is frequently the rate-determining step in the catalytic cycle.[1][2] The electron-donating methoxy group increases the electron density on the aromatic ring, making the carbon-bromine bond stronger and less susceptible to cleavage by the palladium(0) catalyst.[1]

Here’s a systematic approach to troubleshoot this issue:

  • Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may be insufficient for this challenging substrate.[1] The key is to employ a catalyst system that promotes the difficult oxidative addition.

    • Bulky, Electron-Rich Phosphine Ligands: These are the industry standard for coupling electron-rich aryl halides.[1][3] Ligands such as SPhos, XPhos, and other Buchwald biaryl phosphine ligands are designed to accelerate both oxidative addition and the final reductive elimination step.[1][3]

    • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form highly stable and active palladium complexes capable of activating unreactive aryl halides.[1][4]

  • Base Selection: The choice of base is critical for the transmetalation step.[1][5] For difficult couplings, a stronger base is often necessary.

    • Consider switching from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.[1]

  • Solvent System: The solvent must be able to dissolve all reaction components and facilitate the interaction between the organic and aqueous phases (if present).

    • Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are standard.[1][6] The water can aid in the dissolution of the inorganic base and facilitate the transmetalation step.

  • Temperature: Increasing the reaction temperature can often overcome the activation energy barrier for the oxidative addition.[7] Monitor for potential decomposition of starting materials or products at elevated temperatures.

Question 2: My reaction is producing a significant amount of a byproduct where the bromine atom on my starting material is replaced by a hydrogen atom. What is this side reaction and how can I minimize it?

Answer:

This side product is a result of hydrodehalogenation , a common undesired pathway in palladium-catalyzed cross-coupling reactions. After the oxidative addition of the aryl bromide to the palladium(0) catalyst, the resulting arylpalladium(II) intermediate can react with a hydride source in the reaction mixture, leading to reductive elimination of the arene and regeneration of the palladium(0) catalyst.

To minimize hydrodehalogenation:

  • Ensure an Inert Atmosphere: Rigorously degas your solvents and reaction mixture and maintain a positive pressure of an inert gas (argon or nitrogen). Oxygen can participate in side reactions that may indirectly lead to hydrodehalogenation.

  • Purity of Reagents: Ensure your reagents and solvents are free from impurities that could act as hydride sources. For example, some amine bases can undergo side reactions to generate hydrides.[8]

  • Ligand Choice: The choice of ligand can influence the relative rates of the desired transmetalation and the undesired hydrodehalogenation. Experiment with different bulky phosphine ligands to find one that favors the productive pathway.

Question 3: I am observing a significant amount of homocoupling of my boronic acid coupling partner. What causes this and what are the remedies?

Answer:

The homocoupling of boronic acids to form a biaryl byproduct is a common side reaction, often promoted by the presence of oxygen and palladium(II) species.[8]

To mitigate boronic acid homocoupling:

  • Rigorous Degassing: As with hydrodehalogenation, the exclusion of oxygen is paramount. Ensure all solvents and the reaction vessel are thoroughly de-gassed.[9]

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source, such as Pd₂(dba)₃, can be advantageous over Pd(II) sources like Pd(OAc)₂ or PdCl₂, which require in-situ reduction to the active Pd(0) species.[10] Inefficient reduction can leave residual Pd(II) that can promote homocoupling.

  • Controlled Addition of Boronic Acid: In some cases, slow addition of the boronic acid to the reaction mixture can maintain a low concentration of the boronic acid, thereby disfavoring the bimolecular homocoupling reaction.

Question 4: I suspect my boronic acid is decomposing during the reaction, leading to low yields. How can I confirm this and what can be done to prevent it?

Answer:

The primary decomposition pathway for boronic acids under Suzuki coupling conditions is protodeboronation , where the carbon-boron bond is cleaved by a proton source (often water) to yield the corresponding arene.[11][12] This side reaction consumes the nucleophilic coupling partner and reduces the overall yield.[11][12]

Confirmation: You can often detect the protodeboronated byproduct of your boronic acid (the arene) by GC-MS or LC-MS analysis of your crude reaction mixture.

Prevention Strategies:

  • Use of Boronic Esters or Trifluoroborates: Boronic esters (e.g., pinacol esters) and potassium organotrifluoroborates are generally more stable towards protodeboronation than the corresponding boronic acids.[13][14][15] These reagents act as a "slow release" source of the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[16][17]

  • Optimize the Base: Strong bases, particularly hydroxide bases, can accelerate protodeboronation.[1][18] Consider using weaker bases like K₂CO₃ or fluoride-based bases like CsF if they are compatible with your system.[1]

  • Anhydrous Conditions: While some water can be beneficial, excess water can promote protodeboronation.[18] Using anhydrous solvents and reagents can be an effective strategy, especially when using boronic esters that do not require hydrolysis.[1]

  • Temperature Control: Higher temperatures can accelerate protodeboronation.[18] Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best palladium precatalyst to use for the Suzuki coupling of this compound?

A1: There is no single "best" precatalyst, as the optimal choice can depend on the specific boronic acid partner and other reaction conditions. However, for this challenging electron-rich substrate, precatalysts that can efficiently generate the active monoligated Pd(0) species are preferred. Buchwald's G3 and G4 palladacycle precatalysts are excellent starting points as they are air- and moisture-stable and highly active. Alternatively, a combination of a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is a robust and widely used system.[3]

Q2: How critical is the purity of the boronic acid?

A2: The purity of the boronic acid is very important. Impurities can chelate to the palladium catalyst and inhibit its activity. Boronic acids can also dehydrate to form boroxines, which can have different reactivity. It is recommended to use freshly purchased or purified boronic acids. If you suspect the quality of your boronic acid, you can try recrystallizing it or converting it to a more stable boronic ester.

Q3: Can I use 1-chloro-3,4-difluoro-2-methoxybenzene instead of the bromo derivative?

A3: While possible, aryl chlorides are significantly less reactive than aryl bromides in Suzuki couplings due to the stronger carbon-chlorine bond.[8] A successful coupling with the chloro-analogue will almost certainly require a more specialized and highly active catalyst system, such as one employing a bulky, electron-rich biarylphosphine ligand or an N-heterocyclic carbene (NHC) ligand, and likely more forcing reaction conditions (higher temperature, longer reaction time).[4][19]

Q4: My reaction mixture turns black. Is this an indication of failure?

A4: The formation of finely divided palladium metal, known as palladium black, can cause the reaction mixture to turn black. This is often a sign of catalyst decomposition or deactivation.[20] While a black coloration doesn't always mean complete failure, it suggests that the catalyst is not stable under the reaction conditions. Potential causes include the presence of oxygen, high temperatures, or an inappropriate ligand. If you observe this, consider using a more robust ligand, ensuring a strictly inert atmosphere, or lowering the reaction temperature.

Experimental Protocols

Protocol 1: Standard Conditions for Suzuki Coupling

This protocol provides a general starting point for the Suzuki coupling of this compound.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Na₂CO₃ (2.0 mmol)

  • Toluene/Ethanol/Water (4:1:1, 5 mL)

Procedure:

  • To a round-bottom flask, add this compound and the arylboronic acid.

  • Add the solvent mixture and the base.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to reflux (around 80-90 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Optimized Conditions for Challenging Couplings

This protocol employs a more active catalyst system suitable for the electron-rich substrate.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid pinacol ester (1.2 mmol)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • SPhos (0.036 mmol, 3.6 mol%)

  • K₃PO₄ (3.0 mmol)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the K₃PO₄.

  • Flame-dry the flask under vacuum and backfill with argon.

  • Allow the flask to cool to room temperature.

  • Under a positive pressure of argon, add Pd₂(dba)₃, SPhos, this compound, and the arylboronic acid pinacol ester.

  • Add the anhydrous dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, and follow the workup and purification steps outlined in Protocol 1.

Data and Parameter Summary

ParameterStandard ConditionsOptimized Conditions for High YieldRationale for Optimization
Palladium Source Pd(PPh₃)₄Pd₂(dba)₃Pd(0) source avoids need for in-situ reduction.
Ligand PPh₃SPhos (or other biaryl phosphine)Bulky, electron-rich ligand accelerates oxidative addition.[1][3]
Base Na₂CO₃K₃PO₄Stronger base facilitates transmetalation.[1]
Boron Source Boronic AcidBoronic Acid Pinacol EsterMore stable to protodeboronation.[14][15]
Solvent Toluene/Ethanol/WaterAnhydrous DioxaneAnhydrous conditions minimize protodeboronation.[1]
Temperature 80-90 °C100 °CHigher temperature can overcome activation barrier.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr OxAdd->ArPdBr Ar-Br Transmetalation Transmetalation ArPdAr Ar-Pd(II)L₂(Ar') ArPdBr->ArPdAr Transmetalation->ArPdAr Ar'B(OR)₂ + Base ArPdAr->Pd0 RedElim Reductive Elimination RedElim->Pd0 Ar-Ar' Product Ar-Ar' RedElim->Product ArBr Ar-Br ArBr->OxAdd ArBOH Ar'B(OR)₂ ArBOH->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Reaction CheckCatalyst Is the catalyst system appropriate for an electron-rich aryl bromide? Start->CheckCatalyst OptimizeCatalyst Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos) with a Pd(0) source. CheckCatalyst->OptimizeCatalyst No CheckBase Is the base strong enough? CheckCatalyst->CheckBase Yes OptimizeCatalyst->CheckBase OptimizeBase Use a stronger base like K₃PO₄ or Cs₂CO₃. CheckBase->OptimizeBase No CheckBoron Is protodeboronation occurring? CheckBase->CheckBoron Yes OptimizeBase->CheckBoron OptimizeBoron Use a boronic ester or trifluoroborate. Run under anhydrous conditions. CheckBoron->OptimizeBoron Yes CheckTemp Is the temperature high enough? CheckBoron->CheckTemp No OptimizeBoron->CheckTemp OptimizeTemp Increase reaction temperature. CheckTemp->OptimizeTemp No Success Improved Yield CheckTemp->Success Yes OptimizeTemp->Success

Caption: A decision tree for troubleshooting low yields in the Suzuki coupling.

References

Technical Support Center: Synthesis of 1-Bromo-3,4-difluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Bromo-3,4-difluoro-2-methoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring higher yields, purity, and reproducibility.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via the electrophilic bromination of 2,3-difluoroanisole.

Question 1: My reaction resulted in a low yield of the desired this compound. What are the likely causes and how can I improve it?

Answer:

Low yields in the bromination of 2,3-difluoroanisole can stem from several factors, primarily incomplete reaction, degradation of the starting material or product, and competing side reactions.

Potential Causes & Solutions:

  • Insufficient Electrophilicity of the Brominating Agent: The electron-withdrawing nature of the two fluorine atoms deactivates the benzene ring, making it less susceptible to electrophilic attack compared to anisole itself.[1][2]

    • Solution: Ensure your brominating agent is sufficiently activated. While molecular bromine (Br₂) can be used, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) is often necessary to polarize the Br-Br bond and generate a more potent electrophile (Br⁺).[1] The reaction generally follows the arenium ion mechanism for electrophilic aromatic substitution.[3]

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter.

    • Solution: If the reaction is sluggish, a modest increase in temperature may be required to overcome the activation energy. However, excessive heat can promote side reactions. It is advisable to start at a low temperature (e.g., 0-5 °C) and gradually warm the reaction mixture while monitoring its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Inadequate Reaction Time: The deactivating effect of the fluorine atoms can slow down the reaction rate.

    • Solution: Monitor the reaction progress closely. If the starting material is still present after the initially planned reaction time, consider extending it. However, be cautious of prolonged reaction times which might lead to the formation of byproducts.

  • Moisture in the Reaction: Lewis acids are highly sensitive to moisture, which can quench the catalyst and inhibit the reaction.

    • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.

Question 2: I've observed multiple spots on my TLC plate, indicating the presence of impurities. What are the most probable side products and how can I minimize their formation?

Answer:

The formation of multiple products is a common challenge in electrophilic aromatic substitution reactions. The primary side reactions in this synthesis are over-bromination and demethylation.

A. Over-bromination:

  • The Problem: The methoxy group is an ortho-, para-directing and activating group.[4][5] Despite the deactivating effect of the fluorine atoms, the combined directing effects can lead to the introduction of a second bromine atom onto the ring, yielding dibrominated species.

  • Causality: This is particularly prevalent if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long. The initial product, this compound, is still activated towards further electrophilic attack, albeit less so than the starting material.

  • Mitigation Strategies:

    • Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents of bromine is a good starting point.

    • Slow Addition: Add the brominating agent slowly and at a low temperature to maintain a low concentration of the electrophile in the reaction mixture at any given time. This favors the mono-bromination of the more reactive starting material over the di-bromination of the product.

    • Reaction Monitoring: Diligently monitor the reaction's progress. Quench the reaction as soon as the starting material, 2,3-difluoroanisole, is consumed to prevent the formation of the dibromo side product.[6]

B. Demethylation:

  • The Problem: The methoxy group can be cleaved under the reaction conditions, especially with strong Lewis acids, to form the corresponding phenol. This phenolic compound can then be brominated.[7]

  • Causality: Lewis acids like AlCl₃ and FeBr₃ can coordinate to the oxygen atom of the methoxy group, weakening the methyl C-O bond and making it susceptible to nucleophilic attack by the bromide counter-ion.[7][8]

  • Mitigation Strategies:

    • Choice of Lewis Acid: Use a milder Lewis acid if demethylation is a significant issue. Alternatively, consider bromination conditions that do not require a strong Lewis acid, if feasible for this specific substrate.

    • Temperature Control: Demethylation is often more pronounced at higher temperatures. Maintaining a low reaction temperature throughout the addition and stirring phases can significantly reduce this side reaction.[7]

    • Alternative Brominating Agents: Reagents like N-Bromosuccinimide (NBS) can sometimes be used for bromination and may be less prone to causing demethylation, although their effectiveness will depend on the specific reaction conditions and substrate reactivity.[9][10]

Workflow for Minimizing Side Reactions

Side_Reaction_Minimization cluster_start Reaction Setup cluster_conditions Critical Control Points cluster_monitoring In-Process Control cluster_outcomes Potential Outcomes Start Start with 2,3-Difluoroanisole Stoichiometry Control Stoichiometry (1.0-1.1 eq. Br2) Start->Stoichiometry 1. Set Reagent Ratio Temperature Low Temperature (0-5 °C) Stoichiometry->Temperature 2. Control Conditions Addition Slow Addition of Bromine Temperature->Addition 3. Control Rate Monitoring Monitor by TLC/GC Addition->Monitoring 4. React Desired_Product 1-Bromo-3,4-difluoro- 2-methoxybenzene Monitoring->Desired_Product If SM consumed and SP low Side_Product_1 Dibrominated Byproduct Monitoring->Side_Product_1 Excess Br2 or long reaction time Side_Product_2 Demethylated Byproduct Monitoring->Side_Product_2 High Temp or strong Lewis Acid

Caption: Logical workflow for minimizing side reactions.

Question 3: How can I effectively purify the final product from the reaction mixture?

Answer:

Purification of this compound requires the removal of unreacted starting materials, side products, and the catalyst. A multi-step approach is generally most effective.

Step-by-Step Purification Protocol:

  • Work-up:

    • Quench the reaction by carefully adding a reducing agent solution (e.g., aqueous sodium bisulfite or sodium thiosulfate) to destroy any excess bromine.

    • Extract the crude product into an organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with water, a dilute base (e.g., sodium bicarbonate solution) to remove any acidic byproducts, and finally with brine.

    • Dry the organic layer over an anhydrous salt like magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification Technique:

    • Column Chromatography: This is often the most effective method for separating the desired product from structurally similar impurities like the dibrominated and demethylated byproducts.[11] A silica gel stationary phase with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is typically employed.

    • Distillation: If the boiling points of the product and impurities are sufficiently different, vacuum distillation can be a viable purification method, particularly for larger scale syntheses.

    • Crystallization: The target compound is a solid at room temperature, so crystallization from a suitable solvent system could be an effective purification step.[12][13]

ParameterOver-brominationDemethylation
Cause Excess brominating agent, prolonged reaction time.Strong Lewis acid, high temperature.
Prevention Stoichiometric control, slow addition, reaction monitoring.Use of milder Lewis acid, low temperature.
Purification Column chromatography.Column chromatography, aqueous wash with base.

Table 1: Summary of common side reactions and mitigation strategies.

II. Frequently Asked Questions (FAQs)

Q1: What is the role of the methoxy and fluoro groups in directing the position of bromination?

A1: The methoxy group (-OCH₃) is a strong activating group and is ortho, para-directing due to its ability to donate electron density to the aromatic ring via resonance.[1][5] The fluorine atoms are deactivating via induction but are also ortho, para-directing due to resonance. In 2,3-difluoroanisole, the position of electrophilic attack is a result of the combined directing effects of these substituents. The bromine atom adds to the position that is most activated and sterically accessible.

Q2: Can I use N-Bromosuccinimide (NBS) for this bromination?

A2: NBS is a common source of electrophilic bromine, often used with a proton source or a Lewis acid. For deactivated systems, NBS alone might not be reactive enough. However, in the presence of a catalyst like silica gel or an acid, it can be an effective brominating agent.[10] Using NBS might offer better control and potentially reduce over-bromination compared to liquid bromine.[14] An experimental screen of different brominating agents and conditions may be necessary to find the optimal system for this specific substrate.

Q3: My starting material, 2,3-difluoroanisole, is not commercially available. How can it be synthesized?

A3: 2,3-difluoroanisole can be prepared from commercially available 2,3-difluoroaniline. The synthesis typically involves a Sandmeyer-type reaction where the aniline is first diazotized, followed by a reaction to introduce the methoxy group. Alternatively, nucleophilic aromatic substitution on a suitable precursor could also be a viable route.

Q4: What are the key safety precautions to consider during this synthesis?

A4:

  • Bromine: Is highly corrosive, toxic, and causes severe burns. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Lewis Acids: Are water-reactive and corrosive. They should be handled under anhydrous conditions.

  • Solvents: Use appropriate organic solvents in a well-ventilated area, away from ignition sources.

  • Work-up: The quenching of excess bromine can be exothermic. Perform this step slowly and with cooling.

III. Mechanistic Overview

The primary reaction is an electrophilic aromatic substitution. The Lewis acid catalyst polarizes the bromine molecule, creating a strong electrophile which is then attacked by the electron-rich aromatic ring.

Reaction and Side-Product Pathways

Reaction_Pathways SM 2,3-Difluoroanisole Product 1-Bromo-3,4-difluoro- 2-methoxybenzene SM->Product Main Reaction (Electrophilic Substitution) Reagents Br2 / FeBr3 Overbromination Dibromo-difluoro- methoxybenzene Demethylation 1-Bromo-3,4-difluoro- 2-phenol Product->Overbromination Side Reaction 1 (Further Bromination) Product->Demethylation Side Reaction 2 (Demethylation)

Caption: Main reaction and potential side-reaction pathways.

IV. References

  • Homework.Study.com. (n.d.). Draw the mechanism (curved arrow formalism) of anisole's electrophilic aromatic substitution... Retrieved from --INVALID-LINK--

  • Smolecule. (2023, August 16). Buy this compound | 888318-22-7. Retrieved from --INVALID-LINK--

  • Pinn.ai. (n.d.). Bromination Of Anisole. Retrieved from --INVALID-LINK--

  • Quora. (2016, August 15). How is the bromination mechanism of anisole carried out? Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2019, June 5). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Electrophilic aromatic bromination of anisole. [Image attached to a publication]. Retrieved from --INVALID-LINK--

  • Chem-Station. (2024, January 15). O-Demethylation. Retrieved from --INVALID-LINK--

  • EvitaChem. (n.d.). Buy 6-Bromo-4-chloro-2,3-difluoroaniline (EVT-12964494). Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 4-Bromo-2,3-difluoroaniline. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). CAS 406482-22-2: 4-Bromo-2,3-Difluoroanisole. Retrieved from --INVALID-LINK--

  • Smolecule. (n.d.). Buy 4-Bromo-2,3-difluoroaniline | 112279-72-8. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 4-Bromo-2,3-difluoroaniline. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Bromination of 2-((methoxymethoxy)methyl)benzene. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound | 888318-22-7. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). 888318-22-7 | Benzene, 1-bromo-3,4-difluoro-2-methoxy-. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Complete O‐demethylation of methoxy groups and lactonization. [Image attached to a publication]. Retrieved from --INVALID-LINK--

  • Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2015, October 23). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Demethylation. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). 1370601-42-5|1-Bromo-3,4-difluoro-2-(difluoromethoxy)benzene. Retrieved from --INVALID-LINK--

  • Synquest Labs. (n.d.). MDL MFCD16295239 | this compound. Retrieved from --INVALID-LINK--

  • Sinfoo Biotech. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • guidechem. (n.d.). This compound CAS:888318-22-7. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene. Retrieved from --INVALID-LINK--

  • JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from --INVALID-LINK--

  • PubMed. (2001, February 8). Facile oxidation of fused 1,4-dimethoxybenzenes to 1,4-quinones using NBS: fine-tuned control over bromination and oxidation reactions. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (2014, March 20). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of 1-Bromo-3,4-difluoro-2-methoxybenzene by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the chromatographic purification of 1-Bromo-3,4-difluoro-2-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for the successful isolation of this compound. Our approach is rooted in extensive field experience and a fundamental understanding of chromatographic principles.

Introduction to the Purification Challenge

This compound is a substituted aromatic compound that presents a moderate polarity. The presence of two fluorine atoms and a methoxy group influences its interaction with stationary phases like silica gel, while the bromo-substituent adds to its molecular weight and can impact its elution profile. Successful purification via column chromatography hinges on the careful selection of the stationary and mobile phases to achieve adequate separation from starting materials, by-products, and other impurities.

This guide will walk you through a comprehensive, step-by-step protocol, followed by a detailed troubleshooting section to address common issues encountered during the purification process.

Core Protocol: Column Chromatography of this compound

This protocol is a robust starting point for the purification of this compound. It is crucial to first analyze the crude mixture by Thin Layer Chromatography (TLC) to determine the optimal eluent system.

Pre-Chromatography: TLC Analysis

The selection of an appropriate solvent system is paramount for a successful separation. An ideal solvent system will yield a retention factor (Rƒ) of 0.2-0.4 for the target compound, with clear separation from impurities.

Recommended Starting TLC Eluent Systems:

  • Hexane:Ethyl Acetate (9:1, v/v)

  • Hexane:Ethyl Acetate (8:2, v/v)

  • Petroleum Ether:Dichloromethane (1:1, v/v)

Procedure:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved mixture onto a silica gel TLC plate.

  • Develop the plate in a chamber containing the chosen eluent system.

  • Visualize the spots under a UV lamp (254 nm).

  • Adjust the solvent polarity to achieve the target Rƒ value for this compound.

Step-by-Step Column Chromatography Protocol

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Glass chromatography column

  • Eluent (determined from TLC analysis)

  • Sand (acid-washed)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Column Packing (Slurry Method):

    • Secure the column in a vertical position.

    • Add a small plug of glass wool or cotton to the bottom of the column, followed by a thin layer of sand.

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.

    • Allow the silica to settle, and then add a protective layer of sand on top of the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully apply the dissolved sample to the top of the silica bed using a pipette.

    • Allow the sample to adsorb onto the silica by draining the solvent until it reaches the top of the sand.

    • Gently add a small amount of fresh eluent to wash the sides of the column and ensure the entire sample is on the silica bed.

  • Elution:

    • Carefully fill the column with the eluent.

    • Begin collecting fractions.

    • If a gradient elution is required (as determined by TLC showing impurities with very different polarities), start with the less polar solvent system and gradually increase the polarity by adding more of the polar solvent.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound, which is a solid at room temperature.[1]

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the purification of this compound.

Q1: My compound is not moving off the baseline on the TLC plate, even with a relatively polar solvent system (e.g., 7:3 Hexane:Ethyl Acetate). What should I do?

A1: This indicates that your compound is interacting very strongly with the acidic silica gel. The methoxy and fluorine groups can contribute to this polarity.

  • Increase Solvent Polarity: Gradually increase the proportion of the polar solvent (ethyl acetate or an alternative like dichloromethane). You can also try a more polar solvent system altogether, such as dichloromethane:methanol.

  • Consider Alternative Stationary Phases: If increasing solvent polarity leads to poor separation from other polar impurities, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for polar compounds that show strong adhesion to silica.

Q2: I see significant streaking of my compound on the TLC plate and the column fractions are broad and overlapping.

A2: Streaking is often a sign of compound degradation on the silica or strong, non-ideal interactions with the stationary phase.

  • Deactivate the Silica Gel: The acidic nature of silica gel can sometimes cause issues with sensitive compounds. You can deactivate the silica by adding a small amount of triethylamine (0.1-1%) to your eluent system. This will neutralize the acidic sites on the silica surface.

  • Check Compound Stability: Run a 2D TLC to check for on-plate decomposition. Spot your compound, run the TLC in one direction, then rotate the plate 90 degrees and run it again in the same solvent system. If new spots appear off the diagonal, your compound is likely degrading on the silica.

Q3: My compound is coming off the column too quickly (high Rƒ), and I am not getting good separation from less polar impurities.

A3: This is a common issue where the chosen eluent system is too polar.

  • Decrease Solvent Polarity: Reduce the proportion of the polar solvent in your eluent system. For example, if you are using 8:2 hexane:ethyl acetate, try 9:1 or even 9.5:0.5.

  • Use a Less Polar "Polar" Solvent: Consider switching from ethyl acetate to a less polar solvent like diethyl ether or dichloromethane.

Q4: I have two spots on my TLC that are very close together. How can I improve the separation?

A4: This requires optimizing the selectivity of your chromatographic system.

  • Fine-Tune the Solvent System: Small changes in the solvent ratio can have a significant impact on separation. Try very gradual changes in polarity.

  • Try a Different Solvent System: Sometimes, a complete change in the solvent system can alter the interactions with the stationary phase and improve separation. For example, if hexane:ethyl acetate is not working, try a system with toluene or dichloromethane as one of the components.

  • Use a Longer Column: Increasing the length of the stationary phase can improve the resolution of closely eluting compounds.

Visualization of the Purification Workflow

Below is a diagram illustrating the decision-making process for the purification of this compound.

PurificationWorkflow cluster_prep Preparation cluster_eval TLC Evaluation cluster_adjust Optimization cluster_purification Purification cluster_analysis Analysis & Isolation crude Crude Product (this compound) tlc TLC Analysis (Hexane:EtOAc) crude->tlc Dissolve & Spot rf_check Is Rƒ between 0.2-0.4? tlc->rf_check adjust_polarity Adjust Solvent Polarity rf_check:no->adjust_polarity column_prep Prepare Silica Column rf_check:yes->column_prep adjust_polarity->tlc Re-run TLC load_sample Load Sample column_prep->load_sample elute Elute with Optimized Solvent load_sample->elute collect Collect Fractions elute->collect analyze_fractions Analyze Fractions by TLC collect->analyze_fractions combine Combine Pure Fractions analyze_fractions->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for the purification of this compound.

Data Summary

The following table provides a summary of the key physicochemical properties of this compound relevant to its purification.

PropertyValueSource
CAS Number 888318-22-7[2]
Molecular Formula C₇H₅BrF₂O[2]
Molecular Weight 223.01 g/mol [2]
Physical Form Solid[1]
Purity (Typical) ≥95%[2]

Safety Precautions

This compound is a chemical that should be handled with appropriate safety measures.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Overcoming low reactivity of 1-Bromo-3,4-difluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Bromo-3,4-difluoro-2-methoxybenzene. This resource is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile but challenging building block into their synthetic routes. Here, we address the core issue of its inherent low reactivity through a series of in-depth FAQs and troubleshooting guides, grounded in mechanistic principles and field-proven laboratory practices.

Section 1: Understanding the Core Challenge: Reactivity of this compound

Before troubleshooting specific reactions, it is crucial to understand the inherent chemical properties of this substrate that contribute to its low reactivity. The molecule's behavior is governed by a delicate interplay of steric and electronic effects.

  • Steric Hindrance: The primary obstacle is the methoxy group positioned ortho to the bromine atom. This bulky group physically blocks the approach of a metal catalyst (like Palladium) to the C-Br bond, thereby impeding the crucial initial oxidative addition step in many cross-coupling reactions.[1][2][3]

  • Electronic Effects: The substituents create a mixed electronic profile.

    • Deactivating Effect (Inductive): The two fluorine atoms are strongly electron-withdrawing by induction, which can make the aryl ring more electron-deficient and generally more reactive towards oxidative addition.

    • Activating Effect (Resonance): The ortho-methoxy group is a strong electron-donating group (EDG) via resonance. This effect increases the electron density of the aromatic ring, which can electronically disfavor the oxidative addition step with a Pd(0) catalyst, a process that is typically favored for electron-poor aryl halides.[4][5]

The combination of significant steric shielding and a nuanced electronic profile makes this compound a classic "challenging substrate." Standard reaction conditions often fail, necessitating specialized catalysts, ligands, and optimized parameters.

G cluster_effects Factors Influencing Reactivity cluster_details cluster_consequences Consequences Steric Steric Hindrance Ortho_Methoxy Ortho-Methoxy Group (Bulky) Steric->Ortho_Methoxy Primary Cause Electronic Electronic Effects Fluorine Two Fluoro Groups (Inductive Withdrawal) Electronic->Fluorine Methoxy_Resonance Methoxy Group (Resonance Donation) Electronic->Methoxy_Resonance Slow_OA Slow Oxidative Addition (Rate-Limiting Step) Ortho_Methoxy->Slow_OA Blocks Catalyst Approach Fluorine->Slow_OA Slightly Promotes (Counteracted) Methoxy_Resonance->Slow_OA Increases Ring e⁻ Density Low_Yield Low Reaction Yield / No Reaction Slow_OA->Low_Yield G Start Start: Low/No Suzuki Yield Check_Basics Step 1: Verify Basics - Inert Atmosphere (Ar/N2)? - Anhydrous Solvent/Reagents? - Reagent Purity? Start->Check_Basics Upgrade_Catalyst Step 2: Upgrade Catalyst System Using Pd(PPh3)4 or similar? Check_Basics->Upgrade_Catalyst Use_Bulky_Ligand Action: Switch to Pd Source (e.g., Pd2(dba)3) + Bulky Ligand (SPhos, XPhos) Upgrade_Catalyst->Use_Bulky_Ligand Yes Screen_Base Step 3: Screen Base & Solvent Still low yield? Upgrade_Catalyst->Screen_Base No, already using bulky ligand Use_Bulky_Ligand->Screen_Base Base_Options Action: Try K3PO4, Cs2CO3, or K2CO3. Solvent: Toluene, Dioxane, or 2-MeTHF Screen_Base->Base_Options Increase_Temp Step 4: Increase Temperature Reaction sluggish? Base_Options->Increase_Temp Temp_Action Action: Incrementally increase temp. (e.g., 80°C -> 100°C -> 110°C) Monitor for decomposition. Increase_Temp->Temp_Action Success Success: High Yield Achieved Temp_Action->Success

References

Technical Support Center: Optimization of Reaction Conditions for 1-Bromo-3,4-difluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and optimization of 1-Bromo-3,4-difluoro-2-methoxybenzene (CAS 888318-22-7). This molecule is a valuable building block in medicinal chemistry and materials science, notable for its unique arrangement of electron-withdrawing fluorine atoms and an electron-donating methoxy group, which provides distinct pathways for further chemical transformations.[1]

The synthesis of this compound, typically via electrophilic aromatic substitution, presents several challenges, including controlling regioselectivity, preventing over-bromination, and achieving high conversion of the starting material. This guide provides in-depth troubleshooting advice and optimized protocols to help you navigate these challenges effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound in a direct question-and-answer format.

Question 1: My reaction shows low or no conversion of the 1,2-difluoro-3-methoxybenzene starting material. What are the likely causes and solutions?

Answer: Low conversion is a frequent issue, often stemming from insufficient electrophilicity of the brominating agent or suboptimal reaction conditions. The two fluorine atoms are strongly deactivating, making the aromatic ring less susceptible to electrophilic attack.

  • Possible Cause A: Inadequate Activation of the Brominating Agent.

    • Causality: While molecular bromine (Br₂) is a standard reagent, the electron-poor nature of the substrate requires the generation of a more powerful electrophile, typically a polarized Br-Br bond or a "Br⁺" equivalent.[2][3] Milder reagents like N-Bromosuccinimide (NBS) may not be reactive enough without proper activation.

    • Solutions:

      • Introduce a Lewis Acid Catalyst: If using Br₂, add a catalytic amount (0.1-0.2 equivalents) of a Lewis acid like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). The catalyst coordinates with bromine, polarizing the Br-Br bond and creating a potent electrophile.[2][3]

      • Use an Acidic Solvent/Co-solvent: Performing the reaction in glacial acetic acid can enhance the electrophilicity of bromine and improve reaction rates.[4]

      • Ensure Reagent Purity: Use fresh, high-purity brominating agents. NBS, for example, should be recrystallized if it has been stored for a long time.

  • Possible Cause B: Suboptimal Reaction Temperature.

    • Causality: Electrophilic aromatic substitutions on deactivated rings often have a significant activation energy barrier that cannot be overcome at room temperature.

    • Solutions:

      • Moderate Heating: Gently warm the reaction mixture to 40-50 °C. Monitor the progress closely by Thin-Layer Chromatography (TLC) to avoid the onset of side reactions.

      • Controlled Temperature Ramping: Start the reaction at a lower temperature (e.g., 0 °C) during the addition of the brominating agent to maintain control, then slowly warm to room temperature or slightly above to drive the reaction to completion.

Troubleshooting Workflow: Low Conversion

G Start Low or No Conversion Cause1 Inactive Brominating Agent Start->Cause1 Cause2 Suboptimal Temperature Start->Cause2 Cause3 Poor Solvent Choice Start->Cause3 Solution1A Add Lewis Acid Catalyst (e.g., FeBr₃) Cause1->Solution1A If using Br₂ Solution1B Use Fresh Reagents Cause1->Solution1B Solution2A Increase Temperature (40-50 °C) Cause2->Solution2A Solution3A Switch to Acetic Acid or DCM Cause3->Solution3A

Caption: Troubleshooting logic for low reaction conversion.

Question 2: I'm observing multiple spots on my TLC plate, indicating poor selectivity. How can I prevent the formation of isomers and over-brominated products?

Answer: The formation of multiple products is typically due to either over-bromination (the addition of a second bromine atom) or a lack of regioselectivity.

  • Possible Cause A: Over-bromination.

    • Causality: The methoxy group is a strong activating group.[5] Even though the ring is deactivated overall, the initial product, this compound, is still susceptible to a second electrophilic attack, especially if excess brominating agent is present or the reaction conditions are too harsh.[4][6]

    • Solutions:

      • Strict Stoichiometric Control: Use a precise 1.0 to 1.05 molar ratio of the brominating agent to the aromatic substrate. An excess of the electrophile is the most common cause of di-bromination.[6]

      • Slow, Controlled Addition: Add the brominating agent dropwise over an extended period (e.g., 30-60 minutes) using a syringe pump or dropping funnel. This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.[4]

      • Lower Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C to 10 °C). Lower temperatures increase the selectivity of the reaction, disfavoring the higher activation energy pathway of a second bromination.[6][7]

  • Possible Cause B: Formation of Regioisomers.

    • Causality: The regiochemical outcome is dictated by the combined directing effects of the methoxy and fluorine substituents. The -OCH₃ group is a powerful ortho, para-director. The fluorine atoms are weak deactivators but are also ortho, para-directors. The directing power of the methoxy group dominates, guiding the incoming bromine to the C6 position (ortho to the methoxy group) to yield the desired product. However, under certain conditions, minor substitution at other positions can occur.

    • Solutions:

      • Optimize Temperature: As with preventing over-bromination, lower reaction temperatures generally lead to higher regioselectivity.[7]

      • Solvent Effects: The choice of solvent can influence the isomer distribution. Non-polar solvents may favor one isomer over another compared to polar, protic solvents like acetic acid. Experiment with solvents like dichloromethane (DCM) or acetonitrile to find the optimal conditions.

Question 3: My reaction mixture has turned into a dark oil or tar. What causes this decomposition and how can I avoid it?

Answer: The formation of tar or a dark, intractable mixture is a sign of product or starting material decomposition, often caused by overly aggressive reaction conditions.

  • Possible Cause A: Ring Oxidation or Polymerization.

    • Causality: Strong brominating conditions, especially in the presence of a strong Lewis acid and high temperatures, can lead to oxidation of the electron-rich methoxy group or polymerization of the aromatic ring.[4]

    • Solutions:

      • Avoid Excessively High Temperatures: Maintain careful temperature control throughout the reaction.

      • Use Milder Conditions: If decomposition is persistent, switch to a milder brominating agent like NBS in acetic acid, which is less prone to causing oxidation.

      • Check Starting Material Purity: Impurities in the starting material can sometimes catalyze decomposition pathways. Ensure your 1,2-difluoro-3-methoxybenzene is pure before starting the reaction.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the bromination of 1,2-difluoro-3-methoxybenzene? A1: The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism. A Lewis acid catalyst (e.g., FeBr₃) activates the Br₂ molecule to generate a potent electrophile. The π-electrons of the aromatic ring attack this electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Finally, a weak base removes a proton from the carbon bearing the new bromine atom, restoring aromaticity and yielding the final product.[3]

Mechanism of Electrophilic Aromatic Bromination

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack & Sigma Complex Formation cluster_2 Step 3: Deprotonation & Aromaticity Restoration Br-Br Br-Br FeBr3 FeBr3 Br-Br->FeBr3 Coordination Br-Br-FeBr3 Br-Br---FeBr₃ FeBr3->Br-Br-FeBr3 {Br+ | FeBr4-} {Br+ | FeBr4-} Br-Br-FeBr3->{Br+ | FeBr4-} Polarization Aromatic Substituted Benzene Ring Sigma Sigma Complex (Resonance Stabilized) Aromatic->Sigma + Br+ Product Brominated Product Sigma_deprotonate Sigma Complex Sigma_deprotonate->Product - H+

Caption: The three key stages of electrophilic aromatic bromination.

Q2: How should I properly quench and work up the reaction? A2: Once TLC or GC-MS analysis confirms the consumption of the starting material, the reaction should be carefully quenched. Pour the reaction mixture slowly into a beaker of cold water or an ice-water mixture. To neutralize any unreacted bromine, add a saturated aqueous solution of a mild reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), dropwise until the characteristic orange/brown color of bromine disappears.[4] The product can then be extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layer should be washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

Q3: What purification techniques are most effective for this compound? A3: Flash column chromatography is the most reliable method for obtaining high-purity this compound.[1] A silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate) is typically effective at separating the product from unreacted starting material and any potential isomers or di-brominated byproducts.

Optimized Protocol and Data

The following protocol is a robust starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Protocol: Bromination of 1,2-difluoro-3-methoxybenzene
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1,2-difluoro-3-methoxybenzene (1.0 eq) in glacial acetic acid (5-10 mL per gram of starting material).

  • Cooling: Cool the flask to 0-5 °C in an ice bath.

  • Reagent Preparation: In the dropping funnel, prepare a solution of molecular bromine (1.05 eq) in a small amount of glacial acetic acid.

  • Addition: Add the bromine solution dropwise to the stirred starting material solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[4]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC (e.g., 5% Ethyl Acetate/Hexanes).

  • Work-up: Pour the reaction mixture into cold water. Quench with saturated sodium thiosulfate solution until the bromine color vanishes.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Table of Reaction Conditions & Expected Outcomes
Brominating Agent Catalyst/Solvent Temperature Potential Outcome Key Considerations
Br₂ (1.05 eq)Acetic Acid0 °C to RTGood conversion, moderate selectivityStandard, cost-effective method. Risk of over-bromination if not controlled.[4]
Br₂ (1.05 eq)FeBr₃ (cat.), DCM0 °C to RTHigh conversion, may require more optimization for selectivityMore powerful system for highly deactivated substrates.[3]
NBS (1.1 eq)Acetic AcidRT to 50 °CMilder reaction, potentially higher selectivity, may be slowerGood for avoiding oxidation and decomposition. May require heat to initiate.[7]

References

Technical Support Center: Grignard Formation with 1-Bromo-3,4-difluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Grignard reagent formation, with a specific focus on the challenging substrate, 1-Bromo-3,4-difluoro-2-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and practical solutions to common experimental hurdles. The inherent electronic properties and substitution pattern of this aryl bromide present unique challenges that require careful consideration of reaction parameters.

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reaction with this compound failing to initiate?

A1: The initiation of a Grignard reaction is highly sensitive to several factors, especially with an electron-rich and sterically hindered substrate like this compound. The primary culprits for initiation failure are:

  • Inactive Magnesium Surface: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the aryl halide.[1][2] This layer must be removed or disrupted for the reaction to begin.

  • Presence of Moisture: Grignard reagents are extremely potent bases and will be rapidly quenched by even trace amounts of water in glassware, solvents, or reagents.[3][4] This is often the most common reason for failure.

  • Substrate Reactivity: The electron-donating methoxy group and the fluorine atoms on the aromatic ring can influence the reactivity of the C-Br bond, making it less susceptible to oxidative addition to magnesium compared to simpler aryl bromides.

Q2: I'm observing a significant amount of a white solid precipitating, and my yield of the desired Grignard reagent is low. What is happening?

A2: This is likely due to the formation of homocoupled (Wurtz-type) byproducts.[5][6] The freshly formed Grignard reagent, acting as a nucleophile, can attack the C-Br bond of an unreacted molecule of this compound. This results in the formation of a biaryl compound and magnesium bromide (MgBr₂), which is often insoluble in ethereal solvents. To minimize this, a slow, controlled addition of the aryl bromide to the magnesium suspension is crucial to maintain a low concentration of the starting material in the reaction flask.[6]

Q3: My reaction mixture turns dark brown or black during the formation of the Grignard reagent. Should I be concerned?

A3: A color change to gray or brown is typical for Grignard reagent formation. However, a very dark brown or black coloration could indicate the presence of impurities in the magnesium or the aryl halide, which can catalyze decomposition.[1] It can also be a result of the formation of finely divided metal from side reactions. While not always indicative of complete failure, it warrants a careful evaluation of reagent purity and reaction conditions.

Q4: Can I use a different solvent than THF or diethyl ether?

A4: Tetrahydrofuran (THF) and diethyl ether are the most common and generally the best solvents for Grignard reagent formation.[7][8] This is because they are aprotic and can solvate and stabilize the Grignard reagent through coordination of their lone pair electrons with the magnesium atom.[8] Using non-ethereal or protic solvents will prevent the formation of the Grignard reagent.[7] For higher temperatures, diglyme can be used, but this may also promote side reactions.[9]

Troubleshooting Guide

Navigating the challenges of Grignard formation with this specific substrate requires a systematic approach. The following flowchart provides a logical sequence of checks and actions to diagnose and resolve common issues.

Troubleshooting_Grignard cluster_anhydrous Anhydrous System Check cluster_activation Magnesium Activation cluster_reagents Reagent Quality start Reaction Fails to Initiate check_anhydrous Verify Anhydrous Conditions start->check_anhydrous flame_dry Flame-dry glassware under vacuum? check_anhydrous->flame_dry Moisture is a primary suspect check_mg_activation Assess Magnesium Activation activation_method Activation method used? (Iodine, DIBAL-H, 1,2-dibromoethane) check_mg_activation->activation_method check_reagents Evaluate Reagent Quality mg_quality High-purity Mg turnings? check_reagents->mg_quality dry_solvent Solvent properly dried? flame_dry->dry_solvent Yes solution_dry_glassware Action: Oven or flame-dry all glassware immediately before use. flame_dry->solution_dry_glassware No inert_atm Maintained under inert atmosphere (Ar/N2)? dry_solvent->inert_atm Yes solution_dry_solvent Action: Distill solvent from an appropriate drying agent. dry_solvent->solution_dry_solvent No inert_atm->check_mg_activation All Yes solution_inert_atm Action: Ensure a positive pressure of inert gas. inert_atm->solution_inert_atm No mechanical_stir Vigorous stirring? activation_method->mechanical_stir Yes solution_activate_mg Action: Use a chemical activator. See Protocol 1. activation_method->solution_activate_mg No mechanical_stir->check_reagents Yes solution_stir Action: Increase stirring rate to mechanically break the MgO layer. mechanical_stir->solution_stir No halide_purity Aryl bromide purified? mg_quality->halide_purity Yes solution_mg_quality Action: Use fresh, high-purity magnesium. mg_quality->solution_mg_quality No end_success Initiation Successful halide_purity->end_success Yes, re-attempt reaction solution_halide_purity Action: Purify the aryl bromide (e.g., distillation). halide_purity->solution_halide_purity No

Caption: Troubleshooting flowchart for Grignard reaction initiation.

Experimental Protocols

Protocol 1: Magnesium Activation

The success of a Grignard reaction often hinges on the effective activation of the magnesium surface.[9] Here are two reliable methods:

Method A: Iodine Activation

  • Place the magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.

  • Add a single, small crystal of iodine.[10]

  • Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes and its purple vapor coats the magnesium turnings.[10]

  • Allow the flask to cool to room temperature before adding the solvent. The disappearance of the iodine color upon addition of the aryl halide is an indicator of reaction initiation.[11]

Method B: 1,2-Dibromoethane (DBE) Activation

  • To the magnesium turnings in the reaction flask under an inert atmosphere, add a small amount of anhydrous THF.

  • Add a few drops of 1,2-dibromoethane.[12]

  • The observation of ethylene bubbles indicates that the activation is proceeding.[2]

  • Once the bubbling subsides, the magnesium is ready for the addition of the aryl bromide solution.

Activation MethodAdvantagesDisadvantages
Iodine Simple, visually indicates initiation.[9][11]Can sometimes lead to iodinated byproducts.[9]
1,2-Dibromoethane Very effective at cleaning the Mg surface.[12]Introduces a small amount of another halide.
DIBAL-H Effective at low temperatures, also acts as a drying agent.[9][13]Pyrophoric and requires careful handling.[9]
Mechanical Stirring Avoids chemical activators.[10][14]May not be sufficient for unreactive halides.[10]
Protocol 2: Titration of the Grignard Reagent

It is crucial to determine the exact concentration of your Grignard reagent before using it in subsequent reactions, as yields are often not quantitative.[1]

Titration with (-)-Menthol and 1,10-Phenanthroline

This is a reliable method that provides a sharp, colorimetric endpoint.[15][16]

  • Preparation: Prepare a standardized solution of approximately 1.0 M (-)-menthol in dry toluene or THF.

  • Under an inert atmosphere, add a few crystals (~5 mg) of 1,10-phenanthroline to a dry flask with a stir bar.[15]

  • Add a known volume of dry THF (e.g., 2 mL) to dissolve the indicator. The solution will be colorless.

  • Add a precisely measured aliquot of your Grignard solution (e.g., 1.00 mL). The solution should turn a distinct color (often rust-red or deep purple) as the Grignard reagent forms a complex with the indicator.[17]

  • Titrate this solution by adding the standardized (-)-menthol solution dropwise from a burette or syringe while stirring vigorously.[15]

  • The endpoint is reached when the color of the complex sharply disappears, and the solution becomes colorless or pale yellow.

  • Calculate the molarity of the Grignard reagent based on the volume of titrant added.

Titration_Workflow start Prepare Standardized (-)-Menthol Solution step1 In a dry flask under Argon: Add 1,10-phenanthroline + dry THF start->step1 step2 Add precise aliquot of Grignard solution (color forms) step1->step2 step3 Titrate with (-)-menthol solution until color disappears step2->step3 end Calculate Molarity step3->end

Caption: Workflow for Grignard reagent titration.

References

Technical Support Center: Purification of 1-Bromo-3,4-difluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the purification of 1-Bromo-3,4-difluoro-2-methoxybenzene (CAS No. 888318-22-7). The purity of this halogenated aromatic ether is paramount for its successful application as a building block in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[1][2] This document provides in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format to address challenges encountered during the purification process.

Section 1: Understanding the Compound and Potential Impurities

This compound is a solid at room temperature with a reported melting point in the range of 41-45°C.[3] Its purification can be challenging due to the potential presence of closely related structural isomers and residual starting materials from its synthesis.

Q1: What are the most common impurities I should expect when working with crude this compound?

The impurity profile is heavily dependent on the synthetic route. A common method for synthesizing this compound is the bromination of 1,2-difluoro-3-methoxybenzene.[1] This electrophilic aromatic substitution can lead to several process-related impurities:

  • Isomeric Byproducts: The primary challenge is often the presence of other brominated isomers. Depending on the reaction conditions, bromine may add to other positions on the aromatic ring, resulting in compounds with very similar physical properties.

  • Di-brominated Species: Over-bromination can lead to the formation of di-bromo-difluoro-methoxybenzene isomers.

  • Unreacted Starting Material: Incomplete reaction will leave residual 1,2-difluoro-3-methoxybenzene in the crude product.

  • Residual Reagents and Solvents: Impurities from the brominating agent (e.g., N-Bromosuccinimide) or reaction solvents may also be present.[4]

Below is a table summarizing the properties of the target compound and a potential common impurity.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound C₇H₅BrF₂O223.0141-45Not readily available
1,2-Difluoro-3-methoxybenzene (Starting Material)C₇H₆F₂O144.12Not availableNot available
Isomeric Bromo-difluoro-methoxybenzenesC₇H₅BrF₂O223.01VariableVariable

Section 2: Choosing the Right Purification Strategy

Q2: How do I decide on the best purification method for my crude sample?

The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the required final purity. Given that the target compound is a solid, recrystallization is often the most efficient first-line approach.[5]

Below is a decision-making workflow to guide your choice.

purification_decision_tree start Crude Sample (this compound) is_solid Is the crude product a solid? start->is_solid is_large_scale Multi-gram scale? is_solid->is_large_scale Yes chromatography Perform Column Chromatography is_solid->chromatography No (Oily) recrystallization Attempt Recrystallization is_large_scale->recrystallization Yes is_large_scale->chromatography No check_purity_recryst Check Purity (TLC/NMR) recrystallization->check_purity_recryst success Pure Product check_purity_recryst->success Purity OK check_purity_recryst->chromatography Purity Not OK check_purity_col Check Purity (TLC/NMR) chromatography->check_purity_col check_purity_col->success Purity OK distillation Consider Vacuum Fractional Distillation check_purity_col->distillation Isomers still present column_chromatography_workflow start 1. Select Solvent System via TLC pack_column 2. Pack Column with Silica Gel Slurry start->pack_column load_sample 3. Load Crude Sample pack_column->load_sample elute 4. Elute with Mobile Phase load_sample->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate end Pure Product evaporate->end

References

Technical Support Center: Stabilizing 1-Bromo-3,4-difluoro-2-methoxybenzene for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Bromo-3,4-difluoro-2-methoxybenzene (CAS: 888318-22-7). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. As a substituted anisole derivative, its stability is paramount for reproducible and reliable experimental outcomes. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during its storage and handling.

Visual Guide to Compound Stability and Analysis

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"start" [label="1-Bromo-3,4-difluoro-\n2-methoxybenzene\n(Stable)", fillcolor="#4285F4"]; "degradation_event" [label="Degradation Event\n(e.g., Light, Heat, Moisture, Contaminant)", shape=ellipse, fillcolor="#EA4335"]; "debromination" [label="Reductive Debromination", fillcolor="#FBBC05"]; "ether_cleavage" [label="Ether Cleavage\n(Hydrolysis)", fillcolor="#FBBC05"]; "product1" [label="3,4-Difluoro-2-methoxybenzene", fillcolor="#34A853"]; "product2" [label="6-Bromo-2,3-difluorophenol", fillcolor="#34A853"];

"start" -> "degradation_event" [label="Exposure"]; "degradation_event" -> "debromination" [label="Leads to"]; "degradation_event" -> "ether_cleavage" [label="Leads to"]; "debromination" -> "product1"; "ether_cleavage" -> "product2"; }

Figure 1: Potential degradation pathways for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and use of this compound.

Question 1: My previously solid, white to light yellow crystalline powder of this compound has developed a brownish tint. What could be the cause?

Answer: A color change, particularly the development of a brownish tint, is a common indicator of compound degradation. For halogenated aromatic compounds, this can be a sign of several chemical processes:

  • Oxidation: Trace impurities or exposure to air can lead to oxidation of the aromatic ring or the methoxy group, forming colored byproducts.

  • Dehalogenation: The cleavage of the carbon-bromine bond can occur, potentially leading to the formation of free bromine or other colored species, especially in the presence of light or trace metals.[1][2]

  • Phenol Formation: Cleavage of the ether bond could result in the formation of 6-bromo-2,3-difluorophenol.[3] Phenols are notoriously susceptible to oxidation, which can produce highly colored quinone-type structures.

Recommended Actions:

  • Isolate the sample: Do not use the discolored material in your experiments until its purity has been verified.

  • Perform analytical testing:

    • Thin Layer Chromatography (TLC): A quick TLC analysis against a reference standard (if available) can reveal the presence of impurities.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is the recommended method to identify potential degradation products.[4][5] Look for masses corresponding to 3,4-difluoro-2-methoxybenzene (debrominated product) and 6-bromo-2,3-difluorophenol (ether cleavage product).

    • ¹H NMR Spectroscopy: Compare the spectrum of the discolored sample to a reference spectrum. Look for new aromatic signals or a change in the integration of the methoxy group signal, which could indicate the formation of degradation products.

  • Consider repurification: If the degradation is minor, repurification by recrystallization or column chromatography may be possible. However, for critical applications, it is advisable to use a fresh, unopened batch of the compound.

Question 2: I am observing unexpected side products in my reaction that utilizes this compound. Could the starting material be the issue?

Answer: Yes, the purity of your starting material is a critical factor for the success of your reaction. If you are observing unexpected side products, it is prudent to assess the integrity of your this compound.

Potential Causes Related to the Starting Material:

  • Pre-existing Impurities: The compound may have contained impurities from its synthesis. A common synthetic route involves the methylation of 6-bromo-2,3-difluorophenol.[6] Incomplete methylation could leave residual phenol, which might interfere with your reaction.

  • Degradation During Storage: As discussed in the previous question, the compound can degrade over time. The degradation products can act as unintended reactants in your synthetic scheme. For instance, the debrominated product, 3,4-difluoro-2-methoxybenzene, could participate in the reaction, leading to non-brominated side products.

Troubleshooting Workflow:

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"start" [label="Unexpected Side Products Observed", shape=ellipse, fillcolor="#EA4335"]; "check_purity" [label="Assess Purity of\nthis compound", fillcolor="#4285F4"]; "analytical_methods" [label="Use Analytical Methods:\n- GC-MS\n- ¹H NMR", fillcolor="#FBBC05", fontcolor="#202124"]; "impurities_detected" [label="Impurities or Degradation\nProducts Detected?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "repurify" [label="Repurify Starting Material\n(e.g., Recrystallization)", fillcolor="#34A853"]; "new_batch" [label="Use a New, Certified Batch\nof Starting Material", fillcolor="#34A853"]; "no_impurities" [label="No Impurities Detected", fillcolor="#4285F4"]; "investigate_reaction" [label="Investigate Other Reaction\nParameters (e.g., Solvent, Temperature,\nReagents)", fillcolor="#5F6368"];

"start" -> "check_purity"; "check_purity" -> "analytical_methods"; "analytical_methods" -> "impurities_detected"; "impurities_detected" -> "repurify" [label="Yes"]; "impurities_detected" -> "no_impurities" [label="No"]; "repurify" -> "new_batch" [label="If repurification is not\nfeasible or successful"]; "no_impurities" -> "investigate_reaction"; }

Figure 2: Decision workflow for troubleshooting unexpected reaction outcomes.

Question 3: My NMR spectrum of this compound shows some small, unidentifiable peaks. How can I determine if these are problematic?

Answer: Minor peaks in an NMR spectrum can arise from various sources, including residual solvent, grease, or actual chemical impurities. It is crucial to distinguish between benign and reactive impurities.

Analytical Approach:

  • Identify Common Solvents: Compare the chemical shifts of the unknown peaks to tables of common NMR solvents (e.g., acetone, dichloromethane, ethyl acetate).

  • ¹³C NMR and DEPT: If the impurity is present in a sufficient concentration, a ¹³C NMR spectrum, along with a DEPT experiment, can provide information about the carbon skeleton of the impurity.

  • Spiking Experiment: If you have a hypothesis about the identity of an impurity (e.g., 6-bromo-2,3-difluorophenol), you can "spike" your NMR sample with a small amount of the suspected compound. An increase in the intensity of the unknown peak would confirm its identity.

  • Two-Dimensional (2D) NMR: Techniques like COSY and HSQC can help in elucidating the structure of unknown impurities by showing correlations between protons and carbons.

  • GC-MS Analysis: As a complementary technique, GC-MS can help identify volatile impurities that are also observable by NMR.

If the impurities are identified as potential reactants in your planned synthesis, it is recommended to purify the starting material or use a new batch.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: Based on available safety data sheets and general best practices for halogenated aromatic compounds, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Room temperature is generally acceptable.[7] For enhanced long-term stability, storage in a cool (2-8 °C), dry place is preferable.Lower temperatures slow down potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes the risk of oxidation.
Light Store in an amber or opaque container to protect from light.Photodegradation is a known pathway for the degradation of brominated aromatic compounds.[5]
Container Use a tightly sealed, non-reactive container (e.g., glass).Prevents contamination from moisture and air.
Location Store in a well-ventilated area away from incompatible materials, such as strong oxidizing agents.Ensures safety and prevents accidental reactions.

Q2: Is this compound sensitive to moisture?

A2: While not exceptionally hygroscopic, prolonged exposure to moisture is not recommended. Moisture can contribute to the hydrolysis of the ether linkage, especially in the presence of acidic or basic impurities, leading to the formation of 6-bromo-2,3-difluorophenol.[4][8][9] Therefore, it is crucial to keep the container tightly sealed.

Q3: How can I safely handle this compound in the laboratory?

A3: Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information. General handling precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Ignition Sources: Keep away from open flames and other sources of ignition.

Q4: What analytical techniques are best for routine quality control of this compound?

A4: For routine quality control, a combination of techniques is ideal:

  • Gas Chromatography (GC): To determine the purity of the compound and detect any volatile impurities.

  • ¹H NMR Spectroscopy: To confirm the chemical structure and identify any proton-containing impurities.

  • Melting Point: A sharp melting point range is a good indicator of high purity for a solid compound.

For more in-depth analysis, especially when troubleshooting, GC-MS is invaluable for identifying unknown components.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 1-Bromo-3,4-difluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing 1-bromo-3,4-difluoro-2-methoxybenzene in cross-coupling reactions. This document is designed to provide expert insights, troubleshooting strategies, and detailed protocols to help you navigate the unique challenges presented by this substrate. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-proven solutions to ensure the success of your experiments.

Core Concepts: Why is this compound a Challenging Substrate?

The reactivity of this compound in palladium-catalyzed cross-coupling is governed by a combination of steric and electronic factors. Understanding these competing influences is the first step toward rational catalyst selection and reaction optimization.

  • Electronic Effects : The substrate features both an electron-donating group (EDG) and electron-withdrawing groups (EWG).

    • Ortho-Methoxy Group (-OCH₃) : This is a powerful electron-donating group through resonance. It increases the electron density at the carbon-bromine bond, which can slow down the oxidative addition step—often the rate-determining step in the catalytic cycle.[1][2] For amination reactions, this deactivation often necessitates the use of stronger bases.[3]

    • Meta- and Para-Fluoro Groups (-F) : Fluorine is highly electronegative, making it strongly electron-withdrawing by induction. This effect partially counteracts the methoxy group, making the aryl ring less electron-rich than, for example, 2-bromoanisole. This can be beneficial for oxidative addition.

  • Steric Hindrance : The methoxy group at the ortho position to the bromine atom creates significant steric bulk. This can physically impede the approach of the palladium catalyst to the C-Br bond, further complicating oxidative addition.[4][5]

This unique combination of properties means that standard catalyst systems, such as those employing simple phosphine ligands like PPh₃, are often ineffective.[1] Success requires highly active catalysts designed to overcome both steric hindrance and the challenges of electron-rich aryl halides.

G cluster_reagents Reagent & Setup Checks cluster_catalyst Catalyst System Evaluation cluster_conditions Parameter Optimization start Observation: Low or No Product Formation reagents Step 1: Check Reagent & Setup Integrity start->reagents purity Verify Purity of All Reagents (Aryl Halide, Coupling Partner, Base) reagents->purity Is everything pure and dry? catalyst Step 2: Optimize Catalyst System ligand Switch to a More Active Ligand (e.g., Buchwald Biaryl Phosphines, NHCs) catalyst->ligand conditions Step 3: Adjust Reaction Parameters base Screen Different Bases (Strength and Solubility are Key) conditions->base outcome Successful Reaction inert Ensure Rigorous Inert Atmosphere (Degassed Solvent, Ar/N₂ Blanket) purity->inert inert->catalyst If setup is sound... precatalyst Use a Modern Precatalyst (e.g., G3/G4 Palladacycles) ligand->precatalyst precatalyst->conditions If catalyst is appropriate... temp Increase Temperature Incrementally (Monitor for Decomposition) base->temp solvent Screen Solvents (Polarity can be critical) temp->solvent solvent->outcome

References

Technical Support Center: Scaling Up the Synthesis of 1-Bromo-3,4-difluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and scale-up of 1-Bromo-3,4-difluoro-2-methoxybenzene (CAS 888318-22-7). This versatile aromatic compound serves as a crucial intermediate in medicinal chemistry and materials science.[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis, from bench-scale experiments to pilot-plant production.

Synthesis Overview and Strategic Planning

The most common and scalable synthetic route to this compound involves a two-step process starting from 3,4-difluorophenol. This pathway is generally favored for its straightforward nature and the commercial availability of the starting material. The key transformations are:

  • O-Methylation: Introduction of the methoxy group onto the phenolic hydroxyl.

  • Regioselective Bromination: Electrophilic aromatic substitution to install the bromine atom at the C6 position.

Below is a high-level overview of the synthetic workflow.

G cluster_0 Step 1: O-Methylation cluster_1 Step 2: Bromination cluster_2 Step 3: Purification SM 3,4-Difluorophenol INT 3,4-Difluoroanisole SM->INT Methylating Agent (e.g., DMS, MeI) Base (e.g., K2CO3) FP 1-Bromo-3,4-difluoro- 2-methoxybenzene INT->FP Brominating Agent (e.g., Br2, NBS) Solvent PUR Final Purified Product FP->PUR Chromatography, Crystallization, or Distillation

Caption: General workflow for the synthesis of this compound.

O-Methylation: Troubleshooting and Protocol

The methylation of 3,4-difluorophenol is a critical first step. While seemingly straightforward, issues such as incomplete conversion and challenging workups can arise, especially during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the best reagents for this methylation, and what are the trade-offs?

A1: The choice of methylating agent is a balance between reactivity, cost, safety, and scalability. Direct methylation of the phenolic precursor is the most common approach.[1]

ReagentProsConsSafety & Handling
Dimethyl Sulfate (DMS) Highly reactive, cost-effective, excellent yields.Extremely toxic and carcinogenic.[3] Requires careful handling and quenching procedures.Work in a certified fume hood with appropriate PPE. Quench excess DMS with ammonia or sodium hydroxide solution.[3]
Methyl Iodide (MeI) Highly reactive, effective for methylation.More expensive than DMS, volatile, potential mutagen.Handle in a well-ventilated fume hood. Store away from light.
Dimethyl Carbonate (DMC) "Green" reagent, low toxicity, cost-effective.Less reactive, often requires higher temperatures and pressures.Generally safer, but high-temperature reactions require appropriate pressure-rated equipment.

Q2: My methylation reaction is stalling and shows significant starting material by TLC/GC analysis. What can I do?

A2: Incomplete conversion is a common issue. Consider the following points:

  • Base Strength & Quantity: Ensure the base (e.g., K₂CO₃, NaOH) is sufficiently strong and used in stoichiometric excess (typically 1.5-2.0 equivalents) to fully deprotonate the phenol. The base must also be anhydrous, as water can consume the base and hydrolyze the methylating agent.

  • Solvent Choice: A polar aprotic solvent like DMF, Acetonitrile, or Acetone is typically used to dissolve the phenoxide salt. Ensure the solvent is dry.

  • Temperature: While some methylations proceed at room temperature, stubborn reactions may require gentle heating (40-60 °C). Monitor for potential side reactions if the temperature is increased.

  • Mixing: On a larger scale, inefficient mixing can lead to localized concentration gradients and stalled reactions. Ensure your stirring is vigorous enough for the vessel size.

Experimental Protocol: O-Methylation of 3,4-Difluorophenol

This protocol is a starting point for a lab-scale synthesis (10-50g).

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 3,4-difluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (10 mL per gram of phenol).

  • Reagent Addition: Stir the slurry vigorously. Slowly add dimethyl sulfate (1.1 eq) dropwise via an addition funnel over 30 minutes. An exotherm is expected; maintain the internal temperature below 40 °C using a water bath if necessary.

  • Reaction Monitoring: After the addition, allow the mixture to stir at room temperature. Monitor the reaction progress by TLC or GC-MS every hour until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the mixture to 0-5 °C. Slowly quench the reaction by adding 1 M aqueous sodium hydroxide to hydrolyze any remaining dimethyl sulfate. Stir for 1 hour.

  • Extraction: Add water and ethyl acetate. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 3,4-difluoroanisole is often pure enough for the next step, but can be purified by vacuum distillation if necessary.

Regioselective Bromination: Troubleshooting and Protocol

This step is the most challenging due to the potential for forming multiple isomers and poly-brominated byproducts. The methoxy and fluorine substituents direct the electrophilic substitution.

Frequently Asked Questions (FAQs)

Q1: My bromination is producing a mixture of isomers. How can I improve selectivity for the desired this compound?

A1: Regioselectivity is governed by the directing effects of the substituents and steric hindrance. The methoxy group is a strong ortho-, para-director, while fluorine is a weak ortho-, para-director. The desired product results from substitution ortho to the methoxy group.

  • Solvent Choice: The solvent has a profound impact. Non-polar solvents like carbon tetrachloride or dichloromethane can dampen the reactivity of bromine, leading to better selectivity compared to polar protic solvents like water or acetic acid which can lead to over-bromination.[4][5]

  • Temperature Control: Running the reaction at low temperatures (e.g., 0 °C or below) often enhances selectivity by favoring the kinetically controlled product.

  • Brominating Agent: While elemental bromine is common, N-Bromosuccinimide (NBS) can offer milder reaction conditions and improved selectivity in some cases, especially when initiated with a catalytic amount of acid.

Q2: I'm observing a significant amount of a dibrominated byproduct. How do I prevent this?

A2: Polybromination occurs when the product is more activated towards further bromination than the starting material.

  • Control Stoichiometry: Use no more than 1.0-1.05 equivalents of the brominating agent. On a large scale, this requires accurate measurement and a well-calibrated addition pump.

  • Slow Addition: Add the bromine solution slowly and sub-surface if possible. This keeps the instantaneous concentration of the electrophile low, minimizing the chance of a second bromination event on the product molecule.

  • Monitor Closely: Use in-process controls (GC, HPLC) to monitor the reaction and stop it as soon as the starting material is consumed to an acceptable level.

Troubleshooting Workflow: Low Yield in Bromination

G cluster_results Potential Root Causes cluster_solutions Corrective Actions Start Low Yield or Impure Product in Bromination Step CheckPurity Analyze Starting Material (3,4-Difluoroanisole) for Purity Start->CheckPurity AnalyzeCrude Analyze Crude Reaction Mixture by GC-MS / LC-MS Start->AnalyzeCrude ImpureSM Impure starting material led to side reactions. CheckPurity->ImpureSM If purity <98% Incomplete Incomplete Reaction: Significant starting material remains. AnalyzeCrude->Incomplete Isomers Isomeric Byproducts: Bromination at undesired positions. AnalyzeCrude->Isomers Polybrom Polybromination: Di- or tri-brominated species detected. AnalyzeCrude->Polybrom RepurifySM Repurify starting material via distillation. ImpureSM->RepurifySM OptimizeTime Increase reaction time or temperature slightly. Incomplete->OptimizeTime OptimizeCond Lower temperature. Change solvent to non-polar. Use NBS instead of Br2. Isomers->OptimizeCond OptimizeStoich Reduce Br2 to 1.0 eq. Add Br2 solution slowly at low temperature. Polybrom->OptimizeStoich

Caption: Troubleshooting logic for addressing low yields in the bromination step.

Experimental Protocol: Regioselective Bromination
  • Reaction Setup: In a flask protected from light, dissolve 3,4-difluoroanisole (1.0 eq) in dichloromethane (10 mL per gram of anisole). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate, dry addition funnel, prepare a solution of liquid bromine (1.0 eq) in dichloromethane. Add the bromine solution dropwise to the stirred anisole solution over 1-2 hours. Maintain the internal temperature below 5 °C throughout the addition.

  • Reaction Monitoring: Stir at 0-5 °C and monitor by GC or HPLC. The reaction is typically complete within 1-3 hours after addition is finished.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate. Stir until the red/orange color of bromine disappears.

  • Extraction: Transfer the mixture to a separatory funnel. Wash with saturated sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography (silica gel, hexanes/ethyl acetate gradient) or, on a larger scale, by vacuum distillation or recrystallization from a suitable solvent like heptane.[1]

Scale-Up and Safety Considerations

Transitioning from the bench to a pilot plant introduces new challenges related to thermal management, material handling, and process safety.

Q1: The bromination reaction is highly exothermic. How do I manage this on a multi-kilogram scale?

A1: Thermal runaway is a major risk.

  • Engineering Controls: Use a jacketed reactor with a reliable cooling system. Ensure the heat transfer fluid and chiller are rated for the expected thermal load.

  • Addition Control: The rate of bromine addition is the primary means of controlling the reaction rate and heat generation. Use a calibrated pump for slow, controlled addition.

  • Semi-Batch Process: For very large scales, consider a semi-batch process where the starting material is slowly added to a solution of the brominating agent, or vice-versa, to better control the reaction. Continuous flow processes can also offer superior heat management.[1][6]

Q2: What are the critical safety precautions for handling large quantities of bromine and dimethyl sulfate?

A2: Both reagents are extremely hazardous and require strict handling protocols.

ReagentHazard SummaryPPE & HandlingSpill Response
**Bromine (Br₂) **Fatal if inhaled, causes severe skin burns and eye damage, highly corrosive, strong oxidizer.[7][8]Use in a closed system or with dedicated ventilation. Wear a full-face respirator with appropriate cartridges, heavy-duty chemical-resistant gloves (e.g., Viton/Butyl), and a chemical suit.[7][9]Have a spill kit with a neutralizing agent like sodium thiosulfate or sodium carbonate solution readily available.[8][9] Evacuate the area for large spills and contact emergency response.
Dimethyl Sulfate (DMS) Fatal if inhaled, toxic if swallowed, causes severe skin burns, may cause cancer.[3]Use a closed system for transfers. Wear chemical-resistant gloves, eye/face protection, and protective clothing. Avoid generating aerosols.[3]Neutralize spills with a slurry of soda ash or slaked lime.[3] Area must be evacuated immediately upon a spill.

References

Validation & Comparative

Comparative Reactivity Analysis: 1-Bromo-3,4-difluoro-2-methoxybenzene vs. 1-Bromo-2-methoxybenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the selection of appropriately functionalized building blocks is a critical determinant of synthetic efficiency and success. Aryl bromides are foundational substrates for a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides an in-depth, objective comparison of the reactivity of two structurally related aryl bromides: 1-Bromo-3,4-difluoro-2-methoxybenzene and 1-bromo-2-methoxybenzene . We will explore how the presence of fluorine substituents profoundly influences the electronic properties and, consequently, the reactivity profile of the parent molecule in key palladium-catalyzed cross-coupling reactions.

The Decisive Role of Substituents: Electronic and Steric Effects

The reactivity of an aryl bromide in transition-metal-catalyzed cross-coupling reactions is primarily governed by the ease of oxidative addition of the carbon-bromine (C-Br) bond to a low-valent metal center, typically palladium(0). The electronic and steric environment surrounding this bond dictates the rate and efficiency of this crucial initial step.

Electronic Influence

The methoxy (-OCH₃) group, common to both molecules, is an activating group that donates electron density to the aromatic ring through a positive resonance (+R) effect. This increases the electron density at the carbon atom of the C-Br bond, which can facilitate oxidative addition.[1]

The defining difference lies in the two fluorine atoms on this compound. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive (-I) effect.[2] This effect significantly reduces the electron density of the aromatic ring and, critically, the C-Br bond. An electron-deficient C-Br bond is more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[3] This increased electrophilicity generally translates to higher reactivity for the fluorinated analogue in palladium-catalyzed cross-coupling reactions.[3]

Steric Considerations

The methoxy group at the ortho position to the bromine atom in both molecules introduces a degree of steric hindrance.[4] This can influence the approach of bulky phosphine ligands coordinated to the palladium catalyst. However, as the van der Waals radius of fluorine is similar to that of hydrogen, the additional fluorine atoms in this compound do not introduce significant additional steric bulk compared to the non-fluorinated counterpart.[2] Therefore, the dominant differentiating factor in their reactivity is electronic in nature.

G cluster_0 This compound cluster_1 1-Bromo-2-methoxybenzene A Strong -I Effect (Fluorine) Electron-Withdrawing C Net Effect: Electron-Deficient Ring Enhanced C-Br Electrophilicity A->C B Weak +R Effect (Methoxy) Electron-Donating B->C D Higher Reactivity in Oxidative Addition C->D E No Strong Inductive Withdrawing Groups G Net Effect: Electron-Rich Ring Reduced C-Br Electrophilicity E->G F Strong +R Effect (Methoxy) Electron-Donating F->G H Lower Reactivity in Oxidative Addition G->H

Caption: Comparison of electronic effects on C-Br bond reactivity.

Comparative Performance in Key Cross-Coupling Reactions

The enhanced reactivity of this compound is evident across several pivotal cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The reaction of an aryl halide with an organoboron compound is a cornerstone of modern synthesis.[5] Due to the electron-withdrawing nature of the fluorine atoms, this compound is expected to undergo the initial oxidative addition step more readily than 1-bromo-2-methoxybenzene.[3] While fluorinated arenes can sometimes present challenges in the transmetalation step, the overall reaction kinetics are often enhanced.[6]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterThis compound1-Bromo-2-methoxybenzene
Aryl Halide 1.0 equiv1.0 equiv
Boronic Acid (2-Fluoro-6-methoxyphenyl)boronic acid (1.2 equiv)Phenylboronic acid (1.2 equiv)
Catalyst Pd(PPh₃)₄ (3 mol%)Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)
Base K₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (4:1)
Temperature 90 °C100 °C
Typical Yield HighModerate to High

Note: Conditions are illustrative and may require optimization for specific substrates.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound
  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), (2-fluoro-6-methoxyphenyl)boronic acid (1.2 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G Start Setup Reaction (Schlenk Flask) Inert Inert Atmosphere (Ar/N2) Start->Inert Reagents Add Reagents: Aryl Bromide, Boronic Acid, Catalyst, Base Inert->Reagents Solvent Add Degassed Solvent Reagents->Solvent Heat Heat to 90 °C with Stirring Solvent->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Workup Workup: Cool, Dilute, Extract Monitor->Workup Purify Purify (Column Chromatography) Workup->Purify End Isolated Product Purify->End

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, widely used in the synthesis of pharmaceuticals.[7][8] Similar to the Suzuki-Miyaura coupling, the increased electrophilicity of the C-Br bond in this compound facilitates the initial oxidative addition, often leading to higher reaction rates and yields compared to its non-fluorinated counterpart.[9]

Table 2: Representative Conditions for Buchwald-Hartwig Amination

ParameterThis compound1-Bromo-2-methoxybenzene
Aryl Halide 1.0 equiv1.0 equiv
Amine Morpholine (1.2 equiv)Aniline (1.2 equiv)
Catalyst Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%)Pd(OAc)₂ (2 mol%) / BINAP (3 mol%)
Base NaOtBu (1.4 equiv)Cs₂CO₃ (2.0 equiv)
Solvent TolueneToluene
Temperature 100 °C110 °C
Typical Yield HighModerate to High

Note: Conditions are illustrative and may require optimization for specific substrates.

Experimental Protocol: Buchwald-Hartwig Amination of this compound
  • In a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv).

  • Add this compound (1.0 mmol, 1.0 equiv) and a stir bar.

  • Seal the vial, remove from the glovebox, and add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv) via syringe.

  • Place the vial in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction by LC-MS.

  • After completion, cool to room temperature, pass through a short plug of Celite, and rinse with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash chromatography.

Ullmann Coupling

The classic Ullmann coupling, typically a copper-catalyzed homocoupling of aryl halides, has seen renewed interest with modern variations.[10] While traditionally requiring harsh conditions, newer catalytic systems have expanded its scope.[11] In this reaction, the electronic effects play a similar role, with the electron-deficient fluorinated aryl bromide generally being more reactive.[12]

Table 3: Representative Conditions for Ullmann Homocoupling

ParameterThis compound1-Bromo-2-methoxybenzene
Aryl Halide 1.0 equiv1.0 equiv
Catalyst CuI (10 mol%) / 1,10-Phenanthroline (20 mol%)Cu powder (stoichiometric)
Base K₂CO₃ (2.0 equiv)None (thermal)
Solvent DMFNone (neat)
Temperature 120 °C>200 °C
Typical Yield GoodOften erratic and moderate

Note: Conditions are illustrative and may require optimization for specific substrates.

Conclusion

The presence of two fluorine atoms in this compound significantly enhances its reactivity in palladium-catalyzed cross-coupling reactions compared to 1-bromo-2-methoxybenzene. This heightened reactivity is primarily attributed to the strong electron-withdrawing inductive effect of the fluorine atoms, which increases the electrophilicity of the carbon-bromine bond and facilitates the rate-determining oxidative addition step.[3] This makes this compound a more versatile and efficient building block for the synthesis of complex, highly functionalized aromatic compounds, often allowing for milder reaction conditions and improved yields. For researchers in drug discovery and materials science, the strategic incorporation of such fluorinated synthons can provide a distinct advantage in the rapid assembly of novel molecular entities.

References

A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 1-Bromo-3,4-difluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction, particularly in the synthesis of complex pharmaceuticals and functional materials.[1] The palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry, have revolutionized this field.[2] Among these, the Suzuki-Miyaura and Stille couplings are two of the most powerful and widely utilized methods.[1][3]

This guide provides an in-depth, objective comparison of the Suzuki and Stille coupling reactions for the functionalization of a specific, electronically nuanced substrate: 1-Bromo-3,4-difluoro-2-methoxybenzene . This substrate presents an interesting case study due to the presence of both electron-donating (methoxy) and electron-withdrawing (difluoro) groups, which can influence the reactivity of the C-Br bond in palladium-catalyzed cycles. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific rationale to aid researchers in making informed decisions for their synthetic strategies.

At a Glance: Suzuki vs. Stille Coupling

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron (Boronic acids, esters)Organostannane (Organotin compounds)
Toxicity Profile Generally low toxicity, environmentally benign byproducts.[3]Organotin reagents are highly toxic.[4]
Reagent Stability Boronic acids are generally stable and many are commercially available.[5]Organostannanes are stable to air and moisture.[4]
Reaction Conditions Requires a base for activation of the organoboron reagent.[6]Generally does not require a base, offering milder conditions for base-sensitive substrates.
Functional Group Tolerance Broad, but can be sensitive to strongly basic conditions.[7]Excellent, tolerates a wide variety of functional groups.[8]
Byproduct Removal Boron-based byproducts are generally water-soluble and easier to remove.[3]Tin-based byproducts can be difficult to remove, often requiring specific workup procedures.[3]

The Catalytic Cycles: A Mechanistic Overview

Both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving a palladium catalyst. The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[7][8]

Suzuki Coupling: The Role of the Base

The Suzuki coupling mechanism begins with the oxidative addition of the aryl halide to a Pd(0) complex. A key difference from the Stille coupling is the necessity of a base to activate the organoboron compound, forming a boronate complex. This "ate" complex is more nucleophilic and facilitates the transmetalation step, where the organic group is transferred from boron to palladium. The cycle concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[7][9]

Suzuki_Coupling pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)-Br(L₂) pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)-R(L₂) pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Regeneration product Ar-R pd2_trans->product Reductive Elimination aryl_halide Ar-Br (this compound) aryl_halide->pd2_ox boronic_acid R-B(OH)₂ boronate [R-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., K₂CO₃) base->boronate boronate->pd2_trans

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stille Coupling: A Base-Free Alternative

The Stille coupling follows a similar path of oxidative addition and reductive elimination. However, the transmetalation step with the organostannane does not typically require a base.[4] The organotin reagent is sufficiently reactive to transfer its organic group to the palladium center directly. This can be a significant advantage when working with substrates that are sensitive to basic conditions.[1]

Stille_Coupling pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)-Br(L₂) pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)-R(L₂) pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Regeneration product Ar-R pd2_trans->product Reductive Elimination aryl_halide Ar-Br (this compound) aryl_halide->pd2_ox organostannane R-Sn(Bu)₃ organostannane->pd2_trans

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocols: A Practical Guide

The following protocols are designed as starting points for the Suzuki and Stille coupling of this compound. Optimization of catalyst, ligand, base (for Suzuki), solvent, and temperature may be necessary to achieve optimal results for specific coupling partners.

Protocol 1: Suzuki Coupling of this compound

Rationale: The electron-donating methoxy group can make oxidative addition slightly more challenging compared to electron-deficient aryl bromides. Therefore, a catalyst system known for its high activity, such as one employing a biarylphosphine ligand, is recommended.[10] The choice of a moderately strong inorganic base like potassium carbonate is a good starting point to balance the need for boronate formation with the stability of the starting material and product.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • K₂CO₃ (2.5 equivalents), finely ground

  • 1,4-Dioxane/Water (4:1 mixture), degassed

  • Anhydrous, inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and K₂CO₃ (2.5 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed 1,4-dioxane/water mixture (5 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Stille Coupling of this compound

Rationale: The Stille coupling's tolerance for a wide range of functional groups and its base-free conditions make it an attractive alternative.[8] The choice of a ligand such as P(o-tol)₃ or a more advanced biarylphosphine can be crucial for efficient coupling. Anhydrous and oxygen-free conditions are important for the stability of the palladium catalyst.

Materials:

  • This compound

  • Organostannane (e.g., Aryl-Sn(Bu)₃) (1.1 equivalents)

  • Pd₂(dba)₃ (1.5 mol%)

  • P(o-tol)₃ (6 mol%)

  • Anhydrous toluene, degassed

  • Anhydrous, inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), and P(o-tol)₃ (0.06 mmol) in anhydrous, degassed toluene (5 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the organostannane (1.1 mmol) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • To remove tin byproducts, stir the reaction mixture with a saturated aqueous solution of KF for 1 hour, then filter through celite.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the product by column chromatography.

Workflow for Method Selection and Optimization

Workflow start Define Synthetic Target & Available Reagents suzuki_consideration Consider Suzuki Coupling (Low toxicity, readily available boronic acids) start->suzuki_consideration stille_consideration Consider Stille Coupling (Base-sensitive substrate, high functional group tolerance) start->stille_consideration suzuki_protocol Execute Suzuki Protocol suzuki_consideration->suzuki_protocol stille_protocol Execute Stille Protocol stille_consideration->stille_protocol analysis Analyze Yield & Purity (TLC, GC-MS, NMR) suzuki_protocol->analysis stille_protocol->analysis optimization Optimization Needed? analysis->optimization suzuki_optimization Optimize Suzuki: - Catalyst/Ligand - Base - Solvent - Temperature optimization->suzuki_optimization Yes (Suzuki) stille_optimization Optimize Stille: - Catalyst/Ligand - Additives (e.g., Cu(I) salts) - Solvent - Temperature optimization->stille_optimization Yes (Stille) final_product Final Purified Product optimization->final_product No suzuki_optimization->suzuki_protocol stille_optimization->stille_protocol

Caption: A generalized workflow for selecting and optimizing a cross-coupling reaction.

Conclusion and Recommendations

For the functionalization of this compound, both Suzuki and Stille couplings represent viable and powerful synthetic routes.

The Suzuki coupling is generally recommended as the first choice due to its significantly lower toxicity profile and the environmentally benign nature of its byproducts.[1] The vast commercial availability of diverse boronic acids also facilitates rapid analogue synthesis, a crucial aspect in drug discovery.[11]

The Stille coupling, however, should be considered a strong alternative, particularly in cases where:

  • The substrate or desired product is sensitive to the basic conditions required for the Suzuki reaction.

  • The required organoboron reagent is unstable or difficult to access, while the corresponding organostannane is readily available.[12]

  • Challenges with protodeboronation are encountered with the Suzuki coupling.

Ultimately, the choice between Suzuki and Stille coupling will depend on the specific requirements of the synthesis, including the nature of the coupling partners, functional group compatibility, and considerations of process safety and environmental impact. The experimental protocols and workflow provided herein offer a solid foundation for researchers to explore these indispensable reactions in their pursuit of novel molecular architectures.

References

A Senior Application Scientist's Guide to the Characterization of 1-Bromo-3,4-difluoro-2-methoxybenzene and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth technical comparison of 1-Bromo-3,4-difluoro-2-methoxybenzene (also known as 6-Bromo-2,3-difluoroanisole), a key building block in the synthesis of complex organic molecules. We will delve into its synthesis, spectroscopic signature, and reactivity, offering a comparative analysis with its isomers and derivatives, supported by experimental data and detailed protocols.

Introduction

This compound (CAS No. 888318-22-7) is a halogenated aromatic compound with significant potential in the pharmaceutical and agrochemical industries.[1][2][3] Its unique substitution pattern, featuring a bromine atom for cross-coupling reactions and two fluorine atoms and a methoxy group that modulate its electronic properties and metabolic stability, makes it a valuable intermediate in the synthesis of bioactive molecules.[2] This guide aims to provide a comprehensive characterization of this compound to facilitate its effective utilization in research and development.

Physicochemical Properties

This compound is a white to light yellow crystalline powder with a melting point of 41-45°C.[2] It is generally soluble in common organic solvents such as toluene and dichloromethane.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 888318-22-7[1][2][4]
Molecular Formula C₇H₅BrF₂O[1][4]
Molecular Weight 223.01 g/mol [4]
Appearance White to light yellow crystalline powder[2]
Melting Point 41-45 °C[2]
Boiling Point 195.7 ± 35.0 °C (Predicted)[1]
Density 1.615 ± 0.06 g/cm³ (Predicted)[1]
Flash Point 86.0 ± 10.2 °C[1]
Solubility Soluble in toluene, dichloromethane[2]

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process, often starting from a readily available difluoroaniline derivative. A general synthetic approach is outlined below.

Caption: General synthetic workflow for this compound.

A plausible synthetic route involves the bromination of 2,3-difluoroaniline to yield 6-bromo-2,3-difluoroaniline.[5] This intermediate can then undergo a diazotization reaction followed by a Sandmeyer-type reaction to introduce the methoxy group, or a related sequence of reactions to achieve the final product. Purification is typically performed by recrystallization or column chromatography.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two aromatic protons and a singlet for the methoxy group. The aromatic protons, being adjacent to each other, will likely appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atoms.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The carbon atoms attached to fluorine will exhibit characteristic splitting (C-F coupling). The chemical shifts will be influenced by the electron-withdrawing effects of the halogens and the electron-donating effect of the methoxy group.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds.[6] The spectrum of this compound is expected to show two distinct signals for the two non-equivalent fluorine atoms. The chemical shifts and the coupling between the two fluorine atoms (³JF-F) will be diagnostic. Aromatic fluorine chemical shifts typically appear in the range of -100 to -200 ppm relative to CFCl₃.[6]

FT-IR Spectroscopy

The FT-IR spectrum will display characteristic absorption bands for the C-H stretching of the aromatic ring and the methoxy group, C=C stretching of the aromatic ring, C-O stretching of the methoxy group, and C-Br and C-F stretching vibrations.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity.

Reactivity and Synthetic Applications

The synthetic utility of this compound lies in its ability to undergo various cross-coupling reactions, primarily at the C-Br bond. The presence of fluorine and methoxy groups can influence the reactivity of the aryl bromide.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[7] this compound can be coupled with a variety of boronic acids or esters in the presence of a palladium catalyst and a base to generate biaryl and related structures.[8]

Caption: Generalized scheme for the Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[9][10] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, providing access to a diverse array of substituted anilines.[11][12]

Comparative Analysis with Isomers

The position of the substituents on the benzene ring significantly impacts the physicochemical properties and reactivity of the molecule. A comparative analysis of this compound with its isomers can provide valuable insights for reaction optimization and structure-activity relationship (SAR) studies. For instance, the electronic environment of the C-Br bond, and thus its susceptibility to oxidative addition in cross-coupling reactions, will vary between isomers. The relative positions of the fluorine and methoxy groups will also influence the acidity of the aromatic protons and the overall dipole moment of the molecule.

Experimental Protocols

The following are detailed, step-by-step methodologies for key cross-coupling reactions. These protocols are based on established procedures for similar aryl bromides and should serve as a starting point for optimization.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

  • Add palladium(II) acetate and triphenylphosphine.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water.

  • Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and perform a standard aqueous workup followed by purification by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound, Pd₂(dba)₃, and XPhos.

  • Add sodium tert-butoxide.

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the amine followed by anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, perform a standard aqueous workup and purify the product by column chromatography.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its well-defined structure and predictable reactivity in key cross-coupling reactions make it an attractive starting material for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. This guide provides a foundational understanding of its properties and reactivity, along with practical experimental protocols, to empower researchers in their synthetic endeavors. Further investigation into the specific spectroscopic data and a detailed comparative study of its isomers will undoubtedly expand its utility and lead to the discovery of novel compounds with significant scientific and commercial value.

References

The Elusive Crystal Structure of 1-Bromo-3,4-difluoro-2-methoxybenzene: A Guide to an Uncharted Molecular Territory

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

In the landscape of synthetic chemistry and drug discovery, the precise three-dimensional arrangement of atoms within a molecule is a critical piece of information. This knowledge, derived from X-ray crystallography, underpins our understanding of a compound's physical properties, reactivity, and potential biological activity. This guide was intended to provide a comparative analysis of the X-ray crystal structure of 1-Bromo-3,4-difluoro-2-methoxybenzene and its derivatives. However, a comprehensive search of public scientific databases, including the Cambridge Structural Database (CSD), and the broader scientific literature has revealed a significant knowledge gap: the single-crystal X-ray structure of this compound, and that of its closely related derivatives, does not appear to have been publicly reported.

This absence of data presents both a challenge and an opportunity for the scientific community. While we cannot, at present, offer a direct comparative guide based on experimental crystallographic data, we can provide a guide to understanding why this information is valuable and outline the experimental path to obtaining it. This document will, therefore, serve as a foundational guide for researchers interested in exploring the solid-state chemistry of this and related fluorinated aromatic compounds.

The Significance of a Missing Structure

This compound is a substituted aromatic compound with a substitution pattern that suggests a range of potential applications. The presence of fluorine atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The methoxy group can act as a hydrogen bond acceptor and influence the electronic properties of the aromatic ring. The bromine atom provides a reactive handle for further synthetic transformations, such as cross-coupling reactions.

The precise interplay of these functional groups in the solid state, dictated by the crystal packing, remains unknown. An X-ray crystal structure would provide invaluable insights into:

  • Intermolecular Interactions: Understanding the nature and geometry of non-covalent interactions, such as halogen bonding (Br···O, Br···F), hydrogen bonding (C-H···O, C-H···F), and π-π stacking, is crucial for predicting and controlling the solid-state properties of materials.

  • Molecular Conformation: The dihedral angles between the methoxy group and the benzene ring, as well as any out-of-plane distortions, would be precisely determined.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms, known as polymorphism, has profound implications for the pharmaceutical industry, affecting solubility, stability, and bioavailability. Crystallographic studies are essential for identifying and characterizing polymorphs.

  • Crystal Engineering: For materials scientists, knowledge of the crystal structure would inform the rational design of new materials with desired properties, such as specific packing motifs or electronic characteristics.

Charting the Course: An Experimental Workflow for Crystal Structure Determination

For researchers poised to fill this knowledge gap, the following experimental workflow outlines the key steps to determine the crystal structure of this compound or its derivatives.

Synthesis and Purification

The first step is to obtain a high-purity sample of the target compound. The synthesis of this compound is achievable through established organic synthesis methodologies, likely involving the bromination of a corresponding difluoroanisole precursor.

Illustrative Synthetic Pathway:

G A 3,4-Difluoroanisole B This compound A->B Bromination (e.g., NBS, Br2) C Purification (e.g., Column Chromatography, Recrystallization) B->C

Caption: A generalized workflow for the synthesis and purification of the target compound.

Crystallization

Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. A systematic screening of crystallization conditions is recommended.

Table 1: Common Crystallization Techniques

TechniqueDescription
Slow Evaporation A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.
Vapor Diffusion A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent.
Cooling Crystallization A saturated solution of the compound is slowly cooled, reducing its solubility and inducing crystallization.
Solvent Layering A solution of the compound is carefully layered with a less dense anti-solvent, with crystallization occurring at the interface.

Experimental Protocol: Slow Evaporation Crystallization

  • Solvent Selection: Dissolve a small amount of purified this compound in a variety of volatile solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol) to find a solvent in which it is sparingly soluble.

  • Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter.

  • Crystal Growth: Cover the vial with a cap that has a small pinhole to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.

  • Monitoring: Monitor the vial periodically for the formation of single crystals.

Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.

Workflow for X-ray Data Collection and Structure Refinement:

G A Crystal Mounting B Data Collection (Diffractometer) A->B C Data Processing and Reduction B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement D->E F Validation and Analysis E->F

Caption: The sequential process of single-crystal X-ray diffraction analysis.

Comparative Analysis: A Look at Related Structures

While the crystal structure of our target molecule is unknown, we can draw some inferences from the structures of other halogenated benzene derivatives. For instance, studies on various brominated and fluorinated aromatic compounds have revealed a rich variety of intermolecular interactions, including:

  • Halogen Bonding: The bromine atom in this compound could potentially act as a halogen bond donor, interacting with the oxygen of the methoxy group or the fluorine atoms of neighboring molecules.

  • C-H···F and C-H···O Hydrogen Bonds: These weak hydrogen bonds are often influential in directing the packing of fluorinated and methoxy-substituted aromatic compounds.

  • π-π Stacking: The electron-deficient nature of the fluorinated aromatic ring could lead to favorable π-π stacking interactions.

A future comparative guide, upon the successful determination of the crystal structure of this compound, would involve a detailed analysis of these interactions and a comparison of bond lengths, bond angles, and torsion angles with those of structurally related molecules.

Conclusion and Future Outlook

The absence of a published crystal structure for this compound and its derivatives highlights a frontier in structural chemistry. The determination of this structure would not only be a valuable contribution to the scientific literature but would also provide a crucial data point for medicinal chemists and materials scientists working with fluorinated aromatic compounds. The experimental workflows detailed in this guide provide a roadmap for researchers to embark on this discovery. The eventual publication of this crystal structure will enable a comprehensive comparative analysis, unlocking a deeper understanding of the structure-property relationships in this important class of molecules.

The Unseen Potential: A Comparative Guide to the Biological Activity of Compounds Derived from Bromo-Difluoro-Methoxybenzene Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Bioactive Scaffolds

In the landscape of modern drug discovery, the strategic selection of foundational chemical scaffolds is paramount. These molecular frameworks serve as the bedrock upon which novel therapeutic agents are constructed. Among the myriad of available building blocks, halogenated aromatic compounds have garnered significant attention due to their unique physicochemical properties that can profoundly influence biological activity. This guide delves into the biological potential of compounds derived from bromo-difluoro-methoxybenzene scaffolds.

While a comprehensive analysis of derivatives from the specific starting material, 1-Bromo-3,4-difluoro-2-methoxybenzene, is hampered by the limited availability of public-domain research, this guide will provide a comparative analysis of structurally related compounds. By examining the biological activities of molecules bearing the bromo-difluoro-methoxy-benzene motif, we aim to illuminate the therapeutic promise of this chemical class for researchers, scientists, and drug development professionals. The insights gleaned from these analogous structures will serve as a valuable roadmap for future explorations in this chemical space.

The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] The presence of a bromine atom offers a versatile handle for further chemical modifications through cross-coupling reactions, enabling the synthesis of diverse compound libraries. The methoxy group can also play a crucial role in modulating the electronic properties and binding interactions of the molecule.

This guide will explore the biological activities of two key classes of compounds derived from structurally similar building blocks: Fibroblast Growth Factor Receptor (FGFR) inhibitors and Receptor Tyrosine Kinase (RTK) inhibitors. We will present a comparative analysis of their biological activities, supported by experimental data, and provide detailed protocols for relevant biological assays.

I. Fibroblast Growth Factor Receptor (FGFR) Inhibitors Derived from a Dichloro-Dimethoxyphenyl Scaffold

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling has been implicated in various cancers, making them an attractive target for therapeutic intervention. A study by Wang et al. (2016) explored a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as potent FGFR inhibitors.[2] Although the starting material is not a bromo-difluoro-methoxybenzene, the 2,6-dichloro-3,5-dimethoxyphenyl moiety shares a similar polysubstituted aromatic character, providing valuable insights into the structure-activity relationships of such compounds.

Comparative Analysis of FGFR Inhibitory Activity

The following table summarizes the in vitro FGFR1 inhibitory activity of a selection of the synthesized indazole derivatives.

Compound IDR GroupFGFR1 Inhibition IC50 (nM)
10a Phenyl69.1 ± 19.8
12b 3-(Methylcarbamoyl)phenyl38.6 ± 0.2
13a 4-Methylpiperazine30.2 ± 1.9
13b Piperidine>1000
13c Morpholine>1000
13d 4-Hydroxypiperidine>1000
13e N-Methyl-2-aminoethanol>1000

Data extracted from Wang et al., 2016.[2]

Expert Interpretation: The data clearly demonstrates that the substitution at the 4-position of the indazole core significantly influences the FGFR1 inhibitory activity. The introduction of a phenyl group in compound 10a provided a promising lead. Further optimization by introducing a methylcarbamoyl group at the meta-position of the phenyl ring (12b ) enhanced the potency. Notably, the incorporation of a 4-methylpiperazine moiety (13a ) resulted in the most potent compound in this series, with an IC50 of 30.2 nM. In contrast, other cyclic amine substitutions at this position, such as piperidine, morpholine, and 4-hydroxypiperidine, led to a dramatic loss of activity. This highlights the critical importance of the specific nature of the substituent at this position for effective FGFR1 inhibition.

Experimental Protocol: In Vitro FGFR1 Kinase Assay

The following is a generalized protocol for an in vitro kinase assay to determine the IC50 values of test compounds against FGFR1.

Materials:

  • Recombinant human FGFR1 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine triphosphate (ATP)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • 384-well plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 5 µL of the compound dilutions to the wells of a 384-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add 10 µL of a solution containing the FGFR1 enzyme and the peptide substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km value for FGFR1.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Dilution Serial Dilution of Test Compounds Add_Compound Add Compound to Plate Compound_Dilution->Add_Compound Enzyme_Substrate_Mix Prepare Enzyme/ Substrate Mix Add_Enzyme_Substrate Add Enzyme/ Substrate Enzyme_Substrate_Mix->Add_Enzyme_Substrate ATP_Solution Prepare ATP Solution Initiate_Reaction Add ATP to Initiate Reaction ATP_Solution->Initiate_Reaction Add_Compound->Add_Enzyme_Substrate Add_Enzyme_Substrate->Initiate_Reaction Incubation Incubate at Room Temperature Initiate_Reaction->Incubation Stop_Reaction Stop Reaction & Add Detection Reagent Incubation->Stop_Reaction Read_Plate Measure Luminescence Stop_Reaction->Read_Plate Data_Analysis Calculate % Inhibition & IC50 Read_Plate->Data_Analysis synthetic_pathway Starting_Material Pyrrolo[2,3-d]pyrimidine Core (with leaving group at C4) Buchwald_Hartwig Buchwald-Hartwig Amination (Pd catalyst, ligand, base) Starting_Material->Buchwald_Hartwig Aryl_Amine Substituted Aryl Amine (e.g., 3-Bromoaniline) Aryl_Amine->Buchwald_Hartwig Final_Product N4-Aryl-pyrrolo[2,3-d]pyrimidine Derivative Buchwald_Hartwig->Final_Product mic_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Compound_Dilution Serial Dilution of Test Compounds in Broth Inoculation Inoculate Wells with Bacterial Suspension Compound_Dilution->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Visual_Inspection Visually Inspect for Bacterial Growth Incubation->Visual_Inspection Determine_MIC Determine MIC Visual_Inspection->Determine_MIC

References

A Spectroscopic Guide to the Isomers of 1-Bromo-3,4-difluoro-2-methoxybenzene: An In-Depth Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis and materials science, the precise identification of constitutional isomers is a critical control point, ensuring the efficacy, safety, and desired properties of the final product. The isomeric series of 1-Bromo-3,4-difluoro-2-methoxybenzene presents a compelling case study in the power of spectroscopic techniques to differentiate between structurally similar molecules. The subtle shifts in the electronic environment around the benzene ring, dictated by the relative positions of the bromo, fluoro, and methoxy substituents, give rise to unique and discernible fingerprints in their respective spectra.

This guide provides a comprehensive comparison of this compound and its key isomers, leveraging a combination of predicted and foundational spectroscopic data. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a robust framework for their unambiguous identification.

The Isomeric Landscape

The subject of our investigation is this compound, a polysubstituted aromatic compound with potential applications as a building block in organic synthesis.[1][2][3][4][5][6][7] Due to the arrangement of substituents on the benzene ring, several constitutional isomers are possible. For the purpose of this guide, we will focus on a selection of plausible isomers to illustrate the key spectroscopic differences that arise from the varied substitution patterns.

Experimental & Predictive Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for Data Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of the solid sample (or 10-20 µL for a liquid) in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃). The inclusion of a small amount of tetramethylsilane (TMS) by the solvent manufacturer serves as an internal standard for chemical shift referencing (0.00 ppm).

  • Filtration: To remove any particulate matter, filter the solution through a glass wool-plugged Pasteur pipette directly into a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (typically 300-600 MHz for ¹H NMR) to acquire the spectra.

  • Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a significantly larger number of scans is necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier transform to generate the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal.

Causality in NMR Spectra:

The chemical shift of a proton or carbon nucleus is highly sensitive to its local electronic environment. Electron-withdrawing groups, such as halogens, deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups, like the methoxy group, shield adjacent nuclei, shifting their signals to a lower chemical shift (upfield). Furthermore, the coupling between adjacent nuclei (spin-spin coupling) provides valuable information about the connectivity of the molecule. In the case of these isomers, the coupling of protons and carbons to the fluorine atoms (¹⁹F) will result in characteristic splitting patterns, which are instrumental in distinguishing between them.

Infrared (IR) Spectroscopy

Protocol for Data Acquisition:

  • Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the sample is intimately mixed with dry potassium bromide powder and pressed into a thin, transparent disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: An FT-IR spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the pure KBr pellet or salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented as a plot of transmittance versus wavenumber.

Causality in IR Spectra:

IR spectroscopy probes the vibrational frequencies of chemical bonds. The positions of absorption bands are characteristic of specific functional groups. For the this compound isomers, key vibrational modes to consider include:

  • C-H stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹.

  • C=C stretching: Aromatic ring stretching vibrations give rise to a series of bands in the 1450-1600 cm⁻¹ region.

  • C-O stretching: The C-O stretch of the methoxy group is expected in the 1050-1250 cm⁻¹ range.

  • C-F and C-Br stretching: These vibrations appear in the fingerprint region and can be influenced by the overall substitution pattern.

Mass Spectrometry (MS)

Protocol for Data Acquisition:

  • Sample Introduction: The sample, dissolved in a volatile solvent, is introduced into the mass spectrometer, often via a gas chromatograph (GC) for prior separation.

  • Ionization: Electron Ionization (EI) is a common technique where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M⁺•).

  • Fragmentation: The energetically unstable molecular ions fragment into smaller, characteristic ions.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: An electron multiplier or a similar detector records the abundance of ions at each m/z value, generating a mass spectrum.

Causality in Mass Spectra:

The fragmentation pattern in a mass spectrum provides a molecular fingerprint. For the bromo-difluoro-methoxybenzene isomers, key features to anticipate include:

  • Molecular Ion Peak (M⁺•): The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

  • Fragmentation Pathways: Common fragmentation pathways for aromatic halides include the loss of the halogen atom. The methoxy group can lead to the loss of a methyl radical (•CH₃) or a formaldehyde molecule (CH₂O). The specific fragmentation pattern will be influenced by the relative positions of the substituents and the stability of the resulting fragment ions.

Spectroscopic Comparison of Isomers

Due to the limited availability of public experimental spectra, the following comparison is based on predicted data and established spectroscopic principles.

IsomerPredicted ¹H NMR Key FeaturesPredicted ¹³C NMR Key FeaturesPredicted IR Key Absorptions (cm⁻¹)Predicted Mass Spectrum Key Fragments (m/z)
This compound Two aromatic protons, likely appearing as complex multiplets due to H-H and H-F coupling. A singlet for the methoxy protons.Six distinct aromatic carbon signals, with significant C-F coupling observed for the fluorine-bearing carbons.Aromatic C-H (~3050), C=C (1450-1600), C-O (~1050-1250), C-F, C-Br.M⁺• (m/z 222/224), [M-CH₃]⁺, [M-Br]⁺.
1-Bromo-2,3-difluoro-4-methoxybenzene Two aromatic protons, with different chemical shifts and coupling patterns compared to the 3,4-difluoro isomer due to the altered electronic environment. A singlet for the methoxy protons.Six distinct aromatic carbon signals, with C-F coupling patterns differing from the 3,4-difluoro isomer.Similar to the 3,4-difluoro isomer, with potential subtle shifts in the fingerprint region.M⁺• (m/z 222/224), [M-CH₃]⁺, [M-Br]⁺.
2-Bromo-1,4-difluoro-3-methoxybenzene Two aromatic protons in different electronic environments, leading to distinct chemical shifts and coupling patterns. A singlet for the methoxy protons.Six distinct aromatic carbon signals, with unique C-F coupling constants.Similar to the other isomers, with variations in the fingerprint region.M⁺• (m/z 222/224), [M-CH₃]⁺, [M-Br]⁺.
1-Bromo-2,4-difluoro-3-methoxybenzene Two aromatic protons, with chemical shifts and coupling influenced by the ortho and para fluorine atoms relative to the bromine. A singlet for the methoxy protons.Six distinct aromatic carbon signals, with a different pattern of C-F couplings.Similar to the other isomers, with variations in the fingerprint region.M⁺• (m/z 222/224), [M-CH₃]⁺, [M-Br]⁺.

Note: Predicted data is generated based on computational models and should be confirmed with experimental data whenever possible.

Visualizing the Distinctions

The following diagrams illustrate the structures of the isomers and a conceptual workflow for their spectroscopic analysis.

Isomer_Structures cluster_1 This compound cluster_2 1-Bromo-2,3-difluoro-4-methoxybenzene cluster_3 2-Bromo-1,4-difluoro-3-methoxybenzene cluster_4 1-Bromo-2,4-difluoro-3-methoxybenzene I1 Br at C1 F at C3, C4 OCH3 at C2 I2 Br at C1 F at C2, C3 OCH3 at C4 I3 Br at C2 F at C1, C4 OCH3 at C3 I4 Br at C1 F at C2, C4 OCH3 at C3

Caption: Molecular structures of this compound and its isomers.

Spectroscopic_Workflow Sample Isomer Mixture GC Gas Chromatography (Separation) Sample->GC NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry GC->MS Analysis Data Analysis & Comparison NMR->Analysis IR->Analysis MS->Analysis Identification Isomer Identification Analysis->Identification

Caption: A typical workflow for the spectroscopic analysis and identification of isomers.

Conclusion

The differentiation of this compound isomers is a testament to the resolving power of modern spectroscopic methods. While mass spectrometry can confirm the elemental composition and molecular weight, it is the fine details within NMR and IR spectra that provide the definitive structural elucidation. The chemical shifts and, particularly, the coupling patterns in ¹H and ¹³C NMR, driven by the distinct electronic environments created by the substituent arrangements, offer the most unambiguous route to identification. This guide provides a foundational framework for researchers to approach the analysis of these and other similarly complex isomeric systems, underscoring the importance of a multi-technique spectroscopic approach in modern chemical analysis.

References

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 1-Bromo-3,4-difluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, the safe handling of specialized chemical reagents is paramount. This guide provides essential safety and logistical information for 1-Bromo-3,4-difluoro-2-methoxybenzene, a key building block in modern synthetic chemistry. Our goal is to empower you with the knowledge to not only use this compound effectively but also to ensure a safe and compliant laboratory environment.

Understanding the Risks: Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its potential hazards is critical. This compound (CAS No. 888318-22-7) is a halogenated aromatic compound that requires careful handling due to its toxicological profile.[1][2][3]

According to available Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • Harmful if swallowed: H302[2][4][5]

  • Causes skin irritation: H315[2][4][5]

  • Causes serious eye irritation: H319[5]

  • May cause respiratory irritation: H335[2][5]

These classifications indicate that exposure through ingestion, skin contact, eye contact, or inhalation can lead to adverse health effects. Therefore, the cornerstone of safe handling is the consistent and correct use of Personal Protective Equipment (PPE).

Core Principles of Protection: Selecting the Right PPE

The selection of appropriate PPE is not a one-size-fits-all approach; it is dictated by the specific tasks being performed and the associated risks of exposure. For this compound, a multi-layered PPE strategy is essential to prevent contact and inhalation.

Below is a summary of recommended PPE for various laboratory operations involving this compound:

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions Safety goggles with side shieldsChemical-resistant gloves (e.g., Nitrile)Laboratory coatNot generally required if performed in a ventilated enclosure
Conducting reactions Safety goggles and face shieldChemical-resistant gloves (e.g., Nitrile)Flame-resistant laboratory coatWork in a certified chemical fume hood
Work-up and purification Safety goggles and face shieldChemical-resistant gloves (e.g., Nitrile)Flame-resistant laboratory coatWork in a certified chemical fume hood
Handling spills Chemical splash goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron or coverallsAir-purifying respirator with appropriate cartridges

A Step-by-Step Guide to Personal Protective Equipment for this compound

Eye and Face Protection: Your First Line of Defense

Given that this compound can cause serious eye irritation, robust eye and face protection is non-negotiable.[5]

  • Minimum Requirement: At all times when in the laboratory where this chemical is present, safety glasses with side shields are the minimum required eye protection.[6][7]

  • Splash Hazard: When handling liquid forms of this compound, such as during transfers or extractions, chemical splash goggles are mandatory.[7] For tasks with a higher risk of splashing, such as when working with larger volumes or under pressure, a face shield should be worn in addition to safety goggles.[6][7]

Hand Protection: Preventing Dermal Exposure

To prevent skin irritation, the selection of appropriate gloves is critical.[2][4][5]

  • Glove Type: Chemical-resistant gloves are required. Nitrile gloves are a common and effective choice for incidental contact.[8] For prolonged contact or immersion, heavier-duty gloves may be necessary. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Proper Use: Inspect gloves for any signs of degradation or puncture before each use.[6] After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the appropriate waste stream. Always wash your hands thoroughly after removing gloves.[4][9]

Body Protection: Shielding Your Skin

Your everyday clothing does not provide adequate protection against chemical splashes.

  • Laboratory Coat: A flame-resistant lab coat should be worn at all times when handling this compound.[8] This coat should be buttoned to its full length to provide maximum coverage.

  • Additional Protection: For procedures with a significant splash risk, a chemical-resistant apron or coveralls worn over the lab coat is recommended.[10]

Respiratory Protection: Safeguarding Against Inhalation

Due to the risk of respiratory irritation, all work with this compound should be conducted in a well-ventilated area, preferably a certified chemical fume hood.[1][5][11]

  • Engineering Controls: A properly functioning chemical fume hood is the primary means of preventing inhalation exposure.[11]

  • Respirators: In situations where engineering controls are not sufficient, such as during a large spill or in an emergency, a NIOSH-approved air-purifying respirator with organic vapor cartridges may be necessary.[1][8][10] Respirator use requires proper training, fit-testing, and adherence to your institution's respiratory protection program.

Operational and Disposal Plans: A Framework for Safety

Safe Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors.[1][11]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[1]

  • Hygiene: Avoid eating, drinking, or smoking in areas where this chemical is handled.[4][5] Wash hands thoroughly after handling.[4][9]

Spill Management

In the event of a spill, your immediate actions are crucial to mitigating the hazard.

  • Evacuate: Alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.

  • Contain: For small spills, use an inert absorbent material to contain the substance.

  • Clean-up: Wearing the appropriate PPE, carefully collect the absorbed material and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent.

Disposal Plan

As a halogenated aromatic compound, this compound and any contaminated materials must be disposed of as hazardous waste.[11]

  • Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container for halogenated organic waste.[11][12] Do not mix with non-halogenated waste.[11][12]

  • Institutional Procedures: Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance.[11]

Visualizing the PPE Decision-Making Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Decision_Tree start Start: Assess the Task weighing Weighing or Preparing Solutions start->weighing Low Splash Potential reaction Running a Reaction start->reaction Moderate to High Splash Potential spill Handling a Spill start->spill Emergency Situation ppe_weighing Safety Goggles Nitrile Gloves Lab Coat weighing->ppe_weighing ppe_reaction Safety Goggles & Face Shield Nitrile Gloves Flame-Resistant Lab Coat Work in Fume Hood reaction->ppe_reaction ppe_spill Chemical Splash Goggles & Face Shield Heavy-Duty Gloves Chemical-Resistant Apron Respirator (if needed) spill->ppe_spill

Caption: PPE selection workflow for handling this compound.

References

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Retrosynthesis Analysis

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Reactant of Route 1
1-Bromo-3,4-difluoro-2-methoxybenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-3,4-difluoro-2-methoxybenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.